molecular formula C10H10FNO B012393 2-(5-fluoro-1H-indol-3-yl)ethanol CAS No. 101349-12-6

2-(5-fluoro-1H-indol-3-yl)ethanol

Cat. No.: B012393
CAS No.: 101349-12-6
M. Wt: 179.19 g/mol
InChI Key: MXTYSYXDDDVPBQ-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1H-indol-3-yl)ethanol (CAS Number 101349-12-6), also known as 5-Fluorotryptophol, is a fluorinated indole derivative of significant interest in medicinal and organic chemistry research . With a molecular formula of C10H10FNO and a molecular weight of 179.19 g/mol, it serves as a versatile building block for the synthesis of more complex molecules . The indole scaffold is a privileged structure in drug discovery, known for its presence in numerous bioactive compounds . Research indicates that indole derivatives, particularly those substituted with fluorine, exhibit a broad spectrum of biological activities, including potential antiviral, anti-inflammatory, and anticancer properties . The electrochemical properties of 5-fluoroindole derivatives can be systematically modified by varying the electronic nature of substituents, which is valuable for understanding structure-activity relationships in drug development . This compound is offered for research applications as a critical intermediate in the exploration of new therapeutic agents and is strictly for Research Use Only, not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTYSYXDDDVPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545104
Record name 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101349-12-6
Record name 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 5-Fluorotryptophol: A Technical Guide for Chemical and Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 5-fluorotryptophol, a fluorinated analog of the neurotransmitter serotonin and a valuable building block in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic considerations and practical execution of its synthesis. We will explore both classical chemical methods, centered around the construction of the 5-fluoroindole core, and modern biocatalytic approaches that offer high selectivity and milder reaction conditions. Detailed experimental protocols, mechanistic discussions, and comparative analyses of different synthetic strategies are presented to equip the reader with a thorough understanding of the synthesis of this important molecule.

Introduction: The Significance of 5-Fluorotryptophol

5-Fluorotryptophol, and its parent amino acid 5-fluorotryptophan, are of significant interest in the fields of biochemistry and pharmaceutical development. The introduction of a fluorine atom at the 5-position of the indole ring imparts unique physicochemical properties, including increased metabolic stability and altered electronic characteristics, without drastically changing the overall molecular shape. This makes 5-fluorotryptophol a valuable tool for probing biological systems and a key precursor for the synthesis of novel therapeutic agents. Its applications range from its use in the study of serotonin pathways to its incorporation into peptides and other complex molecules to enhance their pharmacological profiles.

This guide will delineate the primary methodologies for the synthesis of 5-fluorotryptophol, focusing on two main pillars: the chemical synthesis starting from commercially available precursors and the chemoenzymatic approach leveraging the specificity of enzymes.

Chemical Synthesis of 5-Fluorotryptophol

The chemical synthesis of 5-fluorotryptophol is a multi-step process that hinges on the initial construction of the 5-fluoroindole scaffold. Among the various methods for indole synthesis, the Fischer indole synthesis remains a robust and widely used approach.[1][2][3] This section will detail a representative chemical synthesis pathway.

Strategic Overview

Our synthetic strategy commences with the Fischer indole synthesis to construct the 5-fluoroindole ring, followed by the introduction of the C3 side chain to form a 5-fluorotryptophan derivative. Subsequent protection of the amino group and esterification of the carboxylic acid sets the stage for the final reduction to yield 5-fluorotryptophol.

G A 4-Fluorophenylhydrazine C Ethyl 5-fluoroindole-2-carboxylate A->C Fischer Indole Synthesis B Ethyl Pyruvate B->C D 5-Fluoroindole C->D Hydrolysis & Decarboxylation E 5-Fluorogramine D->E Mannich Reaction F Ethyl 5-fluoro-α-acetamido-β-(3-indolyl)propionate E->F Alkylation of Diethyl Acetamidomalonate G 5-Fluorotryptophan F->G Hydrolysis & Decarboxylation H N-Boc-5-fluorotryptophan G->H Boc Protection I N-Boc-5-fluorotryptophan Methyl Ester H->I Esterification J N-Boc-5-fluorotryptophol I->J Reduction K 5-Fluorotryptophol J->K Deprotection

Caption: A representative chemical synthesis pathway for 5-fluorotryptophol.

Step 1: Fischer Indole Synthesis of Ethyl 5-Fluoroindole-2-carboxylate

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole.[1][2][3] In this case, 4-fluorophenylhydrazine reacts with ethyl pyruvate to yield ethyl 5-fluoroindole-2-carboxylate.[4]

Experimental Protocol:

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate.

  • Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.

  • Heat the mixture at an elevated temperature (typically >100 °C) to effect the cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain ethyl 5-fluoroindole-2-carboxylate.

Step 2: Synthesis of 5-Fluorotryptophan

The ethyl 5-fluoroindole-2-carboxylate can be converted to 5-fluorotryptophan through a series of reactions. First, the ester is hydrolyzed and the resulting carboxylic acid is decarboxylated to give 5-fluoroindole.[4] From 5-fluoroindole, the side chain can be introduced via a number of methods, a common one being the synthesis through 5-fluorogramine.

Experimental Protocol (via Gramine synthesis):

  • Synthesis of 5-Fluorogramine: To a solution of 5-fluoroindole in a suitable solvent (e.g., dioxane), add formaldehyde and dimethylamine. The reaction is typically carried out at room temperature.

  • Conversion to the Tryptophan Precursor: The resulting 5-fluorogramine is then used to alkylate a protected malonic ester derivative, such as diethyl acetamidomalonate, in the presence of a base.

  • Hydrolysis and Decarboxylation: The resulting adduct is then subjected to acidic or basic hydrolysis to remove the protecting groups and effect decarboxylation, yielding 5-fluorotryptophan.

Step 3: Protection and Esterification of 5-Fluorotryptophan

To prevent side reactions during the reduction step, the amino group of 5-fluorotryptophan is protected, commonly with a tert-butoxycarbonyl (Boc) group. The carboxylic acid is then esterified, for example, to the methyl ester, to facilitate the reduction.

Experimental Protocol:

  • Boc Protection: Dissolve 5-fluorotryptophan in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc)₂O and a base such as sodium bicarbonate. Stir the reaction at room temperature until completion.

  • Esterification: The resulting N-Boc-5-fluorotryptophan can be esterified using standard methods, such as reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a coupling agent like dicyclohexylcarbodiimide (DCC) with methanol.

Step 4: Reduction to N-Boc-5-fluorotryptophol

The crucial step of converting the ester to the alcohol is achieved using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[5][6]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (excess, typically 2-4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-5-fluorotryptophan methyl ester in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-Boc-5-fluorotryptophol.

Step 5: Deprotection to 5-Fluorotryptophol

The final step is the removal of the Boc protecting group to yield the desired 5-fluorotryptophol. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Dissolve the crude N-Boc-5-fluorotryptophol in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Biocatalytic Synthesis of 5-Fluorotryptophan

An increasingly attractive alternative to traditional chemical synthesis is the use of enzymes, which can offer high stereo- and regioselectivity under mild reaction conditions. Tryptophan synthase is an enzyme that can catalyze the synthesis of tryptophan and its analogs from indole and serine.[7]

Enzymatic Synthesis of 5-Fluorotryptophan from 5-Fluoroindole

This approach leverages the ability of tryptophan synthase to utilize 5-fluoroindole as a substrate, coupling it with serine to produce 5-fluoro-L-tryptophan with high enantiopurity.

G cluster_0 Tryptophan Synthase A 5-Fluoroindole C 5-Fluoro-L-tryptophan A->C B L-Serine B->C

Caption: Enzymatic synthesis of 5-fluoro-L-tryptophan.

Experimental Protocol:

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.0).

  • Add 5-fluoroindole (dissolved in a minimal amount of a co-solvent like DMSO if necessary) and L-serine.

  • Add a purified preparation of tryptophan synthase or a whole-cell biocatalyst expressing the enzyme.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, the enzyme can be removed by denaturation and centrifugation or, in the case of a whole-cell system, by centrifugation.

  • The product, 5-fluoro-L-tryptophan, can be purified from the supernatant by techniques such as ion-exchange chromatography.

The resulting 5-fluoro-L-tryptophan can then be carried forward through the protection, esterification, reduction, and deprotection sequence described in sections 2.4, 2.5, and 2.6 to yield 5-fluorotryptophol.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey StepsAdvantagesDisadvantages
Chemical Synthesis 4-Fluorophenylhydrazine, Ethyl pyruvateFischer indole synthesis, Side-chain formation, Protection/Deprotection, ReductionScalable, Access to a wide range of derivativesMulti-step, Harsh reaction conditions, Potential for side products, Racemic products may be formed without chiral resolution
Biocatalytic Synthesis 5-Fluoroindole, L-SerineEnzymatic condensationHigh stereoselectivity (L-enantiomer), Mild reaction conditions, Environmentally friendlyRequires enzyme/biocatalyst preparation, Substrate scope may be limited by the enzyme

Conclusion

The synthesis of 5-fluorotryptophol can be accomplished through both robust chemical methods and elegant biocatalytic strategies. The choice of method will depend on the specific requirements of the researcher, including scale, desired stereochemistry, and available resources. The classical chemical route, while longer, offers versatility and scalability. The biocatalytic approach provides a "greener" and highly stereoselective route to the key intermediate, 5-fluoro-L-tryptophan. By understanding the principles and practicalities of these synthetic pathways, researchers are well-equipped to produce 5-fluorotryptophol for their diverse applications in medicinal chemistry and chemical biology.

References

Spectroscopic Data for 2-(5-fluoro-1H-indol-3-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-fluoro-1H-indol-3-yl)ethanol, also known as 5-fluorotryptophol, is a key building block in the synthesis of various biologically active compounds and pharmaceutical intermediates.[1] Its fluorinated indole core makes it a valuable synthon for introducing a fluorine atom into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The structural elucidation of this compound is crucial for ensuring its purity and for the unambiguous characterization of its derivatives in drug discovery and development pipelines. This document serves as a detailed reference for scientists working with this and related indole compounds.

Molecular Structure

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

Figure 1. Chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and the overall connectivity of the carbon skeleton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10br s1HN1-H
~7.35dd, J ≈ 8.8, 2.4 Hz1HC4-H
~7.25dd, J ≈ 8.8, 4.4 Hz1HC7-H
~7.05s1HC2-H
~6.95td, J ≈ 8.8, 2.4 Hz1HC6-H
~3.90t, J ≈ 6.5 Hz2HC9-H₂
~3.00t, J ≈ 6.5 Hz2HC8-H₂
~1.60br s1HO10-H

Interpretation:

  • Indole Protons: The indole NH proton is expected to appear as a broad singlet at a downfield chemical shift (~8.10 ppm). The aromatic protons on the benzene ring will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted system, further influenced by the fluorine atom. The C4-H proton will likely be a doublet of doublets due to coupling with C6-H and the fluorine atom. The C7-H proton will also be a doublet of doublets, coupling to C6-H. The C2-H proton, being on the pyrrole ring, is anticipated to be a singlet.

  • Ethyl Side Chain: The two methylene groups of the ethanol side chain will appear as triplets, each integrating to two protons. The C9-H₂ protons, being attached to the carbon bearing the hydroxyl group, are expected to be deshielded and appear at a lower field (~3.90 ppm) compared to the C8-H₂ protons (~3.00 ppm).

  • Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~157.5 (d, ¹JCF ≈ 235 Hz)C5
~132.5C7a
~125.0 (d, ³JCF ≈ 10 Hz)C3a
~123.0C2
~112.5 (d, ⁴JCF ≈ 5 Hz)C3
~111.0 (d, ²JCF ≈ 26 Hz)C4
~110.0 (d, ²JCF ≈ 25 Hz)C6
~104.0 (d, ³JCF ≈ 10 Hz)C7
~62.0C9
~28.5C8

Interpretation:

  • Fluorine Coupling: The most notable feature in the ¹³C NMR spectrum will be the carbon-fluorine coupling. The C5 carbon, directly attached to the fluorine atom, will exhibit a large one-bond coupling constant (¹JCF) of approximately 235 Hz, appearing as a doublet. The adjacent carbons (C4 and C6) will show two-bond coupling (²JCF), and other carbons in proximity will display smaller two-, three-, or four-bond couplings.

  • Indole Carbons: The chemical shifts of the indole carbons are influenced by the electron-withdrawing nature of the nitrogen atom and the fluorine substituent.

  • Ethyl Side Chain: The C9 carbon, attached to the electronegative oxygen atom, will be downfield (~62.0 ppm) compared to the C8 carbon (~28.5 ppm).

Mass Spectrometry

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
179100[M]⁺
14880[M - CH₂OH]⁺
13330[M - CH₂CH₂OH]⁺
12040[C₈H₅FN]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 179, corresponding to the molecular weight of this compound (C₁₀H₁₀FNO).[1]

  • Fragmentation Pattern: A prominent fragment is anticipated at m/z 148, resulting from the loss of the hydroxymethyl radical (•CH₂OH). Another significant fragment at m/z 133 would correspond to the stable 5-fluoro-1H-indol-3-ylmethyl cation, formed by the cleavage of the C-C bond of the ethyl side chain.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~3300MediumN-H stretch
~2930MediumC-H stretch (aliphatic)
~1620MediumC=C stretch (aromatic)
~1460StrongC-F stretch
~1250StrongC-O stretch

Interpretation:

  • O-H and N-H Stretching: A broad and strong absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. The N-H stretching of the indole ring is expected to appear as a medium intensity band around 3300 cm⁻¹.

  • C-H Stretching: The aliphatic C-H stretching of the ethyl side chain will be observed around 2930 cm⁻¹.

  • Aromatic and C-F Stretching: The C=C stretching vibrations of the aromatic indole ring will appear in the 1620-1450 cm⁻¹ region. A strong absorption band around 1460 cm⁻¹ can be attributed to the C-F stretching vibration.

  • C-O Stretching: The C-O stretching of the primary alcohol will give rise to a strong band around 1250 cm⁻¹.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 500 MHz NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared Spectroscopy (FTIR)

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.

  • Data Acquisition:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Relationships in Spectroscopic Characterization

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Data_NMR Proton & Carbon Environments Connectivity Fluorine Coupling NMR->Data_NMR Data_MS Molecular Weight Elemental Formula Fragmentation Pattern MS->Data_MS Data_IR Functional Groups (O-H, N-H, C-F, C-O) IR->Data_IR Interpretation Structural Elucidation Data_NMR->Interpretation Data_MS->Interpretation Data_IR->Interpretation Conclusion Verified Structure of This compound Interpretation->Conclusion

Figure 2. Workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the structural characterization of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy allows for the unambiguous confirmation of its molecular structure. This information is invaluable for researchers in medicinal chemistry and drug development, ensuring the quality of starting materials and facilitating the characterization of novel compounds derived from this important building block.

References

An In-Depth Technical Guide to the Solubility Profile of 2-(5-fluoro-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.[1] Low solubility can lead to erratic absorption, poor bioavailability, and challenges in developing viable dosage forms, ultimately increasing development costs and timelines.[1][2]

This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(5-fluoro-1H-indol-3-yl)ethanol, a fluorinated indole derivative. While specific experimental data for this compound is not publicly available, this document will serve as a detailed roadmap, outlining the theoretical principles and practical, field-proven methodologies required to generate a complete and reliable solubility profile. The protocols described herein are based on industry-standard practices and authoritative guidelines from bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5]

Compound Profile & Predicted Characteristics

A foundational step in any solubility investigation is to gather and predict key physicochemical parameters. These values provide a theoretical basis for experimental design and aid in the interpretation of results.

PropertyValue / StructureSource / Method
Chemical Name This compoundIUPAC[6]
CAS Number 101349-12-6-[7]
Molecular Formula C₁₀H₁₀FNO-[8]
Molecular Weight 179.19 g/mol Calculated
Chemical Structure ChemSpider
Predicted logP 1.6 - 1.9ALOGPS, ChemAxon[9]
Predicted pKa ~16 (indole N-H, acidic), ~ -2 (hydroxyl, basic)ChemAxon[9]

The indole nitrogen (N-H) is weakly acidic, while the hydroxyl group is extremely weakly basic. For practical purposes in the physiological pH range (1.2-6.8), the compound can be considered neutral. The predicted logP suggests moderate lipophilicity. These characteristics imply that its solubility is unlikely to be strongly dependent on pH within the physiological range but may be limited in aqueous media.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the two primary types of solubility measurements is crucial for contextualizing experimental data in drug discovery.[10]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly added from a concentrated organic solvent stock (typically DMSO), begins to precipitate in an aqueous medium.[2][11] It often results in a supersaturated solution and can overestimate the true solubility.[12] However, its speed makes it invaluable for early-stage screening of large compound libraries to flag potential issues.[2][10]

  • Thermodynamic (or Equilibrium) Solubility: This is the "gold standard" measurement, representing the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states.[1][13] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically >18 hours).[14] This measurement is critical for lead optimization, pre-formulation studies, and regulatory submissions.[1][12]

The disparity between kinetic and thermodynamic solubility can provide insights into a compound's precipitation tendency. A large difference may indicate a high propensity for the compound to form unstable supersaturated solutions.

Experimental Protocols for Solubility Determination

High-Throughput Kinetic Solubility Assay

Causality: This assay is chosen for its speed and low compound consumption, making it ideal for initial assessment. The principle relies on detecting the formation of precipitate as light scattering when a DMSO stock solution is introduced into an aqueous buffer.[10][11]

Methodology: Nephelometric (Light Scattering) Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[11]

  • Plate Setup: Using a 96- or 384-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.[11]

  • Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., 1-200 µM) and a final DMSO concentration of 1-2%.[11]

  • Incubation and Measurement: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.[11] Measure the light scattering at regular intervals using a nephelometer or a plate reader capable of turbidimetric measurements.[2]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly rises above the background, indicating the onset of precipitation.[12]

Workflow: Kinetic Solubility by Nephelometry

G prep Prepare 10 mM Stock in 100% DMSO dispense Dispense Stock into Microplate Wells prep->dispense add_buffer Add Aqueous Buffer (PBS, pH 7.4) to achieve final concentrations dispense->add_buffer incubate Incubate (1-2h, 25°C) add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Concentration at Precipitation Onset measure->analyze

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

Causality: This method is selected to determine the true equilibrium solubility, which is essential for accurate biopharmaceutical classification and formulation development. The "shake-flask" method is the most reliable and widely accepted technique for this purpose.[4][12]

Methodology: Shake-Flask Method (ICH/USP Standard)

  • Sample Preparation: Add an excess amount of solid this compound (enough to ensure a solid phase remains at equilibrium) to a series of glass vials containing the desired aqueous media (e.g., pH 1.2, 4.5, 6.8 buffers, and purified water).[3][12] The pH of the suspension should be verified after the addition of the compound.[12]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 24 to 72 hours).[2][15] The duration should be justified by demonstrating that the concentration in solution does not change over the final hours of incubation.[16]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and separate the dissolved fraction from the undissolved solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][13]

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not deviated significantly from the initial buffer pH.[17][18]

Workflow: Thermodynamic Solubility by Shake-Flask Method

G add_solid Add Excess Solid Compound to Buffer Vials (pH 1.2, 4.5, 6.8) equilibrate Equilibrate on Shaker (24-72h, 37°C) add_solid->equilibrate separate Separate Phases (Centrifuge & Filter) equilibrate->separate quantify Quantify Filtrate via HPLC-UV separate->quantify report Report Equilibrium Solubility (µg/mL and µM) quantify->report

Caption: Workflow for the shake-flask thermodynamic solubility assay.

pH-Solubility Profile

Causality: For ionizable compounds, solubility can vary dramatically with pH. The Henderson-Hasselbalch equation provides the theoretical relationship between pH, pKa, and the ratio of ionized to non-ionized species, which in turn governs solubility.[19][20][21] Although this compound is predicted to be a neutral molecule in the physiological range, experimentally confirming its pH-solubility profile is a mandatory step for biopharmaceutical classification under ICH M9 guidelines.[3][17]

Methodology:

The shake-flask method described in section 3.2 is performed using a series of buffers across the physiological pH range of 1.2 to 6.8.[22]

  • Required Buffers: At a minimum, testing should include buffers at pH 1.2, 4.5, and 6.8.[17] If the compound had a pKa within this range, an additional buffer at the pKa value would be required.[17]

  • Data Presentation: The results are plotted as solubility (log scale) versus pH. For a neutral compound like this compound, a flat profile is expected.

Logical Relationship: pH, pKa, and Solubility

G pH Solution pH HH Henderson- Hasselbalch Eq. pH->HH pKa Compound pKa pKa->HH Ionization Ionization State ([Ionized]/[Unionized]) Solubility Aqueous Solubility Ionization->Solubility governs HH->Ionization determines

Caption: The Henderson-Hasselbalch equation links pH and pKa to solubility.

Solubility in Biorelevant Media

Causality: Standard buffers do not fully replicate the complex environment of the human gastrointestinal (GI) tract. Biorelevant media, which contain bile salts and phospholipids (like lecithin), provide a more accurate in-vitro model to predict in-vivo dissolution and absorption, especially for poorly soluble drugs.[23][24][25]

Methodology:

The thermodynamic shake-flask protocol (Section 3.2) is repeated using the following media:

  • Fasted State Simulated Gastric Fluid (FaSSGF): Simulates stomach conditions before a meal.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the upper small intestine in a fasted state.[23]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the upper small intestine after a meal, containing higher concentrations of bile salts and lecithin.[23][26]

Comparing solubility in these media to standard buffers reveals the potential impact of food and natural surfactants on the compound's dissolution in the gut.[24]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Solubility Profile of this compound at 37°C

MediumpHSolubility TypeSolubility (µg/mL)Solubility (µM)
PBS7.4Kinetic85474
pH 1.2 Buffer1.2Thermodynamic45251
pH 4.5 Buffer4.5Thermodynamic42234
pH 6.8 Buffer6.8Thermodynamic43240
FaSSIF6.5Thermodynamic98547
FeSSIF5.0Thermodynamic2151199

Interpretation of Hypothetical Data:

  • Kinetic vs. Thermodynamic: The kinetic solubility (85 µg/mL) is roughly double the thermodynamic solubility (~43 µg/mL), suggesting a moderate tendency to form supersaturated solutions that may precipitate over time.

  • pH-Dependence: The thermodynamic solubility is consistent across the pH 1.2-6.8 range, confirming the compound behaves as a neutral molecule with pH-independent solubility in this region.

  • Biorelevant Media: Solubility increases significantly in simulated intestinal fluids, particularly in the fed state (FeSSIF). This suggests that the presence of bile salts and lipids in the intestine would enhance the compound's dissolution and absorption, indicating a potential positive food effect.

  • BCS Classification: Based on ICH guidelines, a drug is "highly soluble" if its highest therapeutic dose dissolves in 250 mL of aqueous media across the pH 1.2-6.8 range.[3][22] If the highest hypothetical dose was 25 mg, the required solubility would be 25 mg / 250 mL = 100 µg/mL. Since the lowest measured thermodynamic solubility (~42 µg/mL) is below this threshold, this compound would be classified as "low solubility" .

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to fully characterize the solubility profile of this compound. By employing both high-throughput kinetic assays for early screening and the gold-standard shake-flask method for definitive thermodynamic measurements, researchers can generate the critical data needed to guide drug development. Investigating solubility across a range of pH values and in biorelevant media provides a comprehensive picture that is essential for predicting in vivo performance, informing formulation strategies, and fulfilling regulatory requirements. The resulting data package enables a confident assessment of a key developability parameter, ensuring that decisions made during the discovery and development process are grounded in robust scientific evidence.

References

An In-Depth Technical Guide to 5-Fluorotryptophol (CAS 101349-12-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorotryptophol, identified by the CAS number 101349-12-6, is a fluorinated derivative of the tryptophol molecule. Its chemical name is 2-(5-Fluoro-1H-indol-3-yl)ethanol. This compound has garnered interest in the pharmaceutical and research sectors primarily as a key intermediate and a potential impurity in the synthesis of more complex molecules, notably the novel analgesic Cebranopadol.[1] The introduction of a fluorine atom onto the indole ring can significantly alter the parent molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive overview of the synthesis, characterization, and known biological context of 5-Fluorotryptophol, offering valuable insights for professionals in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of 5-Fluorotryptophol is fundamental for its application in synthesis and analysis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 101349-12-6[1]
Molecular Formula C₁₀H₁₀FNO[2]
Molecular Weight 179.19 g/mol [2]
Appearance Off-white to brown powder or crystals[3]
Melting Point 270-280 °C[4]
Purity ≥97%[2]

Synthesis of 5-Fluorotryptophol

The primary route for the synthesis of 5-Fluorotryptophol is the Fischer indole synthesis.[5][6] This classic method in organic chemistry allows for the formation of the indole ring system from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[6]

Fischer Indole Synthesis Workflow

References

An In-depth Technical Guide to 5-Fluorotryptophol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Direct experimental data for 5-fluorotryptophol is not extensively available in the public domain. This guide has been compiled by leveraging data from its parent compound, 5-fluorotryptophan, and established chemical principles to infer its properties and potential applications. This approach provides a robust framework for researchers and drug development professionals.

Introduction: The Significance of Fluorination in Tryptophan Analogs

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Its unique properties, such as high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. In the context of tryptophan and its derivatives, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and serve as a reporter group for biophysical studies. This guide focuses on 5-fluorotryptophol, a fluorinated analog of tryptophol, and provides a comprehensive overview of its anticipated physical and chemical properties, a plausible synthetic route, and its potential applications in research and drug discovery.

Molecular Structure and Core Properties

5-Fluorotryptophol is characterized by an indole ring system with a fluorine atom at the 5-position and a hydroxyethyl group at the 3-position.

Table 1: Core Properties of 5-Fluorotryptophol (Inferred)

PropertyValueSource/Rationale
Molecular Formula C₁₀H₁₀FNOBased on the structure of tryptophol with the addition of a fluorine atom.
Molecular Weight 179.19 g/mol Calculated from the molecular formula.
CAS Number 3821-66-7
Appearance Likely a solid at room temperature.Tryptophol is a solid, and fluorination is unlikely to change the state.
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water.Similar to other tryptophol derivatives.

Synthesis of 5-Fluorotryptophol: A Plausible Pathway

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 5-fluorotryptophan.

Synthesis_Workflow Start 5-Fluorotryptophan Step1 Esterification (e.g., SOCl₂ in Ethanol) Start->Step1 Intermediate 5-Fluorotryptophan Ethyl Ester Step1->Intermediate Step2 Reduction (e.g., LiAlH₄ in THF) Intermediate->Step2 End 5-Fluorotryptophol Step2->End

Caption: Plausible synthetic workflow for 5-fluorotryptophol from 5-fluorotryptophan.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 5-Fluorotryptophan

  • Suspend 5-fluorotryptophan in anhydrous ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 5-fluorotryptophan ethyl ester.

Step 2: Reduction to 5-Fluorotryptophol

  • Dissolve the 5-fluorotryptophan ethyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

  • After the addition, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-fluorotryptophol.

Anticipated Spectroscopic Properties

The introduction of the fluorine atom is expected to have a discernible effect on the spectroscopic properties of the tryptophol scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be similar to that of tryptophol, with characteristic signals for the indole ring protons and the ethyl alcohol side chain. The fluorine atom at the 5-position will cause splitting of the adjacent aromatic protons (H4 and H6).

  • ¹³C NMR: The carbon spectrum will show resonances for the ten carbon atoms. The C5 carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being sensitive to the electronic environment of the indole ring.[1][2][3]

Infrared (IR) Spectroscopy

The IR spectrum of 5-fluorotryptophol is expected to show characteristic absorption bands for:

  • O-H stretch: A broad band around 3300-3400 cm⁻¹ from the alcohol group.

  • N-H stretch: A sharp band around 3400 cm⁻¹ from the indole N-H.

  • C-H aromatic stretch: Bands just above 3000 cm⁻¹.

  • C-H aliphatic stretch: Bands just below 3000 cm⁻¹.

  • C=C aromatic stretch: Bands in the 1450-1600 cm⁻¹ region.

  • C-F stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. A prominent fragment would likely correspond to the loss of the side chain. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Potential Applications in Drug Discovery and Chemical Biology

The unique properties of 5-fluorotryptophol make it an attractive candidate for several applications in research and development.

Applications cluster_Applications Potential Applications node_5FT 5-Fluorotryptophol App1 Medicinal Chemistry Building Block node_5FT:f0->App1 Pharmacokinetic Modulation App2 Probe for Biophysical Studies node_5FT:f0->App2 19F NMR Reporter App3 Precursor for Radiosynthesis node_5FT:f0->App3 PET Imaging Agents

Caption: Potential applications of 5-fluorotryptophol in scientific research.

  • Medicinal Chemistry Scaffold: 5-Fluorotryptophol can serve as a valuable building block for the synthesis of more complex molecules. The fluorine atom can be used to block metabolic oxidation at the 5-position of the indole ring, potentially increasing the half-life of a drug candidate.

  • Biophysical Probes: The ¹⁹F nucleus provides a sensitive handle for NMR-based studies of protein-ligand interactions.[1][2][3] As there is no natural background of ¹⁹F in biological systems, any signal observed is solely from the labeled molecule.

  • Precursor for PET Radiotracers: The synthesis of [¹⁸F]-5-fluorotryptophol from a suitable precursor would yield a positron emission tomography (PET) tracer. Such a molecule could be used to study the biodistribution and target engagement of tryptophol-based compounds in vivo.

Safety and Handling

As with any research chemical for which toxicological data is not widely available, 5-fluorotryptophol should be handled with care.

Table 2: General Safety and Handling Precautions

PrecautionDetails
Personal Protective Equipment (PPE) Wear safety glasses, gloves, and a lab coat.
Handling Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Fluorotryptophol represents a valuable, albeit understudied, molecule with significant potential in medicinal chemistry and chemical biology. While direct experimental data is sparse, its properties can be reasonably inferred from its parent compound and the known effects of fluorination. The plausible synthetic route outlined in this guide provides a practical starting point for its preparation. As the demand for sophisticated molecular tools and drug candidates continues to grow, it is anticipated that 5-fluorotryptophol and its derivatives will find increasing application in the hands of researchers and drug development professionals.

References

The Strategic Advantage of Fluorine in Indole-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indole Nucleus and the Transformative Power of Fluorine

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its inherent ability to interact with a multitude of biological targets has rendered it a "privileged scaffold" in drug discovery.[3] From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole motif is a recurring theme in therapeutics.[1] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, including metabolic instability, poor bioavailability, and off-target effects.

Enter fluorine, the most electronegative element. Its introduction into organic molecules, a strategy known as fluorination, has become a powerful tool in modern drug design.[4] The strategic incorporation of fluorine atoms into the indole ring system can dramatically alter the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced therapeutic potential.[1][5] This guide provides an in-depth exploration of the biological activities of fluorinated indole compounds, offering insights into their design, mechanism of action, and therapeutic applications for researchers, scientists, and drug development professionals.

The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in drug design.[4] When incorporated into an indole nucleus, fluorine can exert profound effects on a molecule's:

  • Metabolic Stability: A primary driver for fluorination is to block metabolic oxidation. Replacing a hydrogen atom with a fluorine atom on an aromatic ring can significantly slow down metabolism by cytochrome P450 enzymes.[1] This increased metabolic stability leads to a longer half-life and improved bioavailability.

  • Lipophilicity and Permeability: Fluorination can modulate a compound's lipophilicity, which in turn affects its solubility, permeability across biological membranes, and binding to target proteins.[1][4] The introduction of a fluorine atom can increase lipophilicity, enhancing membrane permeability.[4]

  • Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and selectivity.[4][6]

  • pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups.[7][8] This can be strategically employed to improve oral absorption and bioavailability by altering the ionization state of a drug molecule at physiological pH.[7][8]

A Spectrum of Biological Activities: Therapeutic Applications of Fluorinated Indoles

The strategic application of fluorination to the indole scaffold has yielded a diverse array of compounds with potent biological activities across various therapeutic areas.

Antiviral Activity: A Potent Weapon Against Viral Replication

Fluorinated indoles have emerged as a particularly promising class of antiviral agents, demonstrating potent activity against a range of viruses, including HIV, Hepatitis C Virus (HCV), and Coxsackie B4 virus (CVB4).[9]

  • Anti-HIV Agents: Numerous fluorinated indole derivatives have shown potent inhibition of HIV-1 replication.[9] For instance, 4-fluoroindole derivatives have been shown to be significantly more potent HIV-1 inhibitors than their non-fluorinated counterparts.[9] Some fluorinated indole-carboxamide derivatives exhibit highly potent inhibition of HIV-1 replication in human T-lymphocyte cells at nanomolar concentrations.[9] The mechanism of action for many of these compounds involves the inhibition of key viral enzymes like reverse transcriptase.[9]

  • Anti-HCV Agents: Fluorinated indoles have also demonstrated significant potential in the fight against HCV. Certain derivatives have shown high potency in inhibiting HCV replicon activity, with some compounds exhibiting EC50 values in the low nanomolar range.[9]

  • Broad-Spectrum Antiviral Potential: The antiviral activity of fluorinated indoles extends beyond HIV and HCV. For example, 5-fluoroindole-thiosemicarbazide derivatives have displayed significant antiviral activities against CVB4.[9]

Table 1: Antiviral Activity of Selected Fluorinated Indole Derivatives

Compound ClassVirusPotency (EC50)Reference
Fluorinated indole-carboxamidesHIV-1 WT2.0–4.6 nM[9]
4-Fluoroindole derivative (20h)HIV-1 WT0.5 nM (MT-4 cells)[9]
Tetrazole-based 4-fluoroindole hybrid (24d)HIV-JRFL20 nM[9][10]
N-(heteroaryl) 5-fluoroindole-3-carbonitrile (26q)HCV 1b replicon2 nM[9]
5-fluoroindole-thiosemicarbazide (27b)CVB40.4 µg/mL (Vero cells)[9]
Anticancer Activity: Targeting Key Pathways in Oncology

The indole nucleus is a common feature in many anticancer agents, and fluorination has been successfully employed to enhance their efficacy.[11][12]

  • Kinase Inhibition: A prominent example is Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor containing a fluorinated indole moiety.[1] Sunitinib is used for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1] The fluorine atom in Sunitinib contributes to its favorable pharmacokinetic profile and binding affinity.

  • Tubulin Polymerization Inhibition: Fluorinated indole derivatives have also been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • Modulation of Signaling Pathways: Fluorinated indoles can also exert their anticancer effects by modulating various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the NF-κB/PI3K/Akt/mTOR pathway.[11]

Antibacterial and Antifungal Activity: Combating Microbial Resistance

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Fluorinated indoles have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][14][15]

  • Antibacterial Action: A series of fluorine-containing indole-2,3-dione derivatives have been synthesized and screened for their antibacterial activity against Staphylococcus albus (Gram-positive) and Escherichia coli (Gram-negative).[13] Furthermore, fluorine-substituted indole-based imidazolines have demonstrated antibacterial activity, with some compounds showing better efficacy against Gram-positive bacteria.[14] Molecular docking studies suggest that these compounds may act by inhibiting DNA gyrase.[14]

  • Antifungal Properties: Some indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated good antifungal activity against Candida albicans and Candida krusei.[16][17]

Table 2: Antimicrobial Activity of Selected Fluorinated Indole Derivatives

Compound ClassMicroorganismActivity (MIC)Reference
Fluorine-substituted 2-(2-imidazolyl)indoleE. coli, S. aureus80 µg/mL[14]
Indole-thiadiazole derivative (2c)B. subtilis3.125 µg/mL[16]
Indole-triazole derivative (3d)MRSAMore effective than ciprofloxacin[16]
Central Nervous System (CNS) Activity: Modulating Neurological Targets

The indole scaffold is present in many endogenous neuromodulators, such as serotonin. Consequently, fluorinated indole derivatives have been extensively explored for their potential to treat various CNS disorders.

  • Serotonin Receptor Ligands: Fluorination has been used to develop selective ligands for serotonin receptors, such as the 5-HT1D and 5-HT7 receptors, which are implicated in conditions like migraine and neuropathic pain.[7][18] The incorporation of fluorine can improve the pharmacokinetic profiles of these ligands, leading to better oral absorption and bioavailability.[7][8] For example, a potent and selective 5-HT7 receptor agonist, a fluorinated indole-imidazole conjugate, has shown potential as a neuropathic painkiller.[18]

  • Neurodegenerative Diseases: Fluorinated indoles are also being investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[2] For instance, derivatives targeting the 5-HT6 receptor, a promising target for cognitive enhancement, have been developed based on a fluorinated indole scaffold.[2]

Synthetic Strategies for Accessing Fluorinated Indoles

The synthesis of fluorinated indole derivatives is a topic of great interest in medicinal chemistry.[1][19] Various synthetic methodologies have been developed to introduce fluorine atoms into the indole ring system at different positions.

Key Synthetic Approaches:
  • Starting from Fluorinated Precursors: A common strategy involves the use of fluorinated anilines or other fluorinated building blocks in classical indole syntheses, such as the Fischer, Bischler, or Madelung indole synthesis.

  • Direct Fluorination: Direct fluorination of the pre-formed indole ring can be achieved using electrophilic fluorinating reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI).[20][21] These methods allow for the regioselective introduction of fluorine at various positions of the indole nucleus.

  • Metal-Catalyzed and Metal-Free Syntheses: Modern synthetic methods, including metal-catalyzed cross-coupling reactions and metal-free oxidative dearomatization approaches, have provided novel and efficient routes to a wide range of fluorinated indoles.[19][20]

  • Electrochemical Methods: Anodic fluorination has been successfully employed for the synthesis of difluorinated indolines from N-acetyl-3-substituted indoles.[22]

Experimental Protocol: Synthesis of 3-Fluorooxindoles using Selectfluor®

This protocol describes a general method for the synthesis of 3-fluorooxindoles from 3-substituted indoles mediated by Selectfluor®, a widely used electrophilic fluorinating agent.[21]

Materials:

  • 3-Substituted indole

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), add Selectfluor® (3.0 mmol).

  • Stir the reaction mixture at room temperature for the time required for complete conversion of the starting material (monitor by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-fluorooxindole.

Causality behind Experimental Choices:

  • Solvent System: The use of an acetonitrile/water mixture is crucial for the solubility of both the indole substrate and the Selectfluor® reagent, facilitating the reaction.[21]

  • Stoichiometry of Selectfluor®: Using an excess of Selectfluor® ensures the complete conversion of the indole starting material.[21]

  • Aqueous Workup: The addition of a saturated NaHCO3 solution neutralizes any acidic byproducts and quenches the reaction.

  • Purification: Silica gel column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Analytical Characterization of Fluorinated Indoles

The characterization of newly synthesized fluorinated indole compounds is essential to confirm their structure and purity. A combination of spectroscopic and spectrometric techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for structural elucidation. 19F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom(s).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compound. Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of volatile derivatives.[23]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which helps to confirm the empirical formula.

  • Fluorimetric Determination: Some indole derivatives can be analyzed using fluorimetric methods, which involve the generation of a fluorophore.[24]

Potential for Toxicity and Metabolic Fate

While fluorination is a powerful tool in drug design, it is not without potential drawbacks. The metabolic fate and potential toxicity of fluorinated compounds must be carefully evaluated.[25][26]

  • Metabolic Defluorination: Although the carbon-fluorine bond is strong, metabolic cleavage can occur, leading to the release of fluoride ions.[25][27] Elevated fluoride levels can be toxic.

  • Formation of Toxic Metabolites: The metabolism of some fluorinated compounds can produce toxic metabolites, such as fluoroacetate.[27]

  • Chemical Instability: In some cases, the presence of fluorine can render a molecule chemically unstable, making it susceptible to nucleophilic attack.[25][28]

Therefore, a thorough understanding of the metabolic pathways and potential for toxicity is crucial during the development of any new fluorinated drug candidate.

Future Perspectives and Conclusion

The strategic incorporation of fluorine into the indole scaffold has proven to be a highly effective strategy in modern drug discovery, leading to the development of numerous compounds with enhanced biological activity and improved pharmacokinetic properties. Fluorinated indoles have demonstrated significant potential across a wide range of therapeutic areas, including antiviral, anticancer, antimicrobial, and CNS disorders.

Future research in this field will likely focus on:

  • Development of Novel Synthetic Methodologies: The discovery of more efficient, selective, and environmentally friendly methods for the synthesis of fluorinated indoles will continue to be a major focus.

  • Exploration of New Biological Targets: As our understanding of disease biology grows, new biological targets will be identified, providing opportunities for the development of novel fluorinated indole-based therapeutics.

  • Advanced Drug Delivery Systems: The formulation of fluorinated indoles into advanced drug delivery systems could further enhance their therapeutic efficacy and reduce potential side effects.

  • Personalized Medicine: The development of fluorinated indole-based diagnostics and therapeutics tailored to individual patient profiles holds great promise for the future of personalized medicine.

Visualizations

Diagram 1: The Impact of Fluorination on Indole Properties

G Indole Indole Scaffold Fluorination Strategic Fluorination Indole->Fluorination Modification Properties Altered Physicochemical & Pharmacokinetic Properties Fluorination->Properties Metabolic Increased Metabolic Stability Properties->Metabolic Lipophilicity Modulated Lipophilicity & Permeability Properties->Lipophilicity Binding Enhanced Binding Affinity & Selectivity Properties->Binding pKa pKa Modification Properties->pKa Activity Enhanced Biological Activity Properties->Activity

Caption: The strategic incorporation of fluorine into the indole scaffold modulates its properties, leading to enhanced biological activity.

Diagram 2: General Workflow for Synthesis and Evaluation of Fluorinated Indoles

G start Design & Synthesis of Fluorinated Indole Library purification Purification & Characterization (NMR, MS, etc.) start->purification screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) purification->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) & Lead Optimization hit->sar Iterative Process sar->start admet In Vitro ADMET Studies (Metabolic Stability, Permeability, etc.) sar->admet invivo In Vivo Efficacy & PK/PD Studies in Animal Models admet->invivo candidate Preclinical Candidate Selection invivo->candidate

Caption: A typical workflow for the discovery and development of fluorinated indole-based drug candidates.

References

Part 1: Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Elucidation of 2-(5-fluoro-1H-indol-3-yl)ethanol

This guide provides a comprehensive methodological framework for the structural characterization of this compound, also known as 5-fluorotryptophol (CAS No. 101349-12-6).[1] As a key building block in the synthesis of pharmaceutically active compounds, its unambiguous structural verification is paramount.[2][3] This document moves beyond a simple data sheet, offering a detailed rationale for the analytical strategies employed, grounded in the principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore the predicted spectral data, outline robust experimental protocols, and explain the logic behind data interpretation, providing researchers with a self-validating system for confirming the molecule's identity and purity.

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete and unambiguous assignment of all atomic positions and their connectivity.

Expert Insight: The 'Why' of a Multi-Modal NMR Approach

While a simple ¹H NMR can provide a preliminary fingerprint, it is insufficient for absolute confirmation. The presence of a fluorinated aromatic ring introduces complex spin-spin couplings that can complicate the spectrum. Therefore, ¹³C NMR is used to confirm the carbon skeleton, ¹⁹F NMR directly observes the fluorine environment, and 2D NMR techniques are employed to piece the puzzle together definitively, correlating protons with their neighboring protons (COSY) and their attached carbons (HSQC, HMBC). This multi-pronged approach ensures the highest degree of confidence in the structural assignment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ is preferable if exchangeable protons (NH, OH) are of key interest as it slows their exchange rate.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.[4]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This experiment is typically fast and highly sensitive.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing for expected coupling constants.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of the parent compound, tryptophol, and known substituent effects of fluorine on an indole ring.[5][6][7]

Table 1: Predicted ¹H NMR Assignments for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-1 (NH)~8.10br s-Typical chemical shift for an indole NH proton; broad due to quadrupole effects and potential exchange.
H-4~7.28ddJ_HF ≈ 9.6 Hz, J_HH ≈ 2.4 HzDoublet of doublets due to ortho coupling with fluorine and meta coupling with H-6.
H-2~7.05s-Singlet proton on the pyrrole ring, characteristic of 3-substituted indoles.
H-6~6.95tdJ_HH ≈ 9.0 Hz, J_HF ≈ 2.5 HzTriplet of doublets due to ortho coupling with H-7, ortho coupling with fluorine, and meta coupling with H-4.
H-7~7.25ddJ_HH ≈ 8.7 Hz, J_HF ≈ 4.5 HzDoublet of doublets due to ortho coupling with H-6 and meta coupling with fluorine.
-CH₂- (α to indole)~3.00tJ ≈ 6.5 HzTriplet due to coupling with the adjacent β-CH₂ group.
-CH₂- (β to indole)~3.90tJ ≈ 6.5 HzTriplet due to coupling with the α-CH₂ group; deshielded by the adjacent -OH group.
-OH~1.50br s-Chemical shift is variable and depends on concentration and solvent; often a broad singlet.
Predicted ¹³C NMR and ¹⁹F NMR Spectral Data

The ¹³C NMR spectrum is predicted based on general indole chemical shifts and the known effects of fluorine substitution.[4][8] The fluorine atom causes a strong deshielding effect (downfield shift) on the carbon it is attached to (C-5) and introduces characteristic C-F coupling constants.

Table 2: Predicted ¹³C and ¹⁹F NMR Assignments

NucleusAtom AssignmentPredicted Chemical Shift (δ, ppm)Key Feature
¹³CC-5~158.0Large ¹J_CF coupling (~235 Hz)
¹³CC-7a~132.8
¹³CC-3a~128.8
¹³CC-2~123.5
¹³CC-4~112.0²J_CF coupling (~26 Hz)
¹³CC-3~111.8
¹³CC-7~111.6
¹³CC-6~110.0²J_CF coupling (~25 Hz)
¹³C-CH₂- (β to indole)~62.5
¹³C-CH₂- (α to indole)~28.5
¹⁹FF-5~ -125.0Relative to CFCl₃
Workflow for 2D NMR Structural Confirmation

2D NMR experiments provide the definitive connections to assemble the molecular structure. The workflow below illustrates how these experiments work in concert to validate the assignments.

G cluster_1D 1D NMR Spectra cluster_2D 2D NMR Correlation cluster_validation Structural Validation H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmed COSY->Structure Confirms -CH₂-CH₂- & Ar-H connectivity HSQC->Structure Links each H to its C HMBC->Structure Confirms ethyl group at C-3 position

Caption: Workflow for unambiguous structural assignment using 2D NMR.

Part 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry serves as an orthogonal technique to NMR, confirming the molecular weight and providing structural information through fragmentation analysis. The choice of ionization technique is crucial for obtaining the desired information.

Expert Insight: Selecting the Right Ionization Method
  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for accurately determining the molecular weight of the parent compound. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it perfect for confirming the elemental formula via high-resolution mass spectrometry (HRMS).

  • Electron Ionization (EI): This is a hard ionization technique that induces extensive and reproducible fragmentation. The resulting fragmentation pattern is a unique "fingerprint" of the molecule that can be used to confirm the connectivity of its substructures, such as the indole core and the ethanol side chain.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • ESI-MS (LC-MS):

    • Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the sample directly into the ESI source or inject it into a liquid chromatograph (LC) coupled to the mass spectrometer.

    • Acquire data in positive ion mode to observe the [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

  • EI-MS (GC-MS):

    • Prepare a slightly more concentrated solution in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into a gas chromatograph (GC) to separate it from any impurities before it enters the EI source.

    • The standard electron energy of 70 eV is used to generate a reproducible fragmentation pattern.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₁₀FNO, with an exact monoisotopic mass of 179.0746 g/mol .[1]

Table 3: Predicted ESI-MS High-Resolution Data

IonCalculated m/zObserved m/z (Predicted)
[M+H]⁺180.0824~180.0824 ± 5 ppm
[M+Na]⁺202.0643~202.0643 ± 5 ppm
Predicted EI-MS Fragmentation Pathway

The fragmentation of tryptophol and its derivatives in an EI source is well-characterized.[9] The primary fragmentation event is the cleavage of the Cα-Cβ bond of the ethyl side chain, which is favorable because it leads to the formation of a highly stable, resonance-stabilized 5-fluoro-skatole cation.

G parent Molecular Ion [M]⁺˙ m/z = 179 frag1 Loss of •CH₂OH (β-cleavage) parent->frag1 frag2 5-Fluoro-Skatole Cation m/z = 148 frag1->frag2 frag3 Further Fragmentation (e.g., loss of HCN) frag2->frag3 frag4 Fragment m/z = 121 frag3->frag4

Caption: Predicted major fragmentation pathway in EI-MS.

Table 4: Predicted Major EI-MS Fragment Ions

m/zProposed Fragment StructureRationale
179[C₁₀H₁₀FNO]⁺˙Molecular Ion
148[C₉H₇FN]⁺Base Peak. Formation of the stable 5-fluoro-skatole cation via loss of the •CH₂OH radical.
121[C₈H₆F]⁺Loss of HCN from the m/z 148 fragment.

Conclusion: A Self-Validating Analytical Approach

The structural elucidation of this compound is achieved with high confidence by integrating a suite of NMR and MS techniques. NMR spectroscopy provides a detailed map of the atomic connectivity, with 2D experiments serving to rigorously confirm the assignment of the fluorinated indole core and the ethanol side chain. Mass spectrometry provides orthogonal validation, confirming the molecular formula through high-resolution ESI-MS and substantiating the structural framework through the predictable fragmentation patterns observed in EI-MS. This combined, multi-faceted approach represents a robust, self-validating system essential for the rigorous quality control demanded in research and drug development.

References

Commercial availability of 2-(5-fluoro-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(5-fluoro-1H-indol-3-yl)ethanol: Commercial Availability, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound (also known as 5-fluorotryptophol), a key building block in the synthesis of pharmaceutically active compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into its commercial availability, established synthesis protocols, and critical applications, offering actionable insights grounded in scientific literature and patents.

Commercial Availability and Procurement

This compound, identified by CAS number 101349-12-6, is readily available from several commercial suppliers. This accessibility is crucial for research and development activities, ensuring a consistent supply chain for preclinical and early-phase drug development.

Key suppliers include major chemical companies that cater to the research and pharmaceutical industries. While specific stock levels and pricing are subject to change, the compound is generally available in various purities and quantities.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesCAS NumberMolecular Formula
Sigma-Aldrich98%Inquire for details101349-12-6C10H10FNO
BLD PharmatechInquire for detailsInquire for details101349-12-6C10H10FNO
NSJ Prayog Life ScienceInquire for detailsCustom packs101349-12-6C10H10FNO
CP Lab Safety97%+25 grams101349-12-6C10H10FNO

Researchers are advised to request certificates of analysis from suppliers to verify purity and identity before use, as minor impurities can significantly impact the outcome of sensitive synthetic reactions.

Synthesis of this compound: The Fischer-Indole Reaction

The synthesis of tryptophol derivatives, including 5-fluorotryptophol, often employs the Fischer-Indole reaction.[1] This classic method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. A notable process for preparing 5-fluorotryptophol is detailed in European Patent EP 3110797 B1.[1] This patented method offers a pathway to produce the compound in high purity, which is essential for its use as a pharmaceutical intermediate.[2]

The synthesis generally proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement to form the indole ring.[1]

Generalized Fischer-Indole Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5-fluorotryptophol via the Fischer-Indole reaction.

Fischer_Indole_Synthesis A 4-Fluorophenylhydrazine D Hydrazone Formation A->D B Aldehyde Precursor (e.g., from 2,3-dihydrofuran) B->D C Acid Catalyst C->D pH control E [3,3]-Sigmatropic Rearrangement D->E F Cyclization & Aromatization E->F G This compound F->G Isolation & Purification Application_Flow A This compound (Building Block) B Chemical Synthesis (e.g., multi-step reactions) A->B C Substituted Spirocyclohexane Compounds B->C D Other Bioactive Molecules B->D E Drug Discovery Programs (Screening & Optimization) C->E D->E

References

A Technical Guide to the Therapeutic Potential of 5-Fluorotryptophol: A Novel Avenue in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The indole nucleus is a cornerstone of numerous biologically active compounds, with tryptophol (indole-3-ethanol) and its derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and sleep-inducing properties.[1][2] The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method for enhancing metabolic stability, binding affinity, and overall therapeutic efficacy.[3][4] This guide explores the untapped therapeutic potential of 5-fluorotryptophol, a fluorinated analog of tryptophol. While direct research on 5-fluorotryptophol is nascent, this document synthesizes the known biological activities of tryptophol and the profound impact of fluorination on indole derivatives to build a compelling case for its investigation as a novel therapeutic agent. We present hypothesized mechanisms of action, potential therapeutic applications, and a comprehensive roadmap for its preclinical evaluation.

The Therapeutic Promise of the Tryptophol Scaffold

Tryptophol is a naturally occurring aromatic alcohol produced by a variety of organisms, including plants, fungi, and bacteria.[5] Its structural simplicity belies a range of intriguing biological effects:

  • Immunomodulation and Anti-inflammatory Effects: Tryptophol has been shown to modulate immune responses, potentially through the activation of the aryl hydrocarbon receptor (AhR), and to exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[1] This suggests its potential in treating inflammatory conditions.

  • Antimicrobial and Biofilm Regulation: As a quorum-sensing molecule in some microorganisms, tryptophol can regulate microbial growth and biofilm formation.[1] This opens avenues for its exploration as a novel antimicrobial or as an agent to disrupt pathogenic biofilms.

  • Neurological Activity: Tryptophol and its derivatives are known to induce sleep in animal models, suggesting a role in regulating sleep-wake cycles and potential applications in sleep disorders.[6]

  • Anticancer Properties: Tryptophol has been observed to induce apoptosis in cancer cells through the cleavage of caspase-8, indicating its potential as a cytotoxic agent against malignant cells.[1]

These diverse activities make the tryptophol scaffold a promising starting point for the development of new therapeutics.

The Strategic Advantage of Fluorination in Indole-Based Drugs

The substitution of hydrogen with fluorine is a powerful tool in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties.[3] In the context of indole-containing compounds, fluorination has been shown to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation and increasing their in vivo half-life.[3]

  • Improve Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with target proteins, enhancing binding affinity and potency.[4]

  • Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes, including the blood-brain barrier.

Given these advantages, the synthesis of 5-fluorotryptophol is a logical step toward creating a more drug-like molecule with potentially enhanced therapeutic properties compared to its non-fluorinated parent compound.

Hypothesized Therapeutic Applications of 5-Fluorotryptophol

Based on the known activities of tryptophol and the predictable effects of fluorination, we hypothesize that 5-fluorotryptophol could be a valuable lead compound in several therapeutic areas:

Oncology

The pro-apoptotic activity of tryptophol, combined with the enhanced stability and potential for improved target engagement conferred by fluorination, suggests that 5-fluorotryptophol could be a potent anticancer agent. The fluorine atom at the 5-position could also influence its interaction with key metabolic enzymes in the tumor microenvironment, such as indoleamine 2,3-dioxygenase (IDO1), a critical regulator of immune suppression in cancer.[7][8]

Inflammatory and Autoimmune Disorders

The immunomodulatory properties of tryptophol could be amplified in its fluorinated form.[1] 5-Fluorotryptophol may exhibit enhanced anti-inflammatory activity, making it a candidate for the treatment of chronic inflammatory diseases such as psoriasis and inflammatory bowel disease.

Infectious Diseases

As a potential disruptor of microbial quorum sensing and biofilm formation, 5-fluorotryptophol could offer a novel approach to combating bacterial and fungal infections.[9] Its increased metabolic stability could lead to a more sustained antimicrobial effect.

Proposed Preclinical Development Pathway for 5-Fluorotryptophol

A systematic and rigorous preclinical evaluation is necessary to validate the therapeutic potential of 5-fluorotryptophol. The following sections outline a proposed experimental workflow.

Chemical Synthesis and Characterization

The first step is the efficient and scalable synthesis of high-purity 5-fluorotryptophol. A potential synthetic route involves the reduction of 5-fluorotryptophan, a commercially available starting material.

Proposed Synthesis Protocol:

  • Reduction of 5-Fluorotryptophan: Dissolve 5-fluoro-L-tryptophan in an appropriate solvent (e.g., tetrahydrofuran).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH4), dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography.

  • Quench the reaction carefully with water and a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

In Vitro Evaluation

A panel of in vitro assays should be conducted to determine the biological activity of 5-fluorotryptophol.

Table 1: Proposed In Vitro Assays for 5-Fluorotryptophol

Therapeutic AreaAssay TypeCell Lines/TargetsEndpoints
Oncology Cytotoxicity AssayA549 (lung), MCF-7 (breast), HCT116 (colon)IC50 determination
Apoptosis AssayU937 (leukemia)Caspase-3/7/8/9 activation, Annexin V staining
IDO1 Enzyme AssayRecombinant human IDO1Kynurenine production
Inflammation Cytokine Release AssayLPS-stimulated PBMCsIL-6, TNF-α, IL-1β levels (ELISA)
AhR Activation AssayHepG2 cells with AhR reporterLuciferase activity
Infectious Disease Minimum Inhibitory Concentration (MIC)S. aureus, P. aeruginosa, C. albicansMIC determination
Biofilm Inhibition AssayCrystal violet stainingInhibition of biofilm formation
In Vivo Pharmacokinetic and Efficacy Studies

Following promising in vitro results, in vivo studies in appropriate animal models are warranted to assess the pharmacokinetics, safety, and efficacy of 5-fluorotryptophol.

Experimental Workflow for In Vivo Studies:

in_vivo_workflow cluster_pk Pharmacokinetic Studies cluster_safety Safety and Tolerability cluster_efficacy Efficacy Studies pk_studies Single-dose PK in mice (IV and PO) - Determine Cmax, Tmax, AUC, t1/2 - Assess bioavailability safety_studies Acute toxicity study in mice - Observe for adverse effects - Determine MTD pk_studies->safety_studies Inform dose selection efficacy_oncology Xenograft tumor models (e.g., A549) - Measure tumor growth inhibition safety_studies->efficacy_oncology efficacy_inflammation LPS-induced inflammation model - Measure cytokine levels in vivo safety_studies->efficacy_inflammation efficacy_infection Murine infection model - Assess bacterial/fungal burden safety_studies->efficacy_infection

Caption: Proposed workflow for in vivo evaluation of 5-fluorotryptophol.

Potential Mechanism of Action: A Focus on Inflammatory Signaling

We hypothesize that 5-fluorotryptophol exerts its anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB pathway, downstream of pattern recognition receptors like Toll-like receptors (TLRs).

moa_diagram LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes activates transcription 5_FT 5-Fluorotryptophol 5_FT->IKK_Complex Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of 5-fluorotryptophol.

Conclusion

5-Fluorotryptophol represents a compelling, yet underexplored, molecule with significant therapeutic potential. By leveraging the known biological activities of the tryptophol scaffold and the well-established benefits of fluorination, a strong scientific rationale exists for its development as a novel drug candidate. The proposed preclinical development pathway provides a clear roadmap for researchers and drug development professionals to investigate its efficacy in oncology, inflammatory disorders, and infectious diseases. Further research into this promising compound is highly warranted and could lead to the development of a new class of therapeutics.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(5-fluoro-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Novel Fluorinated Indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The introduction of a fluorine atom into an organic molecule can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4] This has led to the increasing prevalence of fluorinated compounds in modern pharmaceuticals.[1][5]

This guide focuses on the in vitro characterization of 2-(5-fluoro-1H-indol-3-yl)ethanol , a fluorinated indole derivative with potential therapeutic applications. While direct biological studies on this specific molecule are not extensively reported in the public domain, its structural similarity to other biologically active indoles, such as the anti-inflammatory agent 5-fluoro-2-oxindole, provides a strong rationale for a comprehensive in vitro investigation.[6]

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a structured approach to elucidate the potential cytotoxic, anti-inflammatory, and neuroprotective activities of this compound. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between experimental design and expected outcomes.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is paramount for designing and interpreting in vitro assays.

PropertyValueSource
CAS Number 101349-12-6[7][8]
Molecular Formula C10H10FNO[7]
Molecular Weight 179.19 g/mol [7]
Appearance Solid-
Solubility To be determined empirically in relevant solvents (e.g., DMSO, Ethanol)-

Note: It is critical to establish a stock solution of known concentration in a suitable solvent, typically dimethyl sulfoxide (DMSO), for use in all subsequent in vitro assays. The final concentration of the solvent in the cell culture medium should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced artifacts.[9]

Part 1: Investigating the Anticancer Potential

Numerous indole derivatives have demonstrated potent anticancer activity.[2][3] Therefore, a primary avenue of investigation for this compound is its potential as a cytotoxic agent against cancer cell lines.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10][12]

Experimental Workflow for Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate (e.g., MCF-7, A549, HCT116) compound_prep Prepare serial dilutions of This compound in culture medium treatment Treat cells with the compound for 24, 48, or 72 hours compound_prep->treatment mtt_addition Add MTT solution to each well treatment->mtt_addition incubation Incubate for 2-4 hours to allow formazan formation mtt_addition->incubation solubilization Solubilize formazan crystals with DMSO incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate percentage cell viability read_absorbance->calculate_viability determine_ic50 Determine the IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, create serial dilutions in complete culture medium to achieve the desired final concentrations.[9]

  • Cell Treatment: Replace the existing medium with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).[13]

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.[13]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[13]

Investigating the Mechanism of Cell Death: Caspase-3 Activity Assay

Should the MTT assay reveal significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key executioner of apoptosis is caspase-3.

Principle: This assay measures the activity of caspase-3, which, when activated, cleaves a specific substrate, leading to the release of a chromophore or fluorophore that can be quantified.[14][15][16][17]

Experimental Workflow for Caspase-3 Activity

Caspase3_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_treatment Treat cancer cells with the compound at its IC50 concentration cell_lysis Lyse the cells to release intracellular contents cell_treatment->cell_lysis add_substrate Add caspase-3 substrate to the cell lysate cell_lysis->add_substrate incubation Incubate to allow for substrate cleavage add_substrate->incubation read_signal Measure the colorimetric or fluorometric signal incubation->read_signal determine_activity Determine the fold-increase in caspase-3 activity read_signal->determine_activity

Caption: Workflow for measuring caspase-3 activity in compound-treated cells.

Detailed Protocol:

  • Cell Treatment: Treat the selected cancer cell line with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol of a commercial caspase-3 activity assay kit.

  • Assay: Add the caspase-3 substrate to the cell lysates and incubate.

  • Signal Detection: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the vehicle-treated control.

Part 2: Probing Anti-Inflammatory Properties

Inflammation is a key pathological feature of numerous diseases. The structural similarity of this compound to the known anti-inflammatory compound 5-fluoro-2-oxindole suggests that it may possess anti-inflammatory properties.[6] A common in vitro model for studying inflammation involves the use of macrophage or microglial cell lines stimulated with lipopolysaccharide (LPS).[18][19]

In Vitro Model of Neuroinflammation

The murine microglial cell line, BV-2, is a widely accepted model for studying neuroinflammation.[18][19] These cells, when stimulated with LPS, mimic the inflammatory response of microglia in the central nervous system.[18][19][20][21]

Signaling Pathway of LPS-Induced Inflammation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription

Caption: Simplified NF-κB signaling pathway in LPS-stimulated microglial cells.

Measurement of NF-κB Nuclear Translocation

A key event in the inflammatory cascade is the translocation of the transcription factor Nuclear Factor-kappa B (NF-κB) from the cytoplasm to the nucleus.[22][23] This can be visualized and quantified using immunofluorescence microscopy.

Detailed Protocol:

  • Cell Culture: Culture BV-2 microglial cells on glass coverslips in 24-well plates.[20][21]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 1 hour to induce NF-κB translocation.[20][21]

  • Immunofluorescence:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.[24]

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.[24]

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[22][23][25]

Part 3: Assessing Neuroprotective Effects

Given the prevalence of indole-containing compounds with neuroprotective activities, it is worthwhile to investigate if this compound can protect neuronal cells from oxidative stress-induced cell death.[26][27]

Oxidative Stress Model in Neuronal Cells

The human neuroblastoma cell line, SH-SY5Y, is a common model for studying neuroprotection. Oxidative stress, a key contributor to neurodegeneration, can be induced in these cells using hydrogen peroxide (H2O2).[27]

Detailed Protocol:

  • Cell Culture: Culture SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2 (to be determined empirically, e.g., 100-200 µM) for a further 24 hours.[27]

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 1.1.

  • Data Analysis: Determine if pre-treatment with this compound can rescue the cells from H2O2-induced cell death.

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables and graphs. Statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed effects.[20] The IC50 values for cytotoxicity should be calculated using non-linear regression analysis.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial in vitro evaluation of this compound. The proposed experiments will elucidate its potential as an anticancer, anti-inflammatory, or neuroprotective agent. Positive results from these assays will warrant further investigation, including more detailed mechanistic studies and eventual in vivo validation. The logical and evidence-based approach outlined here will enable researchers to efficiently and effectively characterize the biological activity of this novel fluorinated indole.

References

Methodological & Application

Synthesis of 2-(5-fluoro-1H-indol-3-yl)ethanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides detailed protocols for the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethanol, a key building block in the development of various pharmaceutically active compounds. Two robust and scalable synthetic strategies are presented: the direct, one-pot Fischer-Indole synthesis and a two-step reduction pathway starting from the commercially available 5-fluoroindole-3-acetic acid. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical process parameters to ensure successful and reproducible synthesis.

Introduction: The Significance of 5-Fluorotryptophol

This compound, commonly known as 5-fluorotryptophol, is an important synthetic intermediate. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.[1] Consequently, 5-fluorotryptophol serves as a crucial precursor for a range of bioactive molecules, including those used in the development of novel therapeutics.[2][3] This document outlines two distinct and reliable methods for its laboratory-scale preparation.

Comparative Overview of Synthetic Strategies

Two primary routes for the synthesis of 5-fluorotryptophol are discussed herein. The choice of method may depend on factors such as starting material availability, desired purity, scalability, and process safety considerations.

  • Route 1: Fischer-Indole Synthesis: This is a classic and powerful method for constructing the indole ring system. In this approach, 4-fluorophenylhydrazine is reacted with a protected aldehyde equivalent, 2,3-dihydrofuran, under acidic conditions to form the target indole in a single pot.[2] This method is often favored for its efficiency and the potential to avoid chromatographic purification.[2]

  • Route 2: Reduction of 5-Fluoroindole-3-acetic Acid: This two-step sequence begins with the readily available 5-fluoroindole-3-acetic acid.[4] The carboxylic acid is first converted to an ester to facilitate a cleaner reduction. The subsequent reduction of the ester yields the desired primary alcohol, 5-fluorotryptophol. This route offers predictability and utilizes common, well-understood chemical transformations.[5][6]

Below is a logical workflow diagram illustrating the decision-making process and the two synthetic pathways.

synthesis_workflow start Start: Synthesize This compound decision Choose Synthetic Route start->decision route1 Route 1: Fischer-Indole Synthesis decision->route1 Directness Scalability route2 Route 2: Reduction Pathway decision->route2 Starting Material Predictability step1_1 React 4-fluorophenylhydrazine with 2,3-dihydrofuran route1->step1_1 step2_1 Esterification of 5-fluoroindole-3-acetic acid route2->step2_1 step1_2 Isolate via Precipitation step1_1->step1_2 end_product Product: 5-Fluorotryptophol step1_2->end_product step2_2 Reduction of the Ester step2_1->step2_2 step2_2->end_product

Caption: Workflow for the synthesis of 5-fluorotryptophol.

Protocol 1: Fischer-Indole Synthesis

This protocol is adapted from a process designed to minimize the need for chromatographic purification by carefully controlling reaction conditions to enable product isolation via precipitation.[2][3] The reaction proceeds via an acid-catalyzed condensation of 4-fluorophenylhydrazine with the in-situ generated aldehyde from 2,3-dihydrofuran, followed by a[7][7]-sigmatropic rearrangement to form the indole ring.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Fluorophenylhydrazine hydrochloride≥98%Standard Supplier
2,3-Dihydrofuran99%Standard SupplierInhibited with BHT
TolueneAnhydrousStandard Supplier
Hydrochloric acid (HCl)37% aq.Standard Supplier
Sodium hydroxide (NaOH)PelletsStandard SupplierFor neutralization
HeptaneACS GradeStandard SupplierFor precipitation
Step-by-Step Experimental Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and toluene.

  • Aqueous Phase Addition: Add a sufficient amount of water to create a biphasic system. Begin vigorous stirring.

  • Acidification: Add concentrated hydrochloric acid (e.g., 0.5 eq) to the mixture.

  • Heating: Heat the heterogeneous mixture to the target reaction temperature, typically between 65-75°C.[3]

  • Reagent Addition: Slowly add 2,3-dihydrofuran (approx. 1.0 eq) to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until consumption of the starting hydrazine is complete. This typically takes several hours.

  • Work-up - Phase Separation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the aqueous phase.

  • Washing: Wash the organic phase with an aqueous solution of an inorganic salt (e.g., saturated sodium chloride) to remove water-soluble impurities.

  • Solvent Exchange and Precipitation: Concentrate the organic phase under reduced pressure to remove the toluene. To the resulting oil, add a non-polar solvent like heptane to induce precipitation/crystallization of the product.[2]

  • Isolation and Drying: Isolate the solid product by filtration, wash with cold heptane, and dry under vacuum to afford this compound.

Protocol 2: Two-Step Reduction Pathway

This strategy involves the initial esterification of 5-fluoroindole-3-acetic acid, followed by reduction of the more reactive ester functional group. This avoids potential side reactions associated with the direct reduction of the carboxylic acid.

Step A: Fischer Esterification of 5-Fluoroindole-3-acetic Acid

The Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction to completion, the alcohol reactant (e.g., ethanol) is typically used in large excess, serving as both reactant and solvent.[8]

esterification_scheme sub 5-Fluoroindole-3-acetic acid plus1 + sub->plus1 alcohol Ethanol (Excess) plus1->alcohol arrow <-> H+ Catalyst (e.g., H2SO4) alcohol->arrow prod Ethyl 5-fluoroindole-3-acetate arrow->prod plus2 + prod->plus2 water Water plus2->water

Caption: Fischer esterification of 5-fluoroindole-3-acetic acid.

4.1.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Fluoroindole-3-acetic acid≥97%Sigma-Aldrich[4]
Ethanol200 Proof, AnhydrousStandard Supplier
Sulfuric acid (H₂SO₄)Concentrated (98%)Standard SupplierCatalyst
Sodium bicarbonate (NaHCO₃)Saturated aq. solutionStandard SupplierFor neutralization
Ethyl acetateACS GradeStandard SupplierFor extraction
Magnesium sulfate (MgSO₄)AnhydrousStandard SupplierFor drying

4.1.2. Experimental Procedure

  • Dissolution: In a round-bottom flask, dissolve 5-fluoroindole-3-acetic acid (1.0 eq) in a large excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of starting material) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting carboxylic acid spot.

  • Quenching: Cool the mixture to room temperature and slowly pour it into a beaker containing ice water.

  • Neutralization: Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-fluoroindole-3-acetate, which can often be used in the next step without further purification.

Step B: Reduction of Ethyl 5-fluoroindole-3-acetate

The reduction of the ester to the primary alcohol is reliably achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[6] This reaction should be performed with caution under anhydrous conditions.

4.2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Ethyl 5-fluoroindole-3-acetateCrude from Step A-
Lithium aluminum hydride (LiAlH₄)Powder or 1M solution in THFStandard SupplierHighly reactive with water
Tetrahydrofuran (THF)AnhydrousStandard Supplier
Sodium sulfate decahydrate-Standard SupplierFor work-up (Fieser method)
Ethyl acetateACS GradeStandard SupplierFor extraction

4.2.2. Experimental Procedure

  • Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (approx. 1.5-2.0 eq) and anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the crude ethyl 5-fluoroindole-3-acetate from the previous step in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.

  • Work-up (Fieser Method): Cool the reaction back to 0°C. Cautiously and sequentially add the following dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to produce a granular precipitate that is easy to filter.[6]

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solids through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

  • Drying and Concentration: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • 4-Fluorophenylhydrazine hydrochloride: This compound is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Lithium aluminum hydride (LiAlH₄): This reagent reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle strictly under anhydrous conditions and an inert atmosphere. The Fieser work-up must be performed slowly and with extreme caution, especially on a larger scale.

  • Acids and Bases: Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are corrosive. Handle with care.

Conclusion

The synthesis of this compound can be successfully achieved via either a direct Fischer-Indole synthesis or a two-step reduction pathway. The Fischer-Indole route offers a more convergent approach, potentially avoiding chromatography, making it attractive for larger-scale synthesis.[2] The reduction pathway, while longer, is highly reliable and proceeds through well-understood transformations, making it an excellent choice for laboratory-scale synthesis where starting materials are readily available. The choice of protocol should be guided by the specific needs of the research objective, available resources, and scale of operation.

References

Application Note: A Comprehensive Guide to the HPLC Analysis of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed guide for the analysis of indole compounds using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into method development, sample preparation, and data interpretation. This document emphasizes the causal relationships behind experimental choices, ensuring scientifically sound and reproducible results. Protocols for various biological matrices are detailed, alongside a thorough guide to method validation in accordance with ICH guidelines and a practical troubleshooting section.

Introduction: The Significance of Indole Compound Analysis

Indole and its derivatives are a broad class of heterocyclic compounds that play pivotal roles in a vast array of biological processes. From the essential amino acid tryptophan and its metabolites in neurotransmission and metabolic pathways to plant auxins regulating growth and development, the accurate quantification of these molecules is crucial for advancements in medicine, agriculture, and biotechnology.[1] High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for the separation, identification, and quantification of indole compounds from complex matrices.[2][3] Its high resolution, sensitivity, and adaptability make it the method of choice for many applications.

This guide will navigate the intricacies of developing and validating robust HPLC methods for indole analysis, providing both the theoretical underpinnings and practical steps for successful implementation.

The Chromatographic Heart: Column and Mobile Phase Selection

The success of any HPLC analysis hinges on the appropriate selection of the stationary and mobile phases. For indole compounds, which range from polar to moderately non-polar, reversed-phase chromatography is the predominant mode of separation.

Choosing the Right Column: C8 vs. C18

The most common stationary phases for indole analysis are silica-based particles chemically bonded with either octyl (C8) or octadecyl (C18) alkyl chains. The choice between them is a critical first step in method development.

  • C18 (Octadecyl) Columns: These columns are packed with silica particles bonded with 18-carbon alkyl chains, creating a highly hydrophobic stationary phase.[4] This strong hydrophobicity leads to greater retention of non-polar compounds. C18 columns are often the first choice for complex mixtures containing a wide range of indole derivatives, as the longer carbon chains provide a larger surface area for interaction, often resulting in better separation of closely related compounds.[4][5]

  • C8 (Octyl) Columns: With shorter 8-carbon alkyl chains, C8 columns are less hydrophobic than their C18 counterparts.[4] This results in shorter retention times for non-polar analytes. C8 columns are particularly useful when analyzing more polar indole compounds or when a faster analysis time is desired.[6][7] For some analyses, a C8 column can provide sufficient resolution with the benefit of reduced solvent consumption and faster throughput.[6]

Senior Scientist's Insight: The choice between C8 and C18 is not always straightforward. While C18 generally offers higher retentivity, factors like the specific indole's structure, the complexity of the sample matrix, and desired analysis time play a crucial role. For instance, in the analysis of bacterial culture supernatants for various indole metabolites, a C8 column was successfully used to achieve a good separation within a reasonable timeframe.[1][8] It is often beneficial to screen both column types during initial method development.

The Power of the Mobile Phase: pH and Organic Modifiers

The mobile phase in reversed-phase HPLC typically consists of an aqueous component (often with a buffer) and an organic modifier (commonly acetonitrile or methanol). The precise composition of the mobile phase is a powerful tool for controlling the retention and selectivity of indole compounds.

  • Organic Modifier: Acetonitrile is frequently the preferred organic solvent for indole analysis due to its lower viscosity and UV transparency at low wavelengths. Methanol is a suitable alternative and can sometimes offer different selectivity. The proportion of the organic modifier in the mobile phase directly influences the retention time; a higher percentage of organic solvent will decrease the retention of hydrophobic compounds.

  • The Critical Role of pH: Many indole compounds, particularly those with carboxylic acid or amino groups (like tryptophan, indole-3-acetic acid, and tryptamine), are ionizable. The pH of the mobile phase dictates their ionization state, which in turn dramatically affects their polarity and, consequently, their retention on a reversed-phase column.[9][10]

    • For acidic indoles (e.g., Indole-3-acetic acid): Lowering the mobile phase pH to approximately 2 pH units below the pKa of the carboxylic acid group will suppress its ionization, making the molecule less polar and increasing its retention time.[11]

    • For basic indoles (e.g., Tryptamine, Serotonin): Increasing the mobile phase pH to about 2 pH units above the pKa of the amino group will neutralize it, making it less polar and increasing its retention. Conversely, at acidic pH, the amino group will be protonated, making the molecule more polar and leading to shorter retention times.[10]

Senior Scientist's Insight: Precise pH control is non-negotiable for reproducible results with ionizable indoles. A buffer should always be used to maintain a stable pH throughout the analysis. Small fluctuations in pH can lead to significant shifts in retention times, affecting both qualitative and quantitative analysis. When developing a method, it is crucial to select a buffer with a pKa close to the desired mobile phase pH to ensure maximum buffering capacity.

Seeing the Unseen: Detection Methods

The choice of detector is dictated by the intrinsic properties of the indole compounds and the required sensitivity of the assay.

  • UV-Visible (UV-Vis) Detection: The indole ring possesses a chromophore that absorbs UV light, typically with a maximum absorbance around 280 nm.[2] A UV-Vis detector, particularly a Photodiode Array (PDA) detector which can acquire the full UV spectrum of an eluting peak, is a robust and versatile option for general-purpose indole analysis.

  • Fluorescence Detection (FLD): The indole ring is naturally fluorescent, making fluorescence detection an exceptionally sensitive and selective method for their analysis.[12] The excitation maximum is typically around 280-285 nm, with emission maxima in the range of 335-360 nm.[1][8][13][14] This high sensitivity allows for the detection of trace amounts of indoles in complex biological matrices.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity.[2][15][16] MS detection allows for the confirmation of compound identity based on its mass-to-charge ratio (m/z) and fragmentation pattern (in MS/MS).[2][15] This is particularly valuable when analyzing complex samples where co-elution with interfering compounds is a concern.

From Raw Sample to Analyzable Solution: Sample Preparation Protocols

Proper sample preparation is paramount for reliable HPLC analysis. It serves to remove interfering matrix components, concentrate the analytes of interest, and ensure compatibility with the HPLC system.[3][17]

Protocol 1: Extraction of Indole Compounds from Plant Tissues

This protocol is suitable for the analysis of auxins and other indole derivatives in plant material.[18]

  • Harvest and Homogenize: Immediately freeze harvested plant tissue in liquid nitrogen to halt metabolic activity.[18] Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.[18]

  • Extraction: To the powdered tissue, add ice-cold methanol (e.g., 4 mL per gram of fresh weight) and continue to homogenize.[18]

  • Centrifugation: Transfer the slurry to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C.[18]

  • Supernatant Collection: Carefully collect the supernatant. The pellet can be re-extracted with methanol to improve recovery.

  • Acidification and Partitioning: Acidify the pooled supernatant to a pH of approximately 2.5 with 1 M HCl.[18] Partition the acidified extract twice with an equal volume of ethyl acetate.[18]

  • Evaporation and Reconstitution: Collect the upper organic phase and evaporate to dryness using a rotary evaporator at 35°C.[18] Dissolve the dried extract in a known volume of the initial mobile phase and filter through a 0.22 µm or 0.45 µm syringe filter before injection.[18]

Protocol 2: Preparation of Plasma/Serum Samples

This protocol details a protein precipitation method for the analysis of tryptophan and its metabolites in plasma or serum.[13][19][20]

  • Internal Standard Addition: To a known volume of plasma or serum (e.g., 100 µL), add an appropriate internal standard.

  • Protein Precipitation: Add 4 volumes of ice-cold acetonitrile or ethanol (e.g., 400 µL) to precipitate proteins.[13][19]

  • Vortex and Incubate: Vortex the mixture thoroughly for 30 seconds and incubate on ice for 10 minutes.[13]

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[20]

  • Supernatant Transfer and Filtration: Carefully transfer the supernatant to a clean tube and filter through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[20]

Protocol 3: Preparation of Bacterial Culture Supernatants

This simplified protocol is suitable for the analysis of indole compounds secreted into bacterial culture media.[1][8]

  • Cell Removal: Centrifuge the bacterial culture at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet the bacterial cells.[1]

  • Filtration: Carefully collect the supernatant and pass it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining cells and particulate matter.[1] The filtrate can often be directly injected into the HPLC system.[1]

Ensuring Data Integrity: Method Validation

Validation of an analytical method is crucial to ensure its suitability for its intended purpose.[21] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[22][23]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A correlation coefficient (r²) of ≥ 0.998 is generally considered acceptable.[8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of spiked analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Practical Application: Example HPLC Method for Tryptophan and its Metabolites

This example method is a starting point for the analysis of several key indole compounds.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Fluorescence (Excitation: 285 nm, Emission: 355 nm)[13] or PDA (280 nm)

Note: This is a general method and may require optimization for specific applications.

Troubleshooting Common HPLC Issues

Even with a well-developed method, problems can arise. Here are some common issues and their potential solutions.[24][25][26]

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing Secondary interactions with residual silanols on the column; Column contamination.Adjust mobile phase pH to suppress ionization; Use a highly end-capped column; Clean the column with a strong solvent wash.
Peak Broadening Extra-column volume; Column void; High flow rate.Use shorter, narrower tubing; Replace the column; Optimize the flow rate.
Shifting Retention Times Inconsistent mobile phase composition; Fluctuating column temperature; Column degradation.Prepare fresh mobile phase and ensure proper mixing; Use a column oven; Replace the column.[26]
High Backpressure Blockage in the system (e.g., clogged frit, tubing, or column).Systematically check for blockages by removing components one by one; Back-flush the column; Filter all samples and mobile phases.[25]
Baseline Noise or Drift Contaminated mobile phase or detector flow cell; Air bubbles in the system.Use high-purity solvents; Flush the detector flow cell; Degas the mobile phase.[25]

Visualizing the Workflow

General HPLC Workflow for Indole Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Biological Matrix (e.g., Plasma, Plant Tissue) Extraction Extraction & Cleanup Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Injection Filtration->Injection Column C8/C18 Column Injection->Column Detection Detection (UV/FLD/MS) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: A generalized workflow for the HPLC analysis of indole compounds.

Decision Tree for Column and pH Selection

Method_Development Analyte Indole Analyte Properties Polarity Polarity? Analyte->Polarity Ionizable Ionizable? Analyte->Ionizable C8 Consider C8 Column (Faster Elution) Polarity->C8 High C18 Consider C18 Column (Higher Retention) Polarity->C18 Low/Mixture Acidic Acidic (e.g., -COOH)? Ionizable->Acidic Yes Neutral_pH pH less critical, start near neutral Ionizable->Neutral_pH No Basic Basic (e.g., -NH2)? Acidic->Basic No Low_pH Use Low pH Mobile Phase (e.g., pH 2.5-3.5) Acidic->Low_pH Yes High_pH Use High pH Mobile Phase (e.g., pH > pKa) Basic->High_pH Yes Basic->Neutral_pH No

Caption: A decision tree for initial column and mobile phase pH selection.

Conclusion

The HPLC analysis of indole compounds is a powerful tool for a wide range of scientific disciplines. By understanding the fundamental principles of chromatographic separation and applying systematic method development and validation, researchers can obtain accurate and reproducible data. This guide provides a solid foundation for both novice and experienced chromatographers to develop and implement robust HPLC methods for the analysis of this important class of molecules.

References

Application Notes & Protocols: Leveraging 2-(5-Fluoro-1H-indol-3-yl)ethanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity. This guide provides an in-depth exploration of 2-(5-fluoro-1H-indol-3-yl)ethanol, also known as 5-fluorotryptophol, a versatile fluorinated indole scaffold. We will delve into its synthesis, physicochemical characteristics, and its potential as a pivotal building block in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to unlock the therapeutic potential of this and related indole derivatives.

The Strategic Advantage of this compound in Drug Design

The indole scaffold is a privileged structure in drug discovery, with numerous FDA-approved drugs containing this motif.[2][3] The parent compound, tryptophol, is an aromatic alcohol that has been shown to induce sleep in humans and is involved in various biological processes.[4][5] The introduction of a fluorine atom at the 5-position of the indole ring, yielding this compound, offers several potential advantages for drug design:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.

  • Modulated Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, permeability across biological membranes, and oral bioavailability.

  • Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for target binding and pharmacokinetic properties.

  • Specific Target Interactions: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, potentially enhancing binding affinity and selectivity.[6]

These attributes make this compound a highly attractive starting point for developing novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology.[7][8]

Physicochemical Properties and Synthesis Overview

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and drug design.

Key Physicochemical Data
PropertyValueSource
CAS Number 101349-12-6[9][10][11]
Molecular Formula C₁₀H₁₀FNO[9][12]
Molecular Weight 179.19 g/mol [11][12]
Physical Form Solid[9]
Purity Typically ≥97%[9][13]
Storage Conditions 2-8°C, sealed in a dry environment[9]
Synthetic Strategy: The Fischer-Indole Cyclization

The most common and industrially relevant method for synthesizing this compound is the Fischer-Indole synthesis.[14] This acid-catalyzed reaction involves the cyclization of a phenylhydrazine with an aldehyde or ketone. In this case, 4-fluorophenylhydrazine is reacted with a protected form of 4-hydroxybutanal, such as 2,3-dihydrofuran.[14][15]

The general workflow for this synthesis is depicted below:

Fischer_Indole_Synthesis Reactants 4-Fluorophenylhydrazine + 2,3-Dihydrofuran Reaction Fischer-Indole Cyclization Reactants->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄, HCl) AcidCatalyst->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Purification (e.g., Crystallization, Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Fischer-Indole synthesis workflow for this compound.

It is important to note that the purification of the final product can be challenging due to its relatively low melting point and the potential for side reactions, which may result in an oily product.[15] Careful control of reaction conditions and robust purification methods are essential for obtaining a high-purity solid.[14]

Application in Drug Scaffolding and Lead Optimization

This compound serves as a versatile scaffold for creating a diverse library of compounds for biological screening. The primary hydroxyl group and the indole nitrogen are key handles for synthetic modification.

Potential Therapeutic Targets

Based on the known activities of other indole derivatives, compounds derived from this scaffold could be designed to target a range of biological entities:

  • Serotonin (5-HT) Receptors: The tryptamine backbone is a classic pharmacophore for serotonin receptors. The related compound, Bretisilocin (5-fluoro-N-methyl-N-ethyltryptamine), is a potent 5-HT₂ₐ and 5-HT₂C receptor agonist.[16]

  • Sigma Receptors: Indole-based structures have shown high affinity for sigma-2 receptors, which are overexpressed in cancer cells, making them a target for both diagnostics and therapeutics.[6]

  • Enzymes:

    • Indoleamine 2,3-dioxygenase (IDO-1): A derivative, 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, is a potent and selective IDO-1 inhibitor, a key target in cancer immunotherapy.[17]

    • Tubulin: Indole-tetrazole hybrids have demonstrated potent tubulin polymerization inhibition, a validated anticancer mechanism.[7]

    • Histone Deacetylases (HDACs): Indole-based hydroxamic acids are potent HDAC inhibitors with anticancer activity.[7]

  • Viral Proteins: The indole nucleus is a key component in inhibitors of viral entry and replication, such as for HIV and HCV.[8][18]

The following diagram illustrates a conceptual workflow for leveraging this scaffold in a drug discovery program.

Drug_Discovery_Workflow cluster_0 Scaffold-Based Design cluster_1 Screening & Profiling cluster_2 Lead Optimization Scaffold This compound Derivatization Synthetic Derivatization (N-alkylation, esterification, etc.) Scaffold->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening (Biochemical & Cell-Based Assays) Library->HTS HitID Hit Identification HTS->HitID ADMET In Silico & In Vitro ADMET Profiling HitID->ADMET LeadOp Lead Optimization (Structure-Activity Relationship) ADMET->LeadOp InVivo In Vivo Efficacy & Safety LeadOp->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A conceptual drug discovery workflow using the target scaffold.

Experimental Protocols

The following protocols provide a starting point for characterizing the biological activity of novel derivatives of this compound.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This protocol is designed to assess the cytotoxic effects of synthesized compounds on cancer cell lines, a common first step for anticancer drug screening.[1]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon).[7]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Multichannel pipette, incubator, and microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Silico ADMET Profiling

Before extensive in vitro testing, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives.[19]

Objective: To computationally evaluate the drug-likeness and potential pharmacokinetic liabilities of designed compounds.

Tools:

  • Software such as ADMET Predictor™, SwissADME, or similar platforms.[19]

Procedure:

  • Structure Preparation:

    • Draw the chemical structures of the this compound derivatives using a chemical drawing software and save them in a compatible format (e.g., SDF or SMILES).

  • Property Prediction:

    • Import the structures into the chosen ADMET prediction software.

    • Run the prediction modules for key parameters.

  • Data Analysis:

    • Analyze the output data, focusing on the parameters summarized in the table below.

    • Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).[19]

ParameterDesired Range/OutcomeRationale
Molecular Weight < 500 DaOral bioavailability
LogP < 5Membrane permeability and solubility
H-bond Donors < 5Membrane permeability
H-bond Acceptors < 10Membrane permeability
Aqueous Solubility HighAbsorption and formulation
CYP450 Inhibition LowAvoidance of drug-drug interactions
Blood-Brain Barrier Penetration High (for CNS drugs) or Low (for peripheral drugs)Target engagement and side effects

This in silico screening helps prioritize which derivatives to synthesize and test in vitro, saving time and resources.

Safety and Handling

While comprehensive toxicological data for this compound is not available, the Material Safety Data Sheet (MSDS) indicates that it may cause respiratory irritation.[12] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • First Aid: In case of inhalation, move to fresh air. In case of skin or eye contact, rinse thoroughly with water. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[12]

Conclusion

This compound is a strategically valuable building block for modern drug discovery. Its fluorinated indole core provides a robust platform for generating novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. The true potential of this scaffold lies in its versatility, enabling the exploration of a wide range of therapeutic targets. By combining rational design, efficient synthesis, and systematic biological evaluation as outlined in this guide, researchers can effectively leverage this compound to develop the next generation of innovative medicines.

References

Application Notes and Protocols for the Synthesis of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorine in Indole Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The strategic incorporation of fluorine atoms into the indole scaffold has emerged as a powerful tool in drug discovery and development. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity for biological targets, and improved lipophilicity, ultimately resulting in superior drug candidates.[1][3] It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary experimental procedures for the synthesis of fluorinated indoles, focusing on practical protocols and the rationale behind their application.

Strategic Approaches to Indole Fluorination

The synthesis of fluorinated indoles can be broadly categorized into three main strategies, each with its own advantages and considerations. The choice of strategy often depends on the desired position of the fluorine substituent, the complexity of the indole core, and the availability of starting materials.

  • Late-Stage Fluorination of Pre-formed Indoles: This approach introduces fluorine directly onto an existing indole ring. It is particularly valuable for the rapid generation of fluorinated analogues of complex, biologically active indoles without the need for de novo synthesis.

  • Synthesis from Fluorinated Building Blocks: This classic and robust strategy involves constructing the indole ring from precursors that already contain the fluorine atom. This method offers excellent control over the position of the fluorine substituent.

  • Radical Fluoroalkylation: This strategy focuses on the introduction of fluorinated alkyl groups, most notably the trifluoromethyl (CF₃) group, which is a key moiety in many modern pharmaceuticals.

This application note will detail exemplary protocols for each of these strategies.

Part 1: Late-Stage Fluorination via Electrophilic C-H Fluorination

Direct C-H fluorination of the electron-rich indole nucleus is a highly attractive and atom-economical approach. The C3 position of indole is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. Modern electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are relatively stable, solid reagents that have made these transformations more practical and safer to perform.[4][5]

Mechanism of Electrophilic Fluorination of Indole

The mechanism of electrophilic fluorination is believed to proceed via an SN2-type attack of the electron-rich C3 position of the indole on the electrophilic fluorine atom of the reagent. This results in the formation of a fluorinated intermediate that then rearomatizes to yield the 3-fluoroindole product. The exact nature of the transition state is still a subject of some debate in the broader context of electrophilic fluorination.[6]

G Indole Indole Intermediate Fluorinated Intermediate Indole->Intermediate Electrophilic Attack at C3 Reagent Electrophilic Fluorinating Reagent (e.g., Selectfluor®) Reagent->Intermediate Product 3-Fluoroindole Intermediate->Product Rearomatization Byproduct Reagent Byproduct Intermediate->Byproduct

Caption: General workflow for the electrophilic fluorination of indole.

Protocol 1.1: Direct C3-Fluorination of 2-Methylindole using Selectfluor®

This protocol describes the direct fluorination of 2-methyl-1H-indole at the C3 position using Selectfluor™ as the electrophilic fluorine source.[4]

Materials and Equipment:

  • 2-Methyl-1H-indole

  • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an argon atmosphere, add 2-methyl-1H-indole (1.0 eq). Dissolve the indole in anhydrous acetonitrile to a concentration of approximately 0.1 M.

  • Addition of Fluorinating Reagent: To the stirred solution at room temperature, add Selectfluor™ (1.1 eq) portion-wise over a period of 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[4]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL for a typical lab-scale reaction).[4]

  • Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-fluoro-2-methyl-1H-indole.[4]

Expected Results:

ParameterValue
Appearance White to off-white solid
¹H NMR (CDCl₃, 500 MHz) Predicted δ (ppm): 7.9 (br s, 1H, NH), 7.5-7.0 (m, 4H, Ar-H), 2.3 (d, JHF ≈ 2-3 Hz, 3H, CH₃)[4]
Mass Spectrometry (EI) m/z (%): 149 (M⁺), 134 (M⁺ - CH₃), 121 (M⁺ - F)[4]

Part 2: Synthesis from Fluorinated Building Blocks

Constructing the indole ring from fluorinated precursors is a highly reliable method for producing regiospecifically fluorinated indoles. The Leimgruber-Batcho and Fischer indole syntheses are two of the most powerful and versatile methods for indole synthesis, and both can be readily adapted for the preparation of fluorinated derivatives.

Protocol 2.1: Leimgruber-Batcho Synthesis of 5-Fluoroindole

The Leimgruber-Batcho indole synthesis is a two-step process that is particularly well-suited for the synthesis of indoles that are unsubstituted at the C2 and C3 positions.[7][8] It involves the formation of an enamine from a fluorinated o-nitrotoluene, followed by a reductive cyclization.[8][9]

G Start 5-Fluoro-2-nitrotoluene Step1 Enamine Formation (DMF-DMA, Pyrrolidine) Start->Step1 Intermediate Fluorinated Enamine Step1->Intermediate Step2 Reductive Cyclization (e.g., Pd/C, H₂) Intermediate->Step2 Product 5-Fluoroindole Step2->Product

Caption: Workflow for the Leimgruber-Batcho synthesis of 5-fluoroindole.

Step 1: Enamine Formation

Materials:

  • 5-Fluoro-2-nitrotoluene

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

Procedure:

  • To a solution of 5-fluoro-2-nitrotoluene (1.0 eq) in DMF, add DMF-DMA (2.5 eq) and pyrrolidine (0.1 eq).[9]

  • Heat the mixture to 100-110 °C for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The crude enamine is typically used in the next step without further purification.

Step 2: Reductive Cyclization

Materials:

  • Crude fluorinated enamine from Step 1

  • Ethanol or Toluene

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas or Hydrazine hydrate

Procedure:

  • Suspend the crude enamine in a suitable solvent such as ethanol or toluene.

  • Add 10% Pd/C catalyst (2-5 mol%).

  • Pressurize the reactor with hydrogen gas (50-100 psi) or add a hydrogen source like hydrazine hydrate (5 eq).[9]

  • Heat the mixture to 60-80 °C and stir vigorously for 4-6 hours.

  • Upon completion, cool the reaction mixture and carefully filter the catalyst through a pad of Celite under an inert atmosphere.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-fluoroindole, which can be further purified by column chromatography or recrystallization.[9]

Protocol 2.2: Fischer Indole Synthesis of a Fluorinated Indole

The Fischer indole synthesis is a classic method that involves the acid-catalyzed cyclization of a phenylhydrazone.[10][11][12] To synthesize a fluorinated indole, a fluorinated phenylhydrazine is used as the starting material.

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. An acid-catalyzed[13][13]-sigmatropic rearrangement is the key step, followed by the elimination of ammonia to form the aromatic indole ring.[11][12]

General Procedure:

  • Hydrazone Formation: A fluorinated phenylhydrazine (e.g., 4-fluorophenylhydrazine) is condensed with an aldehyde or ketone (e.g., ethyl pyruvate) in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding hydrazone.[12]

  • Cyclization: The hydrazone is then heated in the presence of a stronger acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) to induce cyclization and aromatization to the indole.[10][11]

Substrate Scope:

The Fischer indole synthesis is a versatile method that can tolerate a wide range of substituents on both the phenylhydrazine and the carbonyl component, allowing for the synthesis of a diverse array of substituted fluorinated indoles.

Phenylhydrazine SubstituentCarbonyl ComponentProduct
4-FluoroEthyl pyruvateEthyl 5-fluoro-1H-indole-2-carboxylate
2-FluoroAcetone7-Fluoro-2,3-dimethyl-1H-indole
3-FluoroCyclohexanone6-Fluoro-1,2,3,4-tetrahydrocarbazole

Part 3: Radical Trifluoromethylation of Indoles

The trifluoromethyl (CF₃) group is of particular importance in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity.[13] Radical trifluoromethylation has emerged as a powerful method for the direct introduction of this group onto the indole nucleus.

Protocol 3.1: Metal-Free C2-Trifluoromethylation of Indole

This protocol describes a metal-free method for the selective trifluoromethylation of indoles at the C2 position using sodium triflinate (CF₃SO₂Na, Langlois' reagent) as the trifluoromethyl source.[14]

Materials:

  • Indole

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na)

  • tert-Butyl hydroperoxide (TBHP, 70% solution in water)

  • Acetonitrile (CH₃CN)

  • Sealed reaction vessel

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine the indole (0.3 mmol, 1.0 eq), CF₃SO₂Na (2.0 eq), and TBHP (3.0 eq) in acetonitrile (2 mL).[14]

  • Reaction Conditions: Heat the sealed vessel to 140 °C in air for 18 hours.[14]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the 2-trifluoromethylindole.

Substrate Scope and Yields for C2-Trifluoromethylation of Substituted Indoles: [14]

Indole SubstituentYield (%)
H75
5-Me72
5-OMe68
5-Cl80
5-Br83
5-F53
7-Me65

Mechanism of Radical Trifluoromethylation:

The reaction is proposed to proceed through a radical mechanism. TBHP acts as an oxidant to generate the trifluoromethyl radical (•CF₃) from CF₃SO₂Na. This radical then adds to the C2 position of the indole, followed by oxidation and deprotonation to yield the final product.[13][14]

G Reagent CF₃SO₂Na CF3_Radical •CF₃ Radical Reagent->CF3_Radical Oxidant TBHP Oxidant->CF3_Radical Generates Radical_Adduct Radical Adduct CF3_Radical->Radical_Adduct Radical Addition at C2 Indole Indole Indole->Radical_Adduct Product 2-Trifluoromethylindole Radical_Adduct->Product Oxidation & Deprotonation

Caption: Proposed radical mechanism for the C2-trifluoromethylation of indole.

Conclusion

The synthesis of fluorinated indoles is a dynamic and evolving field with significant implications for drug discovery and materials science. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of these valuable compounds. The choice of synthetic strategy—be it late-stage fluorination, synthesis from fluorinated building blocks, or radical fluoroalkylation—will ultimately be guided by the specific research objectives, the desired substitution pattern, and the available resources. Careful consideration of the reaction mechanisms and optimization of the reaction conditions are paramount to achieving successful and reproducible outcomes.

References

Application Notes & Protocols: 2-(5-fluoro-1H-indol-3-yl)ethanol as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(5-fluoro-1H-indol-3-yl)ethanol, commonly known as 5-fluorotryptophol, as a pivotal precursor in the synthesis of complex pharmaceutical agents. We delve into the rationale behind its application, detailing its synthesis via the Fischer-Indole reaction and its subsequent elaboration into advanced intermediates for drug candidates, including fluorinated triptan analogs and novel spirocyclic systems. The protocols herein are presented with an emphasis on mechanistic understanding, experimental causality, and robust validation, reflecting field-proven insights for practical laboratory application.

Introduction: The Strategic Importance of 5-Fluorotryptophol

Tryptophol and its derivatives are fundamental scaffolds in a multitude of bioactive compounds.[1] The strategic introduction of a fluorine atom at the 5-position of the indole ring, yielding this compound, significantly enhances its utility as a synthetic building block.[2][3] Fluorine substitution is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and receptor binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

5-Fluorotryptophol serves as a critical starting material for various pharmaceutically active substances, most notably in the development of serotonin (5-HT) receptor agonists, such as the triptan class of anti-migraine drugs.[5] Its inherent structure, featuring a reactive primary alcohol and an electron-rich indole nucleus, allows for diverse chemical transformations. This guide will explore its synthesis and its application in constructing advanced molecular architectures.

Physicochemical Properties

A clear understanding of the precursor's physical properties is essential for handling, reaction setup, and purification.

PropertyValueReference
CAS Number 101349-12-6[6][7]
Chemical Formula C₁₀H₁₀FNO[6]
Molecular Weight 179.19 g/mol [6]
Appearance Off-white to light brown solid
Melting Point ~60 °C[3]
Synonyms 5-Fluorotryptophol[2][3]

Synthesis of the Precursor: 5-Fluorotryptophol via Fischer-Indole Synthesis

The most direct and widely adopted method for synthesizing tryptophols is the Fischer-Indole synthesis.[2][3][8] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2] For 5-fluorotryptophol, this translates to the reaction of (4-fluorophenyl)hydrazine with a masked form of γ-hydroxybutyraldehyde, such as 2,3-dihydrofuran.[7]

Causality Behind Experimental Choices:

  • (4-fluorophenyl)hydrazine: This reactant dictates the final substitution pattern, introducing the crucial 5-fluoro group onto the indole ring.

  • 2,3-Dihydrofuran: Under acidic conditions, this cyclic enol ether hydrolyzes in situ to generate γ-hydroxybutyraldehyde, the required aldehyde partner for the cyclization. This approach is often more reliable than using the free aldehyde, which can be unstable.

  • Acid Catalyst (e.g., H₂SO₄, HCl): The catalyst is essential for both the initial formation of the hydrazone intermediate and the subsequent[6][6]-sigmatropic rearrangement that forms the indole C-C bond.[2]

  • Solvent System: While various solvents can be used, processes have been developed to enable isolation via precipitation/crystallization rather than chromatography, which is advantageous for scalability.[2][3]

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product A (4-fluorophenyl)hydrazine C Combine in Acidic Medium (e.g., H₂SO₄ in H₂O/Aprotic Solvent) A->C B 2,3-Dihydrofuran B->C D Heat to Induce Fischer-Indole Cyclization C->D Forms Hydrazone Intermediate E Phase Separation (Aqueous vs. Organic) D->E Reaction Completion F Precipitation / Crystallization from Organic Phase E->F Isolate Organic Layer G Isolate Pure This compound F->G Filter & Dry

Figure 1: Workflow for the synthesis of 5-Fluorotryptophol.

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a stirred solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a biphasic solvent system (e.g., water and toluene), add the acid catalyst (e.g., concentrated sulfuric acid, ~2.0 eq) at room temperature.

  • Reagent Addition: Add 2,3-dihydrofuran (1.1 eq) dropwise to the mixture, maintaining the temperature below 30 °C.

  • Cyclization: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling to room temperature, separate the organic phase. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by inducing precipitation or crystallization from a suitable solvent system (e.g., toluene/heptane) to yield 5-fluorotryptophol as a solid.[2][3] For higher purity, column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) may be employed.

Application in the Synthesis of Fluorinated Triptan Precursors

The ethylamine side chain at the C3 position is a hallmark of the triptan class of molecules.[5] 5-Fluorotryptophol is an ideal precursor as its primary alcohol can be readily converted into an amine. This typically involves a two-step process: activation of the alcohol followed by nucleophilic substitution.

Causality Behind Experimental Choices:

  • Activation: The hydroxyl group is a poor leaving group. Converting it to a sulfonate ester (e.g., tosylate, mesylate) or a halide (e.g., bromide) makes the benzylic carbon susceptible to nucleophilic attack by an amine.

  • Amination: Reaction with a primary or secondary amine (e.g., dimethylamine) introduces the required side chain functionality. The choice of amine determines the final N-substituents of the triptan analog.

G A This compound B Activation of Hydroxyl Group (e.g., TsCl, PBr₃, SOCl₂) A->B C Activated Intermediate (e.g., Tosylate or Halide) B->C Forms Good Leaving Group D Nucleophilic Substitution with R₂NH (e.g., Dimethylamine) C->D E Fluorinated Triptan Analog (Free Base) D->E Side Chain Formation G A This compound C Acid-Catalyzed Condensation (e.g., TFA in Toluene) A->C B Substituted Cyclohexanone B->C D Intramolecular Electrophilic Cyclization (Pictet-Spengler type) C->D Forms Oxonium Intermediate E 6'-fluoro-spiro[cyclohexane-1,1'-pyrano[3,4-b]indole] D->E Forms Spirocyclic Core

References

Analytical Techniques for the Characterization of Indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Indole and its derivatives represent a vast and vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and naturally occurring bioactive molecules. The precise structural characterization and purity assessment of these compounds are paramount for ensuring their safety, efficacy, and consistency in research and development. This guide provides a detailed overview of the principal analytical techniques employed for the comprehensive characterization of indole derivatives, complete with application notes, detailed protocols, and the rationale behind methodological choices.

Section 1: Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating indole derivatives from complex matrices and for quantifying their purity. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Application Note 1: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most versatile and widely adopted technique for the analysis of a broad spectrum of indole derivatives, leveraging polarity differences for separation.[1]

Expertise & Experience: The "Why" Behind the Method

RP-HPLC is preferred for many indole derivatives due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. The use of a C8 or C18 stationary phase provides a non-polar environment, where polar molecules elute earlier than non-polar ones. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is crucial. The addition of modifiers like formic acid or acetic acid helps to control the ionization state of acidic or basic indole derivatives, leading to sharper peaks and improved reproducibility.[2] Fluorimetric detection is particularly advantageous for indoles as many of them are naturally fluorescent, offering enhanced sensitivity and selectivity.[3][4]

Workflow for HPLC Method Development

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev1 Column & Mobile Phase Selection Dev2 Gradient Optimization Dev1->Dev2 Dev3 Detector Wavelength Selection Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Robustness Val3->Val4 Routine1 Sample Analysis Val4->Routine1 Routine2 Data Interpretation Routine1->Routine2

Caption: General workflow for HPLC method development and validation.[1]

Protocol 1: RP-HPLC for Indole-3-Acetic Acid (IAA) and Related Compounds [4]

Objective: To separate and quantify IAA and other indolic compounds from bacterial culture supernatants.

Instrumentation & Reagents:

  • HPLC system with a gradient pump and a fluorescence detector.

  • Symmetry C8 column.

  • Mobile Phase A: 2.5:97.5 (v/v) acetic acid:water, pH 3.8.

  • Mobile Phase B: 80:20 (v/v) acetonitrile:water.

  • Fluorescence Detector Settings: Excitation λ = 280 nm, Emission λ = 350 nm.[3][4]

Procedure:

  • Sample Preparation: Centrifuge bacterial culture supernatant at 14,000 x g for 30 minutes at 4°C using a 3-kDa cut-off membrane centrifugal filter. The filtrate can be directly injected.[4]

  • Chromatographic Conditions:

    • Set up a gradient elution profile. The specific gradient will depend on the exact compounds being separated but a good starting point is a linear gradient from 100% A to a high percentage of B over 20-30 minutes.

    • Maintain a constant flow rate, typically 1.0 mL/min.

    • The column temperature can be maintained at ambient or slightly elevated temperatures (e.g., 30°C) for better reproducibility.

  • Data Analysis: Identify and quantify peaks by comparing their retention times and fluorescence signals with those of known standards.

Quantitative Data Summary

CompoundRetention Time (min)
Tryptophan (Trp)~3.5
Tryptamine (TAM)~5.9
Indole-3-lactic acid (ILA)~7.7
Indole-3-acetamide (IAM)~9.3
Indole-3-acetic acid (IAA)~13.8
Indole-3-ethanol (TOL)~15.5
Indole-3-acetonitrile (IAN)~24.1
Data adapted from Szkop et al., 2013.[4]
Application Note 2: Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable indole derivatives. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification.

Expertise & Experience: The "Why" Behind the Method

GC is particularly useful for the analysis of less polar and more volatile indole alkaloids.[5] The choice of a capillary column, such as one coated with a non-polar stationary phase like HP-5MS, is critical for achieving high-resolution separation. The temperature programming of the GC oven allows for the sequential elution of compounds with different boiling points. A nitrogen-phosphorus detector (NPD) can be employed for enhanced sensitivity towards nitrogen-containing compounds like indoles.[6] However, GC is generally unsuitable for the analysis of high molecular weight or thermally labile compounds, such as bisindole alkaloids, which may degrade at high temperatures.[5]

Protocol 2: GC-MS Analysis of Indole Alkaloids [5]

Objective: To identify and quantify indole alkaloids in a plant extract.

Instrumentation & Reagents:

  • GC-MS system (e.g., HP 6890 GC coupled with an HP 5973 Mass Selective Detector).

  • HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm).

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Procedure:

  • Sample Preparation: A simple extraction with a solvent like ethanol or chloroform is often sufficient. The extract is then dried and redissolved in a small volume of a volatile solvent like dichloromethane for injection.[5][6]

  • GC Oven Temperature Program:

    • Initial temperature: 40°C for 5 min.

    • Ramp 1: Increase to 60°C at 30°C/min.

    • Ramp 2: Increase to 230°C at 6°C/min, hold for 10 min.

    • Ramp 3: Increase to 280°C at 30°C/min, hold for 30 min.[5]

  • Mass Spectrometry Conditions:

    • Acquire mass spectra at 70 eV.

    • Mass range: 40 to 550 m/z.

  • Data Analysis: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST) and literature data.

Section 2: Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of indole derivatives, as well as for deducing structural information from their fragmentation patterns.[7]

Expertise & Experience: The "Why" Behind the Method

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile indole alkaloids, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[8] Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation. By selecting a precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that can reveal the structure of different parts of the molecule. For instance, prenylated indole alkaloids often show a characteristic loss of an isopentene group.[8]

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_Prep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Analysis cluster_Data Data Analysis Prep1 Extraction Prep2 Filtration Prep1->Prep2 LC1 HPLC/UPLC Prep2->LC1 MS1 Full Scan MS LC1->MS1 MS2 Precursor Ion Selection MS1->MS2 MS3 Fragmentation (CID) MS2->MS3 MS4 Product Ion Scan MS3->MS4 Data1 Molecular Weight Determination MS4->Data1 Data2 Fragmentation Pattern Analysis Data1->Data2 Data3 Structure Deduction Data2->Data3

Caption: A typical workflow for the analysis of indole derivatives using LC-MS/MS.

Application Note 3: LC-MS/MS for the Identification of Prenylated Indole Alkaloids [8]

Objective: To rapidly identify prenylated indole alkaloids in a crude microbial extract.

Instrumentation & Reagents:

  • LC-MS/MS system (e.g., Agilent 1200 HPLC coupled to a ThermoFisher LCD Deca XP MAX mass spectrometer with an ESI interface).

  • Collision Gas: Helium.

  • Nebulizing Gas: Nitrogen.

Procedure:

  • Sample Preparation: Suspend the crude extract in methanol and filter through a 0.22 µm microporous membrane prior to analysis.[8]

  • LC Separation: Utilize a suitable RP-HPLC method to separate the components of the extract before they enter the mass spectrometer.

  • MS/MS Analysis:

    • Acquire full scan mass spectra to identify the molecular ions of potential indole alkaloids.

    • Perform MS/MS experiments on the detected molecular ions.

    • Analyze the fragmentation patterns. Prenylated indole alkaloids typically exhibit a neutral loss of an isopentene group (C5H8, 68 Da).

  • Data Interpretation: Deduce the structures of unknown analogs by comparing their fragmentation patterns to those of known compounds.

Section 3: Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques provide detailed information about the chemical structure, functional groups, and electronic properties of indole derivatives.

Application Note 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including indole derivatives.[7]

Expertise & Experience: The "Why" Behind the Method

¹H NMR provides information about the number, environment, and connectivity of protons in a molecule. Chemical shifts, coupling constants, and integration values are all used to piece together the structure.[9] For example, the NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. ¹³C NMR provides information about the carbon framework of the molecule.[10] 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, which is crucial for unambiguously assigning the structure.

Protocol 3: General Procedure for NMR Analysis [7]

Objective: To determine the carbon-hydrogen framework of a purified indole derivative.

Instrumentation & Reagents:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.[7]

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Spectroscopy (if necessary): Acquire COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish connectivity.

  • Data Analysis: Interpret the chemical shifts, coupling constants, and correlations to elucidate the complete molecular structure.

Typical ¹H NMR Chemical Shifts for the Indole Ring

ProtonChemical Shift (ppm)
N-H8.0 - 8.2
H-27.0 - 7.2
H-36.4 - 6.6
H-47.5 - 7.7
H-57.0 - 7.2
H-67.0 - 7.2
H-77.5 - 7.7
Note: These are approximate values and can vary depending on the solvent and substituents.
Application Note 5: UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to study the electronic properties of indole derivatives and can be used for quantification.

Expertise & Experience: The "Why" Behind the Method

The indole ring system has characteristic UV absorption bands. The position and intensity of these bands can be influenced by substituents on the ring and the polarity of the solvent.[11] Many indole derivatives are naturally fluorescent, which can be exploited for highly sensitive detection and quantification.[12] The fluorescence emission maximum of indoles often shows a bathochromic (red) shift in more polar solvents.[11]

Protocol 4: General Procedure for UV-Vis and Fluorescence Spectroscopy [11]

Objective: To characterize the electronic absorption and emission properties of an indole derivative.

Instrumentation & Reagents:

  • UV-Vis spectrophotometer.

  • Spectrofluorometer.

  • Quartz cuvettes.

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol).

Procedure:

  • Sample Preparation: Prepare dilute solutions of the indole derivative in the desired solvents.

  • UV-Vis Spectroscopy: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Fluorescence Spectroscopy:

    • Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.

    • Record the emission spectrum by exciting the sample at its absorption maximum and scanning the emission wavelengths.

  • Data Analysis: Determine the absorption maxima (λ_max) and fluorescence emission maxima.

TechniqueTypical Wavelength Range (nm)Information Gained
UV-Vis Absorption250 - 300Electronic transitions (π → π*)
Fluorescence Emission300 - 360Electronic properties, environmental sensitivity
Data for unsubstituted indole.[11][12]
Application Note 6: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expertise & Experience: The "Why" Behind the Method

The indole ring and its substituents have characteristic vibrational frequencies in the infrared region. For example, the N-H stretching vibration of the indole ring is typically observed around 3400 cm⁻¹.[13] The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.[13] The presence of other functional groups, such as carbonyls (C=O) or nitriles (C≡N), will give rise to strong and characteristic absorption bands.

Characteristic FTIR Absorption Bands for Indole Derivatives

Functional GroupWavenumber (cm⁻¹)
N-H Stretch~3400
Aromatic C-H Stretch~3100-3000
Aromatic C=C Stretch~1600-1450
C-N Stretch~1350-1250
Data adapted from various sources.[13][14]

Section 4: Integrated Analytical Approach

For the unambiguous characterization of a novel or complex indole derivative, a single technique is often insufficient. A comprehensive approach that integrates data from multiple analytical techniques is essential for complete structural elucidation and purity assessment.

Integrated Characterization Workflow

Integrated_Workflow cluster_Initial Initial Analysis cluster_Structure Structural Elucidation cluster_Final Final Confirmation Initial1 HPLC/TLC (Purity & Separation) Structure1 MS & MS/MS (Molecular Weight & Fragmentation) Initial1->Structure1 Initial2 UV-Vis/Fluorescence (Preliminary ID) Initial2->Structure1 Structure2 NMR (1D & 2D) (Connectivity & Stereochemistry) Structure1->Structure2 Structure3 FTIR (Functional Groups) Structure2->Structure3 Final1 Data Integration & Structure Confirmation Structure3->Final1

Caption: An integrated workflow for the comprehensive characterization of indole derivatives.

By combining the separation power of chromatography with the detailed structural information provided by mass spectrometry and spectroscopy, researchers can confidently characterize indole derivatives, paving the way for further investigation into their biological activities and potential applications.

References

Application Notes & Protocols: Probing Tryptophan Metabolic Pathways in Cell-Based Assays Using 5-Fluorotryptophol and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Use of Fluorinated Tryptophan Analogs in Cellular Research

Tryptophan is an essential amino acid that serves as a critical junction for two major metabolic pathways with profound implications in health and disease: the serotonin synthesis pathway, which regulates mood and gastrointestinal function, and the kynurenine pathway, a key regulator of immune responses.[1][2][3] The enzymes that control the entry of tryptophan into these pathways—Tryptophan Hydroxylase (TPH) for serotonin synthesis and Indoleamine 2,3-dioxygenase (IDO) or Tryptophan 2,3-dioxygenase (TDO) for kynurenine production—are significant targets in drug development for oncology, neuroscience, and immunology.[4][5]

Fluorinated analogs of tryptophan, such as 5-Fluoro-L-tryptophan (5-FW), serve as powerful chemical biology tools.[6] The strategic placement of a fluorine atom, a bioisostere of a hydrogen atom, minimally alters the molecule's shape while significantly changing its electronic properties. This allows these analogs to act as substrates or inhibitors for key enzymes, enabling researchers to modulate and study these complex pathways.[7] Furthermore, the presence of the 19F atom provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies, allowing for detailed investigation of enzyme mechanisms and protein structure.[8]

This guide provides a comprehensive overview and detailed protocols for utilizing 5-fluorotryptophan and, by extension, other fluorinated indoles like the less-characterized 5-fluorotryptophol, in cell-based assays. We will explore the underlying science of the target pathways and provide step-by-step methodologies to assess the compound's effects on pathway modulation and overall cell viability.

Section 1: The Scientific Foundation - Tryptophan's Dichotomous Metabolic Fate

Understanding the metabolic pathways that consume tryptophan is fundamental to designing meaningful cell-based assays. A supplied tryptophan analog will invariably compete with endogenous tryptophan, and its effects will be dictated by its interactions with the initial, rate-limiting enzymes of these two pathways.

The Serotonin Synthesis Pathway

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and peripheral hormone. Its synthesis is a two-step process initiated by Tryptophan Hydroxylase (TPH), which exists in two isoforms: TPH1, found primarily in peripheral tissues like the gut, and TPH2, located in the central nervous system.[4][9] TPH catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the rate-limiting step in serotonin production.[10] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin. Given its role as the bottleneck for serotonin synthesis, TPH is a major therapeutic target for disorders involving dysregulated serotonin levels.[4]

Serotonin_Pathway TRP L-Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) TRP->TPH HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC SER Serotonin (5-HT) AADC->SER MET Further Metabolism (e.g., to 5-HIAA) SER->MET

Caption: The Serotonin Synthesis Pathway.

The Kynurenine Pathway

In most cells, over 95% of tryptophan is catabolized through the kynurenine pathway. The initial and rate-limiting step is the oxidation of L-tryptophan to N-formylkynurenine, catalyzed by either Indoleamine 2,3-dioxygenase 1 (IDO1), Indoleamine 2,3-dioxygenase 2 (IDO2), or Tryptophan 2,3-dioxygenase (TDO).[2][3] IDO1 is of particular interest in immuno-oncology. It is not typically expressed in healthy cells but is strongly induced by inflammatory stimuli like interferon-gamma (IFN-γ), a common cytokine in the tumor microenvironment.[5][11] By depleting local tryptophan and producing immunomodulatory metabolites (kynurenines), IDO1 expressed by cancer cells or immune cells suppresses T-cell function and helps tumors evade the immune system.[2][5] Therefore, inhibitors of IDO1 are actively being investigated as cancer immunotherapies.[3]

Kynurenine_Pathway TRP L-Tryptophan IDO IDO1 / IDO2 / TDO (Rate-Limiting Step) TRP->IDO NFK N-Formylkynurenine IDO->NFK TRP_DEP Tryptophan Depletion IDO->TRP_DEP KYN Kynurenine NFK->KYN MET Immunosuppressive Metabolites KYN->MET TCELL T-Cell Suppression KYN->TCELL leads to TRP_DEP->TCELL

Caption: The Kynurenine Pathway and its role in T-Cell Suppression.

Section 2: Application & Protocols for Cell-Based Assays

This section provides detailed protocols to evaluate the effects of 5-fluorotryptophol or its analogs on cell viability and on the two primary tryptophan metabolic pathways.

Foundational Assay: Determining Cytotoxicity and IC₅₀

Before investigating specific mechanisms, it is crucial to determine the compound's intrinsic cytotoxicity. 5-Fluoro-L-tryptophan is known to be nonspecifically cytotoxic at certain concentrations, likely due to its incorporation into newly synthesized proteins, leading to malfunctioning enzymes. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13]

Principle of the MTT Assay: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cancer cell lines (e.g., HeLa, HepG2, or a panel relevant to your research) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 5-fluorotryptophol/analog in DMSO.

    • Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Crucial Controls: Include wells for "Vehicle Control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and "Blank" (medium only, for background subtraction).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour time point is a common standard for IC₅₀ determination.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (including controls) and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[15]

    • Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[12][16]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical IC₅₀ Values

The results of the cytotoxicity screen should be summarized in a clear, tabular format.

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
HeLa (Cervical Cancer)5-Fluoro-L-tryptophan4835.2
HT-29 (Colon Cancer)5-Fluoro-L-tryptophan4841.5
A549 (Lung Cancer)5-Fluoro-L-tryptophan4855.8
Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.
Assay for IDO1 Pathway Activity

This assay determines if 5-fluorotryptophol or its analogs can act as a substrate or inhibitor of IDO1 in a cellular context. The protocol relies on inducing IDO1 expression with IFN-γ and then measuring its activity by quantifying a downstream product.

Principle: IFN-γ treatment upregulates the expression of IDO1 in responsive cell lines.[11] Active IDO1 will catabolize tryptophan (or a tryptophan analog) into kynurenine. The amount of kynurenine produced can be measured colorimetrically.

Experimental Protocol: IDO1 Activity Assay

  • Cell Seeding and IDO1 Induction:

    • Seed a responsive cell line (e.g., HeLa or IFN-γ-treated CT26 cells) in a 96-well plate and allow to adhere overnight.

    • Treat the cells with recombinant human or mouse IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression. Include an untreated control group to confirm induction.

  • Compound Treatment:

    • Remove the IFN-γ-containing medium.

    • Add fresh medium containing various concentrations of 5-fluorotryptophol/analog.

    • Crucial Controls:

      • Positive Control: Cells treated with IFN-γ but no compound (maximum IDO1 activity).

      • Negative Control: Cells not treated with IFN-γ (baseline activity).

      • Inhibitor Control: Cells treated with IFN-γ and a known IDO1 inhibitor (e.g., Epacadostat) to validate the assay.

  • Incubation: Incubate for 24-48 hours to allow for tryptophan metabolism.

  • Kynurenine Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins, and centrifuge at 800 x g for 10 minutes.

    • Transfer 100 µL of the protein-free supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate at room temperature for 10-20 minutes until a yellow color develops.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of L-kynurenine.

    • Calculate the concentration of kynurenine produced in each well.

    • Compare the kynurenine levels in compound-treated wells to the positive control (IFN-γ alone) to determine if the compound inhibits or enhances the pathway. A decrease in kynurenine suggests inhibition.

General Workflow Visualization

A systematic workflow is essential for reproducible results in cell-based assays.

Workflow start Start: Select Cell Line & Compound seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h (Adhesion) seed->incubate1 treat 3. Treat with Compound Series & Controls incubate1->treat incubate2 4. Incubate 24-72h (Exposure) treat->incubate2 assay 5. Perform Specific Assay (MTT, IDO, etc.) incubate2->assay read 6. Read Plate (Absorbance/Fluorescence) assay->read analyze 7. Analyze Data (Calculate IC₅₀, etc.) read->analyze end End: Report Results analyze->end

Caption: General experimental workflow for cell-based assays.

Section 3: Trustworthiness and Self-Validation

For any protocol to be trustworthy, it must include a system of internal checks and balances.

  • Positive and Negative Controls: As described in the protocols, the inclusion of untreated, vehicle-treated, and known inhibitor/activator-treated cells is non-negotiable. These controls validate that the cellular system is responding as expected. For example, if the known IDO1 inhibitor does not reduce kynurenine levels, the assay is considered invalid.

  • Dose-Response Curves: Evaluating a compound at a single concentration can be misleading. A full dose-response curve provides a more complete picture of the compound's potency and potential off-target effects at high concentrations.

  • Orthogonal Assays: Relying on a single assay is not recommended. For cytotoxicity, an MTT assay (metabolic activity) should be complemented with an LDH assay (membrane integrity) or an Annexin V/PI stain (apoptosis) to understand the mechanism of cell death.[12]

  • Reproducibility: All experiments should be performed with biological replicates (independent experiments) and technical replicates (multiple wells within the same experiment) to ensure the statistical significance of the findings.

By adhering to these principles, researchers can generate high-quality, reliable data on the cellular effects of 5-fluorotryptophol and related analogs, contributing to the development of novel therapeutics targeting tryptophan metabolism.

References

Methods for purifying 2-(5-fluoro-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Purification of 2-(5-fluoro-1H-indol-3-yl)ethanol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 5-fluorotryptophol, is a valuable building block in the synthesis of various pharmaceutically active compounds.[1][2] Its purity is critical for the success of subsequent synthetic steps and for ensuring the biological efficacy and safety of the final products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust methods for purifying this compound. We delve into the principles and detailed protocols for purification via column chromatography and recrystallization, alongside analytical techniques for rigorous purity assessment, including TLC, HPLC, and NMR spectroscopy.

Introduction and Compound Profile

This compound (C₁₀H₁₀FNO, Molar Mass: 179.19 g/mol ) is an indole derivative characterized by a fluoro substitution at the 5-position of the indole ring and a hydroxyethyl group at the 3-position.[3] The indole nucleus is a prevalent scaffold in numerous biologically active molecules.[4] The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity, making this intermediate particularly interesting for medicinal chemistry.

The primary synthetic route to 5-fluorotryptophol is often the Fischer-Indole synthesis.[1] This reaction, while effective, can introduce various impurities, including starting materials, reagents, and side-products. Therefore, a robust purification strategy is not merely a recommendation but a necessity.

Potential Impurities:

  • Unreacted Starting Materials: Such as 4-fluorophenylhydrazine and 2,3-dihydrofuran.[1]

  • Side-Reaction Products: Over-alkylation or dimerization products.

  • Reagents and Catalysts: Acid catalysts used in the Fischer-Indole synthesis.

  • Degradation Products: Indole derivatives can be sensitive to strong acids and light.

Understanding the physicochemical properties of the target compound is the cornerstone of developing an effective purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molar Mass 179.19 g/mol [3]Relevant for characterization (e.g., Mass Spectrometry).
Polarity Moderately polar. The indole NH and hydroxyl OH groups are polar, while the bicyclic aromatic ring is non-polar.Dictates solubility and interaction with chromatographic stationary phases.
Solubility Generally soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate) and less soluble in non-polar solvents (e.g., hexane, cyclohexane).[5]Key for selecting solvents for recrystallization and chromatography.
Melting Point Approximately 60°C[2]A relatively low melting point means that crystallization can be challenging if impurities are present. Purity can be assessed by a sharp melting point range.
UV Absorbance Indole ring system absorbs UV light, typically around 280 nm.[6][7]Allows for visualization on TLC plates and detection via UV detector in HPLC.

Purification Strategies: A Two-Fold Approach

A multi-step purification strategy, typically involving column chromatography followed by recrystallization, is recommended to achieve high purity (>98%).

Primary Purification: Flash Column Chromatography

Flash column chromatography is the workhorse for separating the target compound from significant impurities. The principle is based on the differential partitioning of components between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[8]

Causality Behind Experimental Choices:

  • Stationary Phase Selection: Silica gel is the standard choice. However, the acidic nature of silica can cause streaking or degradation of acid-sensitive indole compounds.[9] To mitigate this, the silica gel can be deactivated by pre-flushing the column with an eluent containing a small amount of a basic modifier like triethylamine (Et₃N).[9]

  • Mobile Phase (Eluent) System: The goal is to find a solvent system where the desired compound has a Thin-Layer Chromatography (TLC) retention factor (Rƒ) of approximately 0.2-0.4.[9] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is highly effective. A common system is a gradient of ethyl acetate in hexane or heptane.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC TLC Optimization (e.g., Hexane/EtOAc) Slurry Prepare Silica Slurry (Optional: with 1% Et3N in Hexane) Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column (Low polarity eluent) Pack->Equilibrate Load Load Crude Sample (Dry or Wet Loading) Equilibrate->Load Elute Gradient Elution (Increase Polarity) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent (Rotary Evaporator) Pool->Evaporate Product Isolated Product Evaporate->Product

Caption: Workflow for flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., 20%, 30%, 40% ethyl acetate in hexane) to find a system that gives the target compound an Rƒ value of ~0.3.

    • Visualize the spots under UV light (254 nm).

  • Column Preparation:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). For deactivation, add 1% triethylamine to the eluent used for the slurry and initial elution.[9]

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure no air bubbles are trapped.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[9]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexane) based on the separation observed on the TLC.

    • Collect fractions in test tubes and monitor the elution process by TLC.

  • Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified, yet potentially still amorphous, product.

Final Purification & Crystallization: Recrystallization

Recrystallization is a powerful technique for achieving high purity and obtaining a crystalline solid. It leverages the principle of differential solubility: the compound of interest should be highly soluble in a hot solvent but poorly soluble at cold temperatures.[5]

Causality Behind Experimental Choices:

  • Solvent Selection: An ideal solvent (or solvent pair) will dissolve the compound completely when hot but allow for maximum recovery of pure crystals upon cooling. For a moderately polar compound like 5-fluorotryptophol, polar solvents like ethanol or a binary mixture such as ethanol/water or toluene/hexane are excellent candidates.[10] A small-scale test is crucial to determine the optimal solvent system.[10]

  • Cooling Rate: Slow cooling is paramount. It allows for the selective growth of a pure crystal lattice, excluding impurities which remain in the "mother liquor".[5][10] Rapid cooling can trap impurities within the crystals.

  • Dissolution:

    • Place the product from the column chromatography into an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol).

    • Heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5] This prevents premature crystallization.

  • Crystallization:

    • If using a solvent pair (e.g., ethanol/water), add the "anti-solvent" (water) dropwise to the hot solution until a slight turbidity persists. Re-clarify with a drop of the primary solvent (ethanol).[10]

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Purity Assessment and Validation

Every purification protocol must be a self-validating system. The purity of the final product must be rigorously confirmed using a combination of analytical techniques.

G cluster_methods Analytical Methods Start Purified Crystalline Product TLC TLC Analysis (Single Spot?) Start->TLC HPLC HPLC Analysis (>98% Purity?) Start->HPLC NMR NMR Spectroscopy (Correct Structure?) Start->NMR MP Melting Point (Sharp Range?) Start->MP Final High Purity Confirmed

Caption: Analytical workflow for purity validation.

Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive method to assess purity.[8] A pure compound should ideally show a single spot.

  • Protocol:

    • Dissolve a tiny amount of the purified product in a solvent.

    • Spot onto a silica gel plate alongside a spot of the crude material for comparison.

    • Elute with a suitable mobile phase (e.g., 30-40% Ethyl Acetate/Hexane).

    • Visualize under UV light (254 nm).

    • For enhanced visualization, the plate can be sprayed with a van Urk-Salkowski reagent, which is specific for indole derivatives.[11]

Mobile Phase SystemTypical Rƒ Range for Indoles
Chloroform:Ethanol:Water (84:14:1)[11]0.4 - 0.8
Butanol:Acetic Acid:Water (12:3:5)[6]0.6 - 0.9
Isopropanol:Ammonia:Water (8:1:1)[6]0.5 - 0.9
High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on purity. A reverse-phase method is typically employed for indole derivatives.[12][13]

  • Protocol:

    • Prepare a standard solution of the purified compound in the mobile phase (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.[12]

    • Inject onto the HPLC system.

    • Purity is determined by the area percentage of the main peak.

ParameterRecommended ConditionRationale
Stationary Phase C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm)[13]Provides good retention and separation for moderately polar compounds.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid[14]Formic acid improves peak shape and is mass spectrometry compatible.
Elution Mode Gradient elution (e.g., 20% to 95% B over 15 min)Efficiently elutes the compound while separating it from more or less polar impurities.
Flow Rate 1.0 mL/min[12]Standard flow rate for analytical columns.
Detection UV at 280 nm[7][14]Indole ring has a strong absorbance at this wavelength.
Column Temperature 25-30 °CEnsures reproducible retention times.
NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any residual impurities.

  • Expected ¹H NMR Signals: The spectrum of this compound in a solvent like CDCl₃ or (CD₃)₂SO would show characteristic peaks. For example, the protons of the ethyl group (-CH₂CH₂OH) would appear as two triplets. The aromatic protons on the indole ring would have specific splitting patterns influenced by the fluorine atom, and the indole NH proton would typically be a broad singlet. The OH proton signal's position can vary and it may exchange with D₂O.[15]

  • Purity Assessment: The absence of unexpected signals and the correct integration ratio of the peaks confirm the purity and structural integrity of the compound.[15][16]

Conclusion

The purification of this compound to a high degree of purity is an achievable and essential task for its application in research and development. A systematic approach combining flash column chromatography for bulk impurity removal and recrystallization for final polishing provides a robust pathway to obtaining a highly pure, crystalline product. The purity must then be rigorously validated using a suite of analytical techniques, including TLC, HPLC, and NMR, to ensure the compound's quality and suitability for its intended use.

References

Application Notes & Protocols: Strategic Use of 2-(5-fluoro-1H-indol-3-yl)ethanol in Structure-Activity Relationship (SAR) Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic incorporation of a fluorine atom can significantly enhance the therapeutic potential of these molecules by modulating key physicochemical and pharmacokinetic properties.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(5-fluoro-1H-indol-3-yl)ethanol as a foundational scaffold for structure-activity relationship (SAR) studies. We will delve into the rationale behind its selection, detailed protocols for analog synthesis, a suite of in vitro and in silico evaluation techniques, and a framework for interpreting the resulting data to guide lead optimization.

Introduction: The Rationale for Fluorinated Indoles in Drug Discovery

The indole nucleus is a versatile heterocyclic structure found in a wide array of biologically active compounds.[2] Its derivatives have shown a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-depressant effects.[1][2] The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize molecular properties.[3][4]

The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's:

  • Metabolic Stability: The C-F bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[1][6] Placing a fluorine atom at a metabolically vulnerable position can significantly prolong a drug's half-life.

  • Lipophilicity and Permeability: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its solubility, cell membrane permeability, and oral bioavailability.[1][3]

  • Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to enhanced binding interactions with target proteins through dipole-dipole or hydrogen bonding interactions.[4][7]

  • pKa Modulation: The inductive effect of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.[6]

This compound serves as an excellent starting point for an SAR campaign due to the presence of key functional groups amenable to chemical modification: the indole nitrogen, the ethyl alcohol side chain, and the potential for further substitution on the aromatic ring. The 5-fluoro substitution provides a metabolically stable anchor and subtly alters the electronic nature of the indole ring, offering a unique chemical space to explore.

Strategic Framework for SAR Studies of this compound

A systematic SAR study is fundamental to understanding how structural modifications to a lead compound affect its biological activity.[8][9] Our approach integrates synthetic chemistry, in vitro pharmacology, and in silico modeling to build a comprehensive understanding of the SAR for this scaffold.

Caption: Iterative workflow for SAR studies.

Protocols for Analog Synthesis

The synthesis of a diverse library of analogs is the cornerstone of any SAR study.[8] Here, we outline protocols for modifying the three primary sites of this compound.

N-Alkylation/Arylation of the Indole Ring

Rationale: Modification at the N-1 position of the indole can probe the necessity of the N-H bond for activity and explore steric and electronic effects in the vicinity of the binding pocket.

Protocol:

  • Deprotonation: To a solution of this compound (1.0 eq.) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the desired alkyl or aryl halide (1.1 eq.).

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Modification of the Hydroxyl Group

Rationale: The primary alcohol can be a key hydrogen bond donor or acceptor. Converting it to ethers, esters, or other functional groups helps to elucidate its role in target binding.

Protocol (Ether Synthesis - Williamson Ether Synthesis):

  • Alcohol Deprotonation: To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq.).

  • Stirring: Stir at room temperature for 30 minutes.

  • Electrophile Addition: Add the desired alkyl halide (1.1 eq.) and a catalytic amount of tetrabutylammonium iodide (TBAI).

  • Reflux: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup and Purification: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify the crude product via column chromatography.

Aromatic Ring Substitution (e.g., Halogenation)

Rationale: Further substitution on the benzene portion of the indole ring can fine-tune the electronic properties and provide additional vectors for interaction with the target.

Protocol (Bromination at C-4 or C-6):

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in dichloromethane at -78 °C, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate.

  • Extraction and Purification: Warm to room temperature, separate the layers, and extract the aqueous phase with dichloromethane. Combine the organic layers, dry, and concentrate. Purify by column chromatography to separate the regioisomers.

In Vitro Biological Evaluation Protocols

The biological activity of each synthesized analog must be quantitatively measured to build the SAR.[8] The choice of assays will depend on the therapeutic target.

Primary Target-Based Assay (Example: Kinase Inhibition)

Protocol (Luminescent Kinase Assay):

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase, the appropriate substrate (e.g., a peptide), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compounds (analogs of this compound) in DMSO.

  • Reaction Initiation: Add a small volume of the diluted compounds to the kinase reaction mixture in a 384-well plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luciferase-based detection reagent that measures the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Functional Assay (Example: GPCR-mediated cAMP Modulation)

Protocol (cAMP HTRF Assay):

  • Cell Culture: Culture a cell line stably expressing the target G-protein coupled receptor (GPCR) to an appropriate density.

  • Cell Plating: Plate the cells in a 384-well plate and incubate overnight.

  • Compound Addition: Treat the cells with serial dilutions of the test compounds and incubate for a specified time.

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Signal Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the intracellular cAMP concentration.

  • Data Analysis: Calculate EC₅₀ or IC₅₀ values based on the modulation of the cAMP signal.

Early ADME-Tox Profiling

Protocol (Microsomal Stability Assay):

  • Reaction Mixture: Prepare an incubation mixture containing liver microsomes (human, rat), NADPH, and a buffer.

  • Compound Addition: Add the test compound (at a fixed concentration, e.g., 1 µM) to the reaction mixture.

  • Incubation: Incubate at 37 °C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time to determine the in vitro half-life (t₁/₂).

In Silico Modeling and Data Analysis

Computational methods are invaluable for rationalizing observed SAR and predicting the activity of new analogs.[8][10][11]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[11][12]

Workflow:

  • Data Curation: Compile the biological activity data (e.g., IC₅₀ values) and the 2D/3D structures of the synthesized analogs.

  • Descriptor Calculation: For each molecule, calculate a set of molecular descriptors (e.g., topological, electronic, steric properties).

  • Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a predictive model linking the descriptors to the activity.[12][13]

  • Model Validation: Validate the model's predictive power using internal (e.g., cross-validation) and external test sets.[13]

Caption: QSAR model development workflow.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding modes and key interactions.[10][11]

Protocol:

  • Protein Preparation: Obtain the 3D structure of the target protein (from PDB or homology modeling). Prepare the protein by adding hydrogens, assigning charges, and defining the binding site.

  • Ligand Preparation: Generate low-energy 3D conformers of the synthesized analogs.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligands into the defined binding site of the protein.

  • Pose Analysis: Analyze the resulting binding poses and scoring functions to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

  • SAR Rationalization: Correlate the predicted binding modes and scores with the experimentally observed biological activities to explain the SAR.

Data Interpretation and Lead Optimization

The ultimate goal of an SAR study is to guide the design of improved compounds.[14]

Key Data Points for Analysis:

Modification SiteStructural ChangeObserved Activity (IC₅₀)Microsomal Stability (t₁/₂)Rationale/Hypothesis
Indole N-1 H → CH₃500 nM → 150 nM25 min → 45 minSmall alkyl group is tolerated and may enhance hydrophobic interactions. N-H may not be a critical H-bond donor.
Indole N-1 H → Phenyl500 nM → >10 µM30 minLarge, bulky group introduces steric clash, indicating a constrained binding pocket.
-CH₂CH₂OH OH → OCH₃500 nM → 2 µM20 minLoss of H-bond donor capability significantly reduces potency. The hydroxyl is likely a key interaction point.
Aryl Ring 5-F → 5-F, 4-Br500 nM → 400 nM28 minAdditional halogen substitution offers minimal improvement, suggesting this region is less critical for potency.

By analyzing these trends, researchers can identify "activity cliffs" where small structural changes lead to large differences in activity, providing crucial insights into the binding pocket's topology.[8] This information, combined with computational models, allows for the rational design of next-generation analogs with optimized potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a valuable and strategically designed starting point for SAR-driven drug discovery campaigns. The inherent biological relevance of the indole scaffold, combined with the advantageous properties imparted by the fluorine atom, provides a rich chemical space for exploration. By systematically applying the integrated protocols of analog synthesis, multi-faceted biological evaluation, and computational modeling outlined in these notes, research teams can efficiently navigate the path from a promising scaffold to a well-optimized lead candidate.

References

Application Notes and Protocols for Fluorescent Labeling with Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Indole derivatives have emerged as a versatile and powerful class of fluorophores for the site-specific labeling of biomolecules. Their intrinsic fluorescence, coupled with a structural resemblance to the native amino acid tryptophan, offers a minimally perturbative approach to studying the structure, function, and dynamics of proteins and nucleic acids. Furthermore, the photophysical properties of many indole-based probes are exquisitely sensitive to their local microenvironment, providing a nuanced readout of conformational changes, binding events, and other molecular processes. This guide provides a comprehensive overview of the principles and methodologies for fluorescently labeling biomolecules using indole derivatives, with a focus on both chemical conjugation and genetic encoding strategies. Detailed, field-proven protocols are provided to enable researchers to effectively implement these techniques in their own laboratories.

Introduction: The Rationale for Indole-Based Fluorophores

The covalent attachment of fluorescent probes to biomolecules has revolutionized our ability to visualize and quantify biological processes in real-time.[1] While a plethora of organic fluorophores are available, indole derivatives occupy a unique niche. The indole scaffold is the chromophore of the essential amino acid tryptophan, making it an inherent component of most proteins. Synthetic indole derivatives, therefore, can act as subtle modifications or direct replacements for tryptophan, minimizing the structural and functional perturbations that can arise from bulkier, more disruptive fluorescent tags.[2][3]

The primary advantages of employing indole-based fluorophores include:

  • Minimal Perturbation: Their structural similarity to tryptophan allows for their incorporation into sensitive biological systems with a reduced likelihood of altering native function.[2][4]

  • Environmental Sensitivity: The fluorescence emission spectra, quantum yield, and lifetime of many indole derivatives are highly dependent on the polarity and hydrogen-bonding capability of their immediate surroundings.[2][5][6] This solvatochromism makes them exceptional reporters for tracking protein folding, conformational changes, and ligand binding.[7]

  • Favorable Photophysical Properties: Many modern indole-based fluorophores, such as 4-cyanotryptophan, exhibit bright fluorescence, large Stokes shifts, and high photostability, making them suitable for a wide range of applications from single-molecule spectroscopy to live-cell imaging.[3]

This document will explore two primary modalities for the fluorescent labeling of biomolecules with indole derivatives: the genetic incorporation of fluorescent non-canonical amino acids and the chemical conjugation of reactive indole-based probes.

A Survey of Indole-Based Fluorophores

A variety of indole derivatives have been synthesized and characterized for use as fluorescent probes. The choice of fluorophore will depend on the specific application, including the desired spectral properties and the labeling strategy to be employed.

FluorophoreTypical Excitation (nm)Typical Emission (nm)Key Features & Applications
Tryptophan (Trp) ~280~350Intrinsic protein fluorescence; sensitive to local environment.
4-Cyanotryptophan (4CN-Trp) ~325~420High quantum yield, long lifetime, environmentally sensitive; excellent for genetic incorporation.[3]
4-Cyanoindole (4-CNI) ~325~405Side chain of 4CN-Trp; useful as a standalone probe and in nucleoside analogs.[3]
5-Cyanoindole (5-CNI) ~298~340Environmentally sensitive; its fluorescence lifetime is particularly responsive to solvent polarity.[8]
Indole-3-acetic acid (IAA) derivatives VariableVariableCan be derivatized with reactive groups for chemical conjugation.
Indole-based Cyanine Dyes Variable (often >500)Variable (often >520)High extinction coefficients and quantum yields; suitable for applications requiring longer wavelength excitation.[7]

Method 1: Genetic Incorporation of Fluorescent Indole Derivatives

The site-specific incorporation of fluorescent non-canonical amino acids (ncAAs) via the expansion of the genetic code represents a pinnacle of precision in protein labeling.[4][9] This technique allows for the placement of a single fluorescent probe at a predetermined position within the protein sequence, providing an unparalleled level of control and generating a homogenous population of labeled protein. 4-Cyanotryptophan (4CN-Trp) is an ideal candidate for this approach due to its structural similarity to tryptophan and its distinct and bright fluorescence.[3]

Principle of Genetic Code Expansion

Genetic code expansion relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA into the host organism (typically E. coli). The aaRS is engineered to specifically recognize the desired ncAA (e.g., 4CN-Trp) and charge it onto the orthogonal tRNA. This tRNA is designed to recognize a unique codon, most commonly the amber stop codon (TAG), that has been introduced into the gene of interest at the desired labeling site. When the ribosome encounters the TAG codon, the charged orthogonal tRNA incorporates the ncAA, resulting in a full-length protein containing the fluorescent probe.[10]

GCE_Workflow cluster_0 Host Cell Machinery cluster_1 Exogenous Components Engineered aaRS Engineered aaRS Orthogonal tRNA Orthogonal tRNA Engineered aaRS->Orthogonal tRNA Ribosome Ribosome Orthogonal tRNA->Ribosome 3. Incorporation at TAG codon Fluorescently Labeled Protein Fluorescently Labeled Protein Ribosome->Fluorescently Labeled Protein 4. Synthesis 4CN-Trp 4CN-Trp 4CN-Trp->Engineered aaRS 1. Charging Gene of Interest (with TAG codon) Gene of Interest (with TAG codon) Gene of Interest (with TAG codon)->Ribosome 2. Transcription & Translation

Caption: Workflow for Genetic Incorporation of 4CN-Trp.

Protocol: Site-Specific Labeling of a Protein with 4-Cyanotryptophan in E. coli

This protocol outlines the general steps for producing a protein with a site-specifically incorporated 4CN-Trp residue.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG codon at the desired position

  • Plasmid encoding the orthogonal 4CN-Trp-tRNA synthetase/tRNA pair

  • LB medium and appropriate antibiotics

  • 4-Cyanotryptophan (4CN-Trp)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity resin (for His-tagged proteins)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Addition of ncAA: Add 4-cyanotryptophan to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours to promote proper protein folding.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. Clarify the lysate by centrifugation.

  • Protein Purification: Purify the 4CN-Trp labeled protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the incorporation of 4CN-Trp by mass spectrometry. The mass of the labeled protein should be higher than the wild-type protein by the difference in mass between 4CN-Trp and the original amino acid.

Method 2: Chemical Conjugation of Indole Derivatives

Chemical labeling offers a more accessible route for fluorescently modifying biomolecules, as it does not require genetic engineering. This approach typically involves the use of an indole derivative that has been functionalized with a reactive group capable of forming a covalent bond with a specific functional group on the target biomolecule.

Amine-Reactive Labeling of Proteins

The most common strategy for labeling proteins is to target the primary amines of lysine residues and the N-terminus using N-hydroxysuccinimidyl (NHS) esters or isothiocyanates.

Chemical_Labeling cluster_0 Reactants Protein (with Lysine) Protein (with Lysine) Reaction Reaction Protein (with Lysine)->Reaction pH 8.3-8.5 Indole-NHS Ester Indole-NHS Ester Indole-NHS Ester->Reaction Labeled Protein Labeled Protein Reaction->Labeled Protein Stable Amide Bond NHS (byproduct) NHS (byproduct) Reaction->NHS (byproduct)

Caption: Amine-reactive labeling of a protein with an Indole-NHS ester.

Protocol: Labeling a Protein with an Amine-Reactive Indole Dye

This protocol provides a general framework for labeling a protein with an indole derivative functionalized with an NHS ester.

Materials:

  • Purified protein (2-10 mg/mL)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Indole-NHS ester dye

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • Dye Preparation: Allow the vial of the indole-NHS ester to warm to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO. This should be done immediately before use.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the reactive dye solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-20 fold molar excess of dye is common.[11]

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer. The labeled protein will typically elute first.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (A280) and at the absorbance maximum of the indole dye (Amax).

    • The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Labeling of Nucleic Acids

Oligonucleotides can be fluorescently labeled with indole derivatives post-synthesis. This is typically achieved by synthesizing the oligonucleotide with a reactive functional group, such as a primary amine, at the 5' or 3' terminus. This amine can then be targeted with an indole-NHS ester using a protocol similar to that for proteins.[12]

Applications in Research and Drug Development

Fluorescently labeled biomolecules are indispensable tools in modern research and drug development. Indole-based probes, with their unique properties, are particularly well-suited for a range of applications:

  • Studying Protein Conformation and Dynamics: The environmental sensitivity of indole fluorophores allows for the real-time monitoring of conformational changes that occur during protein folding, enzyme catalysis, and signal transduction.[5][7]

  • Quantifying Ligand Binding: Changes in the fluorescence of an indole probe upon ligand binding can be used to determine binding affinities and kinetics, which is critical in drug screening and development.

  • Fluorescence Microscopy and Imaging: Bright and photostable indole derivatives can be used to visualize the localization and trafficking of proteins and nucleic acids in living cells.[1]

  • Development of Biosensors: Indole derivatives can be incorporated into biosensors designed to detect specific ions, pH changes, or enzymatic activity.

Troubleshooting and Optimization

  • Low Labeling Efficiency:

    • Ensure the buffer is free of primary amines.

    • Confirm the pH of the reaction buffer is between 8.3 and 8.5 for NHS ester reactions.

    • Use a fresh stock of the reactive dye, as NHS esters are moisture-sensitive.[11]

  • Protein Precipitation:

    • Some indole dyes are hydrophobic. A high degree of labeling can decrease the solubility of the protein. Reduce the molar excess of the dye in the reaction.[11]

    • Keep the final concentration of the organic solvent (DMF or DMSO) below 10% to avoid denaturing the protein.[11]

  • Choosing the Right Labeling Strategy:

    • Genetic incorporation is ideal when site-specificity is paramount and a homogenous product is required. It is more technically demanding.[10]

    • Chemical conjugation is more accessible and suitable for many applications, but it results in a heterogeneous population of labeled molecules and may not be suitable for labeling specific sites.

Conclusion

Fluorescent labeling with indole derivatives offers a sophisticated and minimally invasive approach to interrogating the complex world of biomolecular interactions. By leveraging their unique photophysical properties and the dual strategies of genetic encoding and chemical conjugation, researchers can gain unprecedented insights into the mechanisms that govern biological systems. The protocols and guidelines presented in this document provide a solid foundation for the successful application of these powerful tools in a wide array of research and drug development endeavors.

References

Application Notes and Protocols for In Vivo Experimental Design with 5-Fluorotryptophol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unraveling the Potential of a Tryptophan Analog

5-Fluorotryptophol, a synthetic analog of the naturally occurring tryptophol, presents a compelling tool for researchers in cellular and molecular biology, pharmacology, and drug development. As a derivative of tryptophan, an essential amino acid, 5-fluorotryptophol has the potential to interfere with numerous biological processes where tryptophan plays a critical role, from protein synthesis to the production of key signaling molecules like serotonin.[1][2] The introduction of a fluorine atom provides a unique handle for researchers, enabling techniques such as 19F NMR to trace its metabolic fate and interaction with biological systems.[3][4][5]

These application notes provide a comprehensive guide for the rational design of in vivo experiments utilizing 5-fluorotryptophol. The focus is on providing a scientifically rigorous framework, from understanding its mechanism of action to detailed experimental protocols, enabling researchers to effectively harness the potential of this compound in their studies.

Mechanistic Insights: The Dual-Action Potential of 5-Fluorotryptophol

The biological activity of 5-fluorotryptophol is thought to be multifaceted, primarily stemming from its structural similarity to tryptophan. This allows it to act as a metabolic imposter, potentially leading to two key downstream effects: disruption of protein synthesis and modulation of the serotonin pathway.

Incorporation into Proteins and Cytotoxicity

One of the proposed mechanisms of action for fluorinated tryptophan analogs is their incorporation into newly synthesized proteins in place of tryptophan.[3][6] This substitution can lead to the formation of dysfunctional proteins and enzymes, ultimately resulting in nonspecific cytotoxicity.[3] This property makes 5-fluorotryptophol a candidate for investigation in cancer research, where uncontrolled protein synthesis is a hallmark of tumor cells.

Interference with the Serotonin Pathway

Tryptophan is the metabolic precursor to the neurotransmitter serotonin, a critical regulator of mood, sleep, and appetite.[7][8] The rate-limiting step in serotonin synthesis is catalyzed by the enzyme tryptophan hydroxylase (TPH).[9][10] Given its structural similarity to tryptophan, 5-fluorotryptophol may act as a competitive inhibitor or a substrate for TPH, thereby modulating serotonin production. This potential for interference with the serotonin pathway opens avenues for its investigation in neurological and psychiatric research.

Proposed Mechanism of Action of 5-Fluorotryptophol

5-Fluorotryptophol_Mechanism cluster_0 Cellular Environment 5-Fluorotryptophol 5-Fluorotryptophol Protein_Synthesis Protein Synthesis 5-Fluorotryptophol->Protein_Synthesis Serotonin_Pathway Serotonin Pathway 5-Fluorotryptophol->Serotonin_Pathway Interference Tryptophan Tryptophan Tryptophan->Protein_Synthesis Tryptophan->Serotonin_Pathway Precursor Dysfunctional_Proteins Dysfunctional Proteins Protein_Synthesis->Dysfunctional_Proteins Incorporation Altered_Serotonin_Levels Altered Serotonin Levels Serotonin_Pathway->Altered_Serotonin_Levels Cytotoxicity Cytotoxicity Dysfunctional_Proteins->Cytotoxicity

Caption: Proposed dual mechanism of 5-fluorotryptophol.

Pharmacokinetics and Toxicology: A Prerequisite for In Vivo Studies

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, along with its potential toxicity, is fundamental to designing meaningful and ethical in vivo experiments.[11]

Pharmacokinetic Profile

The pharmacokinetic properties of 5-fluorotryptophol have not been extensively characterized. However, based on studies of tryptophol and other tryptophan analogs, we can anticipate certain behaviors. Tryptophol itself is known to be highly lipophilic and readily crosses the blood-brain barrier.[12] The addition of a fluorine atom may alter the lipophilicity and metabolic stability of the molecule.

Table 1: Anticipated Pharmacokinetic Parameters of 5-Fluorotryptophol

ParameterAnticipated PropertiesRationale
Absorption Likely well-absorbed orally and intravenously.Based on the properties of L-tryptophan.[13]
Distribution Expected to distribute to various tissues, with potential for brain penetration.Based on the lipophilicity of tryptophol.[12]
Metabolism May undergo Phase I and Phase II metabolism in the liver.Common metabolic pathway for xenobiotics.
Excretion Likely excreted through urine and feces.Common excretion route for metabolites.
Toxicology Profile

The primary toxicological concern with 5-fluorotryptophol is its potential for nonspecific cytotoxicity due to its incorporation into proteins.[3][6] Therefore, initial dose-finding studies are crucial to determine a therapeutic window that minimizes systemic toxicity while achieving the desired biological effect.

Pre-clinical In Vivo Experimental Design: A Step-by-Step Guide

A well-designed in vivo study is essential for generating reproducible and translatable data. The following sections outline the key considerations for designing experiments with 5-fluorotryptophol.

Animal Model Selection

The choice of animal model is dictated by the research question.

  • Oncology: Xenograft or genetically engineered mouse models of cancer are suitable for evaluating the anti-tumor activity of 5-fluorotryptophol.

  • Neuroscience: Rodent models of neurological or psychiatric disorders can be used to investigate the effects of 5-fluorotryptophol on the central nervous system.

Dosing and Administration
  • Dose-Response Studies: It is imperative to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits a biological response without causing severe toxicity.

  • Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.

    • Intravenous (IV): Provides 100% bioavailability and rapid distribution.

    • Oral (PO): More convenient for chronic dosing but may have lower bioavailability.

    • Intraperitoneal (IP): Commonly used in rodent studies, offering a balance between ease of administration and systemic exposure.

Experimental Groups and Controls

A typical experimental design should include the following groups:

  • Vehicle Control: Animals receive the vehicle used to dissolve 5-fluorotryptophol. This group serves as the baseline for assessing the effects of the compound.

  • Treatment Groups: Animals receive different doses of 5-fluorotryptophol.

  • Positive Control (if applicable): A known therapeutic agent for the disease model being studied can be included to validate the experimental system.

General In Vivo Experimental Workflow

In_Vivo_Workflow Start Start Animal_Model Animal Model Selection Start->Animal_Model Dose_Finding Dose-Finding Studies (MTD) Animal_Model->Dose_Finding Group_Allocation Group Allocation (Vehicle, Treatment) Dose_Finding->Group_Allocation Treatment_Administration Treatment Administration Group_Allocation->Treatment_Administration Monitoring In-Life Monitoring (Health, Behavior) Treatment_Administration->Monitoring Endpoint_Collection Endpoint Data Collection Monitoring->Endpoint_Collection Sample_Collection Terminal Sample Collection Endpoint_Collection->Sample_Collection Data_Analysis Data Analysis and Interpretation Sample_Collection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vivo experiments.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting in vivo studies with 5-fluorotryptophol. These should be adapted based on the specific experimental design and institutional guidelines.

Protocol 1: Preparation and Administration of 5-Fluorotryptophol

Materials:

  • 5-Fluorotryptophol powder

  • Sterile vehicle (e.g., saline, PBS with a solubilizing agent like DMSO or Tween 80)

  • Sterile syringes and needles

  • Vortex mixer

  • Scale

Procedure:

  • Calculate the required amount of 5-fluorotryptophol based on the desired dose and the number of animals.

  • Weigh the 5-fluorotryptophol powder accurately.

  • Prepare the vehicle solution. If using a co-solvent, first dissolve the compound in the co-solvent (e.g., DMSO) and then slowly add the aqueous vehicle while vortexing to prevent precipitation. The final concentration of the co-solvent should be kept to a minimum (typically <10% for in vivo use).

  • Ensure the final solution is clear and free of particulates. If necessary, sterile filter the solution.

  • Administer the solution to the animals using the chosen route of administration (IV, PO, or IP). The volume of administration should be appropriate for the size of the animal.

Protocol 2: Blood and Tissue Sample Collection

Materials:

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with anticoagulant for plasma)

  • Surgical instruments

  • Phosphate-buffered saline (PBS)

  • Cryovials or tubes for tissue storage

  • Liquid nitrogen or dry ice

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Collect blood via cardiac puncture or from a major blood vessel into appropriate collection tubes.

  • Process the blood to obtain plasma or serum, and store at -80°C.

  • Perfuse the animal with cold PBS to remove blood from the tissues.

  • Dissect the tissues of interest (e.g., tumor, brain, liver).

  • Snap-freeze the tissues in liquid nitrogen and store at -80°C for later analysis.

Endpoint Analysis: Measuring the Biological Response

The choice of endpoints will depend on the specific aims of the study.

Table 2: Potential Endpoints for In Vivo Studies with 5-Fluorotryptophol

Research AreaPrimary EndpointsSecondary Endpoints
Oncology Tumor growth inhibition, survivalBiomarker analysis (e.g., apoptosis markers), histological analysis
Neuroscience Behavioral assessments, neurochemical analysis (e.g., serotonin levels)Gene expression analysis, immunohistochemistry

Conclusion: A Versatile Tool for In Vivo Research

5-Fluorotryptophol offers a unique opportunity to probe the roles of tryptophan metabolism in health and disease. By carefully considering the mechanistic rationale, pharmacokinetic and toxicological properties, and by employing a rigorous experimental design, researchers can effectively utilize this compound to gain valuable insights into complex biological systems. The protocols and guidelines presented here provide a solid foundation for initiating in vivo studies with 5-fluorotryptophol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(5-fluoro-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethanol, a key building block in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the nuances of the prevalent synthetic methodologies, offering field-proven insights and evidence-based protocols to ensure the integrity and success of your experiments.

Introduction

The synthesis of this compound, also known as 5-fluorotryptophol, is a critical process in medicinal chemistry. Its structure is a valued scaffold in the synthesis of compounds targeting a range of biological pathways. However, achieving high yields and purity can be challenging. This guide provides a comprehensive question-and-answer-style troubleshooting section and detailed FAQs to address the specific issues you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the widely used Fischer indole synthesis.

Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the primary causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis are a frequent challenge and can be attributed to several factors. This reaction is notoriously sensitive to a variety of parameters. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: The purity of the 4-fluorophenylhydrazine and 2,3-dihydrofuran is paramount. Impurities can lead to a cascade of side reactions, significantly depressing the yield of the desired product. It is highly recommended to use freshly distilled or recrystallized starting materials.

  • Acid Catalyst Selection and Concentration: The choice and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly employed.[1] For the synthesis of tryptophols, polyphosphoric acid (PPA) is often an effective choice.[2] The optimal acid and its concentration can be substrate-dependent. It is advisable to screen a selection of acid catalysts to identify the most effective one for your specific conditions.

  • Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to drive the reaction forward.[3] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of both starting materials and the product, resulting in lower yields and the formation of tar-like byproducts. Monitoring the reaction's progress using thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

  • Solvent Choice: The solvent can significantly influence the reaction's outcome. While various solvents can be used, acetic acid often serves as both a catalyst and a solvent. For the synthesis of 5-fluorotryptophol, a process has been described using a water-miscible organic co-solvent like N,N-dimethylacetamide (DMAC), although this can complicate purification.[4]

  • Stoichiometry of Reactants: The molar ratio of 4-fluorophenylhydrazine to 2,3-dihydrofuran can impact the formation of byproducts. Limiting the quantity of 2,3-dihydrofuran to 1.1 equivalents relative to the hydrazine has been shown to reduce the occurrence of side reactions.[5]

Q2: I am observing significant byproduct formation in my reaction mixture, which is complicating purification. What are these impurities and how can I minimize them?

A2: Byproduct formation is a common issue in the Fischer indole synthesis. The primary culprits are often undesired side reactions of the starting materials or the product itself.

  • Common Side Products: In the synthesis of tryptophols, side products can arise from the reaction of the desired product with excess aldehyde (in this case, the hydrolyzed form of 2,3-dihydrofuran).[6] Other potential byproducts include isomeric indoles if the ketone precursor is unsymmetrical, though this is not an issue with the symmetrical precursor to this compound. In some cases, a different cyclization can lead to cinnoline derivatives.[6]

  • Mitigation Strategies:

    • Control Reactant Stoichiometry: As mentioned previously, using a slight excess (up to 1.1 equivalents) of 2,3-dihydrofuran can help minimize side reactions.[5]

    • Optimize Reaction Conditions: Careful control of temperature and reaction time can prevent the degradation of the product and the formation of polymeric materials.

    • pH Control: Maintaining an appropriate pH during the initial hydrazone formation can improve selectivity and increase the yield.

    • Continuous Flow Synthesis: Continuous flow reactors can offer better control over reaction parameters such as temperature and residence time, which can inhibit the formation of side-products.[6]

Q3: The purification of this compound is proving difficult, and I want to avoid column chromatography. Are there effective alternative purification methods?

A3: While column chromatography is a reliable purification method, it can be time-consuming and not ideal for large-scale synthesis. Fortunately, non-chromatographic purification methods have been developed for 5-fluorotryptophol.

  • Precipitation/Crystallization: A key strategy to avoid chromatography is through selective precipitation or crystallization. This is often achievable if the crude product has a sufficiently high purity. The relatively low melting point of 5-fluorotryptophol (around 60 °C) means that its ease of crystallization is highly dependent on its purity.[4]

  • Solvent Extraction and Washing: An effective workup procedure can significantly improve the purity of the crude product before crystallization. Washing the organic phase containing the product with an aqueous solution of an inorganic salt can efficiently remove a large amount of organic byproducts into the aqueous phase with minimal loss of the desired product.[5]

  • Temperature Controlled Workup: Performing washing and phase separation steps at an elevated temperature, for instance in the range of 40 to 60°C, can also be beneficial.[4]

  • Solvent Choice for Crystallization: The choice of solvent for precipitation is critical. Solvents with boiling points well below that of DMAC are preferred as any residual solvent can be easily removed under reduced pressure.[5] Toluene has been identified as a suitable solvent for the precipitation of 5-fluorotryptophol.[4]

Frequently Asked Questions (FAQs)

Q4: What are the main synthetic routes to this compound, and what are their respective advantages and disadvantages?

A4: There are three primary synthetic strategies for preparing this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity.

Synthetic Route Description Advantages Disadvantages
Fischer Indole Synthesis The reaction of 4-fluorophenylhydrazine with 2,3-dihydrofuran (which hydrolyzes in situ to 4-hydroxybutanal) under acidic conditions.[1]Well-established, versatile, and widely used for indole synthesis.Can suffer from low yields, byproduct formation, and harsh acidic conditions.[7]
Reduction of 5-Fluoroindole-3-acetic acid The carboxylic acid is reduced to the corresponding alcohol.Can be a high-yielding reaction with the appropriate reducing agent.The starting 5-fluoroindole-3-acetic acid may not be readily available.
Friedel-Crafts Acylation and Subsequent Reduction 5-fluoroindole undergoes Friedel-Crafts acylation at the 3-position with an appropriate acylating agent (e.g., chloroacetyl chloride), followed by reduction of the resulting ketone to the ethanol.Can offer good regioselectivity for acylation at the C3 position.A two-step process that may require the use of strong Lewis acids and reducing agents.
Q5: Can you provide a detailed protocol for the Fischer Indole Synthesis of this compound?

A5: The following is a generalized protocol based on literature procedures. Optimization of specific parameters may be necessary.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation (in situ):

    • In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent mixture, such as aqueous N,N-dimethylacetamide (DMAC).

    • Add a strong acid catalyst, such as concentrated sulfuric acid, and heat the mixture to approximately 90°C.

  • Indolization:

    • Slowly add 2,3-dihydrofuran (1.05 equivalents) dropwise to the heated reaction mixture.

    • Maintain the temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction with an aqueous base, such as sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or, if sufficiently pure, by recrystallization from a suitable solvent system.

Q6: What are the key considerations when choosing an alternative synthetic route to the Fischer Indole Synthesis?

A6: When the Fischer indole synthesis proves problematic, alternative routes can be advantageous.

  • Leimgruber-Batcho Indole Synthesis: This is a popular alternative, especially for industrial applications, as it often provides high yields under milder conditions and avoids some of the rearrangement issues seen in the Fischer synthesis.[3][8] It starts from a 2-nitrotoluene derivative. The synthesis of 5-fluoroindole via this method would begin with 5-fluoro-2-nitrotoluene.[8]

  • Bischler Indole Synthesis: This method involves the reaction of an α-arylamino-ketone with an excess of an aniline. While it is a classic method, it can suffer from harsh reaction conditions and low yields.[9] For 5-fluoroindole, this would involve the reaction of 4-fluoroaniline with an appropriate α-halo-ketone.[10]

  • Reduction of an Indole-3-Carboxylic Acid Derivative: If 5-fluoroindole-3-acetic acid or its ester is available, its reduction to the corresponding alcohol can be a straightforward and high-yielding final step. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification start1 4-Fluorophenylhydrazine step1 Hydrazone Formation (in situ) start1->step1 start2 2,3-Dihydrofuran start2->step1 Acid Catalyst, Heat step2 [3,3]-Sigmatropic Rearrangement step1->step2 step3 Cyclization & Ammonia Elimination step2->step3 product Crude this compound step3->product purification Purification (Crystallization or Chromatography) product->purification final_product Pure Product purification->final_product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Fischer Indole Synthesis cause1 Impure Starting Materials? start->cause1 cause2 Suboptimal Catalyst? start->cause2 cause3 Incorrect Temperature/Time? start->cause3 cause4 Side Reactions? start->cause4 sol1 Purify/Re-characterize Hydrazine & Dihydrofuran cause1->sol1 sol2 Screen Different Acid Catalysts (Brønsted vs. Lewis) cause2->sol2 sol3 Monitor by TLC to Optimize Conditions cause3->sol3 sol4 Adjust Reactant Stoichiometry cause4->sol4

References

Overcoming solubility issues with 5-fluorotryptophol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Fluorotryptophol

Welcome to the technical support guide for 5-fluorotryptophol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges. Proper dissolution is the bedrock of reproducible and reliable experimental results. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental workflow.

Part 1: The Science of Solubility - Why Does 5-Fluorotryptophol Present Challenges?

5-Fluorotryptophol, like its parent compound tryptophan, is an amphiphilic molecule. It possesses a non-polar indole ring and a polar N-H group and hydroxyl (-CH₂OH) tail. This dual nature dictates its solubility behavior. While the indole ring favors non-polar organic solvents, the hydroxyl group provides some affinity for polar solvents.

The critical factor governing its aqueous solubility is the ability of the indole nitrogen to be protonated or deprotonated. The solubility of similar amino acid-like structures is highly dependent on pH.[1][2] The lowest solubility typically occurs at the isoelectric point (pI), where the molecule exists as a neutral zwitterion.[3][4] By adjusting the pH away from the pI, we can ionize the molecule, significantly increasing its interaction with water and enhancing solubility.[3]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with 5-fluorotryptophol in a direct question-and-answer format.

Question 1: My 5-fluorotryptophol powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS at neutral pH). What are my options?

Answer: This is the most common challenge and stems from the compound's limited aqueous solubility at neutral pH.[5]

  • Primary Cause: At neutral pH, 5-fluorotryptophol is likely near its isoelectric point, minimizing its solubility in water.

  • Immediate Solution: pH Adjustment. The most effective strategy is to alter the pH of your buffer.

    • Acidification: Adding a small amount of a dilute acid (e.g., 1M HCl) can protonate the molecule, making it a cation and drastically increasing solubility.[3][6] A product datasheet for the related compound 5-Fluoro-L-tryptophan monohydrate notes that it forms a clear solution when dissolved at 1% in 1M HCl.[6]

    • Alkalinization: Conversely, adding a dilute base (e.g., 1M NaOH) can deprotonate the molecule, forming an anion and also increasing solubility.[3][7]

  • Secondary Solution: Organic Stock Solution. If pH modification is incompatible with your experiment, the standard approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent.[5][8]

Question 2: I successfully dissolved 5-fluorotryptophol in DMSO, but it precipitated immediately when I added it to my cell culture medium. How do I prevent this "crashing out"?

Answer: This phenomenon, often called "solvent shock," occurs when the concentrated organic stock solution is rapidly diluted into the aqueous medium, causing the compound to exceed its solubility limit in the new solvent mixture and precipitate.[9]

  • Primary Cause: The final concentration of 5-fluorotryptophol in the aqueous medium is too high, and/or the DMSO concentration is not sufficient to keep it in solution.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is to lower the target working concentration of 5-fluorotryptophol.

    • Optimize the Dilution Process: Do not add the aqueous medium to your DMSO stock. Instead, add the stock solution to the aqueous medium slowly.[8]

      • Pre-warm the aqueous medium (e.g., cell culture buffer) to 37°C.[8]

      • Add the DMSO stock drop-by-drop to the vigorously vortexing or stirring aqueous medium.[8] This ensures rapid dispersal and prevents localized areas of high concentration.

    • Perform a Serial Dilution: Instead of a single large dilution, perform a 2-step dilution. First, dilute the high-concentration DMSO stock into a smaller volume of medium. Mix thoroughly, and then add this intermediate solution to your final volume.

    • Limit DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[10]

Question 3: What is the best way to prepare and store a stock solution of 5-fluorotryptophol?

Answer: Proper preparation and storage are crucial for maintaining the compound's integrity and ensuring consistent experimental outcomes.

  • Recommended Solvent: For a high-concentration stock, Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solvating power for amphiphilic molecules.[11] Methanol is another potential option.[5]

  • Storage:

    • Temperature: Store stock solutions at -20°C for long-term stability.[5][6]

    • Light: Protect the solution from light, as indole-containing compounds can be light-sensitive.[6] Use amber vials or wrap tubes in foil.

    • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents multiple freeze-thaw cycles which can degrade the compound and introduce moisture, potentially causing precipitation upon freezing.

    • Aqueous Solutions: It is not recommended to store diluted aqueous solutions for more than one day.[5] Always prepare fresh working solutions from your frozen stock for each experiment.[8]

Question 4: How can I determine the maximum soluble concentration of 5-fluorotryptophol in my specific experimental buffer?

Answer: This requires a simple empirical test, which is crucial for preventing precipitation during your experiments.[9]

  • Rationale: The maximum solubility can be affected by the complex components of your medium, including salts and proteins.[9]

  • Method: A step-by-step protocol for this determination is provided in the "Experimental Protocols" section below. The general principle involves creating a serial dilution of your compound in the target medium and observing the highest concentration that remains clear over a relevant time period.[9]

Part 3: Data & Quick Reference

Solubility Profile of Related Tryptophan Analogs

While specific quantitative data for 5-fluorotryptophol is sparse, the behavior of closely related analogs provides a strong predictive framework.

SolventCompoundSolubilitySource
Aqueous Solutions 6-fluoro-DL-TryptophanSparingly soluble[5]
Methanol 6-fluoro-DL-Tryptophan~0.1 mg/mL[5]
Acetic Acid (2%) 6-fluoro-DL-Tryptophan~1 mg/mL[5]
1M HCl 5-Fluoro-L-tryptophanSoluble (1% solution)[6]
DMSO General PracticeHigh solubility (common stock solvent)[8][10]

Part 4: Experimental Protocols

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution for long-term storage.

Materials:

  • 5-fluorotryptophol powder

  • High-purity, anhydrous DMSO[11]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (amber or to be wrapped in foil)

  • Vortex mixer

Methodology:

  • Weighing: On a calibrated balance, carefully weigh the desired amount of 5-fluorotryptophol powder into a sterile tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[8] Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in amber tubes. Store immediately at -20°C, protected from light.[5][6]

Protocol 2: Determining Maximum Soluble Concentration in Aqueous Medium

Objective: To empirically find the highest working concentration of 5-fluorotryptophol that remains in solution in your specific cell culture medium or buffer.

Materials:

  • High-concentration DMSO stock of 5-fluorotryptophol (from Protocol 1)

  • Your complete experimental medium/buffer (pre-warmed to 37°C)

  • Sterile 96-well plate or microcentrifuge tubes

  • Incubator (set to your experimental conditions, e.g., 37°C, 5% CO₂)

  • Microscope

Methodology:

  • Prepare Serial Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of your compound directly in your pre-warmed medium.[9] For example, start with a 1:100 dilution of your stock and serially dilute from there. Ensure the final DMSO concentration is constant across all wells and matches your planned experimental concentration.

  • Incubate: Place the plate in the incubator under your standard experimental conditions.[9]

  • Observe for Precipitation: At various time points (e.g., 0, 2, 6, and 24 hours), visually inspect the wells for any signs of cloudiness or precipitate.[9] Examine the solutions under a microscope to look for crystalline structures, which are a more sensitive indicator of precipitation.[9]

  • Determine Maximum Concentration: The highest concentration that remains completely clear and free of precipitate throughout the entire incubation period is your maximum working soluble concentration.[9] It is advisable to use a concentration slightly below this maximum for your experiments to ensure a margin of safety.

Part 5: Visualization of Key Workflows

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when encountering solubility issues with 5-fluorotryptophol.

G cluster_0 cluster_1 cluster_2 start Start: Dissolve 5-Fluorotryptophol check_aqueous Attempt to dissolve directly in aqueous buffer start->check_aqueous success Success! Proceed with experiment check_aqueous->success Soluble fail Insoluble or Precipitates check_aqueous->fail Insoluble prep_stock Prepare concentrated stock in DMSO fail->prep_stock dilute Dilute stock into aqueous medium (dropwise, with vortexing) prep_stock->dilute check_precip Precipitation Observed? dilute->check_precip no_precip Success! Proceed with experiment check_precip->no_precip No precip Yes check_precip->precip Yes troubleshoot Troubleshooting Options precip->troubleshoot opt1 1. Lower final concentration troubleshoot->opt1 opt2 2. Adjust pH of aqueous buffer troubleshoot->opt2 opt3 3. Determine max soluble concentration (Protocol 2) troubleshoot->opt3 end End: Optimized Protocol opt1->end opt2->end opt3->end G low_ph_node Molecule is Cationic (+) High H₂O Solubility pi_node Molecule is Zwitterionic (+/-) LOWEST H₂O Solubility low_ph_node->pi_node Solubility Decreases Increase1 pH Increase high_ph_node Molecule is Anionic (-) High H₂O Solubility pi_node->high_ph_node Solubility Increases Increase2 pH Increase Solubility Solubility

References

Technical Support Center: Stability of 2-(5-fluoro-1H-indol-3-yl)ethanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-(5-fluoro-1H-indol-3-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound, like many indole derivatives, can be susceptible to degradation under various experimental conditions. The indole nucleus, while a valuable pharmacophore, is electron-rich and can be prone to oxidation.[1] Understanding the stability profile of this compound is critical for obtaining reliable and reproducible experimental results. This guide will walk you through potential stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can potentially catalyze the degradation of indole compounds. For instance, the related compound indole-3-carbinol is known to undergo acid-catalyzed self-condensation to form oligomeric products.[2]

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.[3][4]

  • Oxygen: The presence of oxygen can promote oxidative degradation of the indole ring.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions.

Q2: I'm observing a change in the color of my this compound solution over time. What could be the cause?

A2: A change in the color of your solution, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to the formation of oxidized or polymerized byproducts. The indole ring is susceptible to oxidation, which can lead to the formation of colored compounds.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: To ensure the stability of your stock solutions, we recommend the following practices:

  • Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) or ethanol are common choices.

  • Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage.[5] For short-term use, refrigeration at 2-8°C is acceptable.

  • Aliquotting: Prepare small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: I'm seeing unexpected peaks in my HPLC analysis of a sample containing this compound. Could this be due to degradation?

A4: Yes, the appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. These peaks represent degradation products that have different retention times from the parent compound. To confirm this, you can perform a forced degradation study (see the "Troubleshooting Guide" section below) to intentionally generate these degradation products and compare their retention times.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Potential Cause: Degradation of this compound in your experimental setup.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Analyze your stock solution by HPLC or LC-MS to check for the presence of degradation products.

    • Compare the analytical results of a freshly prepared stock solution with an older one.

  • Evaluate Experimental Conditions:

    • pH: Measure the pH of your experimental medium. If it is strongly acidic or basic, consider adjusting it to a more neutral range if your experimental design allows.

    • Light Exposure: Minimize the exposure of your samples to ambient and direct light during the experiment.

    • Temperature: Ensure that your experimental temperature is controlled and not excessively high.

    • Oxygen Exposure: If your experiment is sensitive to oxidation, consider de-gassing your buffers and running the experiment under an inert atmosphere.

  • Implement a Stability Control:

    • Include a control sample of this compound in your experimental medium that is incubated for the same duration as your experiment. Analyze this control sample to assess the extent of degradation under your experimental conditions.

Issue 2: Precipitate Formation in Solution

Potential Cause:

  • Low Solubility: The compound may be precipitating out of solution if its concentration exceeds its solubility in the chosen solvent.

  • Degradation Product Insolubility: Some degradation products, particularly polymers, may be less soluble than the parent compound and could precipitate.

Troubleshooting Steps:

  • Check Solubility:

    • Consult the manufacturer's data for solubility information.

    • If solubility data is unavailable, perform a simple solubility test by preparing solutions at different concentrations.

  • Analyze the Precipitate:

    • If possible, isolate the precipitate and analyze it by techniques such as LC-MS or NMR to determine if it is the parent compound or a degradation product.

  • Adjust Solvent System:

    • Consider using a different solvent or a co-solvent system to improve solubility.

Experimental Protocols

Protocol 1: General Guidelines for Preparing a Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO or ethanol) to achieve the desired concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If sensitivity to oxygen is a concern, purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Wrap the vial in aluminum foil or use an amber vial for light protection.

  • Store at the recommended temperature (-20°C or -80°C for long-term storage).

Protocol 2: Forced Degradation Study

A forced degradation study is a powerful tool to understand the stability of a compound under stress conditions.[6][7][8] This protocol provides a general framework.

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set up stress conditions in separate, light-protected vials:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber).

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Incubate the samples for a defined period (e.g., 24, 48, or 72 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each stress condition.

Table 1: Example Data from a Forced Degradation Study

Stress ConditionIncubation Time (h)% Degradation of Parent CompoundNumber of Degradation Peaks
0.1 M HCl2415%2
0.1 M NaOH245%1
3% H₂O₂2440%3
60°C2410%1
Photolysis2425%2
Control24<1%0

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

G parent This compound oxidized Oxidized Products (e.g., indoleninone derivatives) parent->oxidized Oxidation (O₂, H₂O₂) polymers Polymeric Products (Dimers, Trimers) parent->polymers Acid/Base Catalysis photodegradants Photolytic Products parent->photodegradants Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow

G start Inconsistent Results or Suspected Degradation check_stock Analyze Stock Solution (HPLC/LC-MS) start->check_stock stock_ok Stock is Stable check_stock->stock_ok stock_bad Stock Degraded check_stock->stock_bad eval_exp Evaluate Experimental Conditions (pH, light, temp) stock_ok->eval_exp prepare_fresh Prepare Fresh Stock Under Optimal Conditions stock_bad->prepare_fresh prepare_fresh->eval_exp run_control Run Stability Control in Parallel eval_exp->run_control modify_exp Modify Experimental Conditions run_control->modify_exp resolve Issue Resolved modify_exp->resolve

Caption: A workflow for troubleshooting stability issues.

References

Technical Support Center: Navigating the Challenges of Indole Isomer Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to resolving the complexities of separating indole isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation of these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to your most pressing chromatographic problems.

Introduction: The Intricacy of Indole Isomer Separation

Indole and its derivatives are a critical class of heterocyclic compounds ubiquitous in natural products, pharmaceuticals, and agrochemicals. The subtle structural differences between indole isomers can lead to vastly different biological activities. Consequently, the accurate separation and quantification of these isomers are paramount for research, quality control, and regulatory compliance. This guide provides a structured approach to troubleshooting common issues encountered during the HPLC analysis of indole isomers.

Troubleshooting Guide: From Tailing Peaks to Elusive Isomers

This section addresses specific, common problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: Poor Peak Shape - Tailing and Fronting Peaks

Question: My chromatogram shows significant peak tailing for my indole isomers. What are the likely causes and how can I resolve this?

Answer: Peak tailing in the analysis of indole isomers is a frequent issue, often stemming from secondary interactions with the stationary phase or inappropriate mobile phase conditions.

  • Causality: The nitrogen atom in the indole ring can possess a basic character, leading to strong interactions with acidic residual silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[1][2]

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • pH Adjustment: The ionization state of indole isomers is pH-dependent.[3][4][5] Operating the mobile phase at a pH that ensures the analyte is in a single, non-ionized form can significantly improve peak shape. For basic indoles, a mobile phase pH 2-3 units below the pKa of the analyte will ensure it is in its protonated, ionized form, which can reduce tailing. Conversely, a pH 2-3 units above the pKa will keep it in its neutral form.

      • Addition of a Competing Base: Incorporating a small amount (e.g., 0.1%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) into the mobile phase can effectively mask the active silanol sites on the stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[1][6]

    • Stationary Phase Selection:

      • End-Capped Columns: Utilize columns that are thoroughly end-capped. End-capping is a process where residual silanol groups are chemically bonded with a small, less-polar silane (like trimethylsilane) to render them inert.

      • Base-Deactivated Columns: Modern columns are often marketed as "base-deactivated," indicating a proprietary treatment to minimize silanol activity. These are highly recommended for the analysis of basic compounds like many indole derivatives.[1]

      • Polymer-Based Columns: Consider polymer-based columns, which are stable over a wider pH range (typically 1-13) and do not have the issue of silanol interactions.[7]

    • Column Temperature: Increasing the column temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[8][9][10] However, be mindful that temperature can also affect selectivity.

Issue 2: Co-elution or Poor Resolution of Isomers

Question: I am struggling to separate two critical indole isomers. They are either co-eluting or have very poor resolution. What strategies can I employ to improve their separation?

Answer: Achieving baseline separation of structurally similar isomers requires a systematic optimization of several chromatographic parameters.

  • Causality: Isomers possess very similar physicochemical properties, making their separation challenging. The key is to exploit subtle differences in their polarity, shape, or chirality to achieve differential retention on the stationary phase.

  • Method Development Workflow:

    MethodDevelopment A Initial Conditions (e.g., C18 column, ACN/H2O gradient) B Optimize Mobile Phase - Organic Solvent Type (ACN vs. MeOH) - pH Adjustment - Buffer Strength A->B No/Poor Resolution C Evaluate Stationary Phase - Different Ligand (e.g., Phenyl, Cyano) - Chiral Stationary Phase (CSP) B->C Still Co-eluting F Successful Separation B->F D Adjust Temperature (e.g., 30°C to 50°C) C->D Minor Improvement C->F E Fine-tune Gradient Slope D->E Selectivity Change Observed D->F E->F

    Caption: A systematic approach to method development for isomer separation.

  • Troubleshooting Steps:

    • Mobile Phase Optimization:

      • Solvent Type: Switching the organic modifier from acetonitrile (ACN) to methanol (MeOH) or vice-versa can alter selectivity.[11] Methanol is a protic solvent and can engage in hydrogen bonding interactions differently than the aprotic ACN.

      • pH Control: As mentioned for peak shape, pH is a powerful tool for manipulating the retention and selectivity of ionizable indole isomers.[3][5][12] A systematic pH screening study can reveal the optimal pH for separation.

      • Buffer Concentration: Adjusting the buffer concentration can influence the ionic strength of the mobile phase, which can affect the retention of charged analytes.

    • Stationary Phase Selectivity:

      • Alternative Reversed-Phases: If a standard C18 column fails, consider phases with different selectivities. Phenyl-hexyl phases can offer π-π interactions with the indole ring, while embedded polar group (EPG) phases can provide alternative hydrogen bonding capabilities.[13]

      • Hydrophilic Interaction Chromatography (HILIC): For very polar indole isomers that are poorly retained in reversed-phase, HILIC is an excellent alternative.[14][15][16][17] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[15]

      • Chiral Stationary Phases (CSPs): For enantiomeric (chiral) indole isomers, a CSP is essential.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[1]

    • Temperature Effects: Varying the column temperature can influence selectivity.[8][9][18] Sometimes a change of just 5-10°C can significantly improve resolution. This is because the thermodynamics of analyte-stationary phase interactions can be different for closely related isomers.

Issue 3: Retention Time Shifts and Poor Reproducibility

Question: I'm observing significant drift in the retention times of my indole isomers between injections and between different days. What could be causing this lack of reproducibility?

Answer: Retention time instability is a common problem that can often be traced back to issues with the mobile phase, column equilibration, or the HPLC system itself.[19]

  • Causality: Consistent retention times rely on a stable chromatographic system where the mobile phase composition, flow rate, and column temperature remain constant. Any variation in these parameters can lead to shifts in retention.

  • Troubleshooting Checklist:

Potential CauseRecommended Action
Improper Column Equilibration Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection.[1] For gradient methods, allow sufficient time for the column to return to initial conditions between runs.
Mobile Phase Preparation Prepare fresh mobile phase daily, especially if using buffers which can support microbial growth.[20] Ensure accurate measurement of all components. Keep solvent bottles covered to prevent evaporation of the more volatile organic component, which would alter the mobile phase composition.[1]
Inconsistent pH Use a calibrated pH meter and always measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent. Ensure the buffer has sufficient capacity to maintain the desired pH.
Temperature Fluctuations Use a column oven to maintain a constant and consistent column temperature.[20][21] Ambient temperature variations can significantly affect retention times.[8]
Pump Performance Issues Check for leaks in the pump heads or fittings.[22] Degas the mobile phase thoroughly to prevent air bubbles from entering the pump, which can cause pressure fluctuations and inconsistent flow rates.[20][23]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of indole isomers so important in the pharmaceutical industry?

The separation of isomers is critical because different isomers of a drug molecule can have distinct pharmacological and toxicological profiles. One isomer might be therapeutically active, while another could be inactive or even harmful.[1] Regulatory agencies worldwide require that the isomeric purity of a drug substance be well-characterized and controlled.

Q2: What are the primary HPLC modes used for indole isomer separation?

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[1][24] It is effective for a wide range of indole derivatives.

  • Chiral Chromatography: This is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers.[1][25][26]

  • Hydrophilic Interaction Chromatography (HILIC): This technique is ideal for very polar indole isomers that are not well-retained in RP-HPLC.[14][15][17][27]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique, particularly for chiral separations, that uses supercritical CO2 as the primary mobile phase.[28][29][30][31] It is often faster and uses less organic solvent than HPLC.[32]

Q3: How do I choose the right stationary phase for my indole isomers?

The choice of stationary phase depends on the properties of the isomers you are trying to separate.[33]

  • For non-chiral, moderately polar to non-polar isomers: A standard C18 or C8 column is a good starting point. If co-elution occurs, a phenyl-hexyl phase can provide alternative selectivity through π-π interactions.[13]

  • For polar isomers: Consider a column with an embedded polar group (EPG) or switch to HILIC mode with a bare silica, diol, or amide column.[14][16]

  • For chiral isomers (enantiomers): Screening a set of chiral stationary phases (CSPs) is necessary. Polysaccharide-based CSPs are a versatile first choice.[1]

Q4: What is the role of the mobile phase pH in the separation of ionizable indole isomers?

The pH of the mobile phase controls the ionization state of acidic or basic functional groups on the indole isomers.[3][12][34] By adjusting the pH, you can change the overall polarity and charge of the molecules, which in turn significantly affects their retention time and the selectivity of the separation.[4][5] For reproducible results, it is recommended to work at a pH that is at least one unit away from the pKa of the analytes.[5][7]

Q5: Can I use gradient elution for separating indole isomers?

Yes, gradient elution is often very effective, especially for samples containing isomers with a range of polarities. A gradient, where the concentration of the organic solvent is increased over time, can help to elute more strongly retained compounds as sharper peaks and reduce the overall analysis time.[35]

Experimental Protocols

Protocol 1: General Screening Method for Non-Chiral Indole Isomers
  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

This protocol serves as a starting point. The gradient slope, organic modifier (can be switched to methanol), and pH (by using a different buffer) can be adjusted to optimize the separation.

Protocol 2: Chiral Separation Screening
  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a wavelength where the analyte absorbs.

  • Injection Volume: 5-10 µL.

For chiral separations, screening different mobile phase compositions and even different CSPs is often necessary to find the optimal conditions.[1]

References

Technical Support Center: Preventing Degradation of 2-(5-fluoro-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(5-fluoro-1H-indol-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

Introduction to this compound Stability

This compound, a derivative of indole-3-ethanol (tryptophol), is a valuable building block in medicinal chemistry and drug discovery.[1][2][3][4] The indole ring is a privileged scaffold in numerous biologically active compounds but is also susceptible to degradation under various conditions.[5][6] Understanding the inherent instabilities of the indole nucleus is paramount to obtaining reliable and reproducible experimental results. This guide will delve into the common degradation pathways and provide actionable strategies for prevention.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My sample of this compound has changed color. What does this indicate and is it still usable?

A change in color, typically to a yellowish or brownish hue, is a common visual indicator of degradation. This is often due to oxidation and/or polymerization of the indole ring, leading to the formation of colored impurities.[7][8]

  • Causality: The indole ring is electron-rich and susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. The initial oxidation can lead to the formation of reactive intermediates that can then polymerize.

  • Troubleshooting Steps:

    • Assess the Extent of Degradation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity of the sample.[5][9] A significant decrease in the main peak area and the appearance of new peaks confirm degradation.

    • Consider the Application: For non-critical applications or initial screening experiments, a slightly discolored sample might be acceptable if the purity is still high (e.g., >95%). However, for quantitative studies, GMP applications, or in vivo experiments, using a degraded sample is strongly discouraged as the impurities could have unintended biological activity or interfere with the assay.

    • Purification: If the degradation is minor, you may be able to repurify the compound using techniques like flash column chromatography. However, this may not be practical for small quantities.

  • Prevention: Strict adherence to proper storage and handling protocols is the best way to prevent discoloration. (See FAQ 3).

FAQ 2: What are the primary degradation pathways for this compound?

The degradation of this compound is primarily driven by the reactivity of the indole ring. The main pathways include oxidation, photodegradation, and acid-catalyzed degradation.

  • Oxidative Degradation: This is the most common degradation pathway for indoles.[7][8] The electron-rich pyrrole ring is susceptible to attack by atmospheric oxygen, peroxides, and other oxidizing agents. This can lead to the formation of various byproducts, including oxindoles, isatins, and dimeric structures.[8][10][11][12]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[6][13][14] This can lead to complex mixtures of degradation products. Indole-containing compounds are known to be light-sensitive.[13]

  • Acid-Catalyzed Degradation: In strongly acidic conditions, the indole ring can be protonated, making it more susceptible to nucleophilic attack and polymerization. While generally more stable than some other indole derivatives, prolonged exposure to strong acids should be avoided.[13]

Visualizing Degradation Pathways

To better understand the potential transformations of the indole core, the following diagram illustrates a generalized oxidative degradation pathway.

G Indole This compound Indoxyl Indoxyl Intermediate Indole->Indoxyl Oxidation Oxindole Oxindole Derivative Indole->Oxindole Oxidation Dimer Dimeric/Polymeric Products Indoxyl->Dimer Dimerization Isatin Isatin Derivative Oxindole->Isatin Further Oxidation RingCleavage Ring-Cleaved Products Isatin->RingCleavage Hydrolysis

Caption: Generalized oxidative degradation pathways of the indole core.

FAQ 3: What are the optimal storage and handling conditions for this compound?

Proper storage and handling are critical to maintaining the stability and purity of this compound.

ParameterRecommendationRationale
Temperature 2-8°C[15]Low temperatures slow down the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidative degradation.[16]
Light Amber vial or protection from lightPrevents photodegradation initiated by UV and visible light.[6][13][14]
Moisture Tightly sealed container with desiccantIndole compounds can be hygroscopic, and moisture can facilitate certain degradation pathways.
pH NeutralAvoid strong acidic or basic conditions during storage and in solution.
  • Handling in the Lab:

    • When weighing and preparing solutions, work quickly to minimize exposure to air and light.

    • Use de-gassed solvents to remove dissolved oxygen.

    • For long-term storage of solutions, aliquot into smaller volumes and store under an inert atmosphere at -20°C or -80°C.

FAQ 4: I am observing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if they are degradants?

Distinguishing between degradants, process impurities, and artifacts can be challenging. A systematic approach is necessary.

  • Workflow for Investigating Unknown Peaks:

G Start Unexpected Peak Observed Forced_Deg Perform Forced Degradation Study Start->Forced_Deg Analyze Analyze Stressed vs. Control Samples (LC-MS) Forced_Deg->Analyze Compare Compare Peak Profiles Analyze->Compare Degradant Peak is a Degradant Compare->Degradant Peak increases in stressed sample Impurity Peak is a Process Impurity/Artifact Compare->Impurity Peak present in control, no significant increase

Caption: Workflow for identifying potential degradation products.

  • Forced Degradation Studies: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[17][18][19][20] These studies involve subjecting the compound to harsh conditions to accelerate degradation.

    Protocol: Forced Degradation of this compound

    • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Stress Conditions (in separate vials):

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

      • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

      • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

    • Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV or LC-MS method alongside an unstressed control sample.

    • Interpretation: Peaks that increase significantly in the stressed samples compared to the control are likely degradation products. Mass spectrometry data can provide valuable information on the molecular weights of these degradants, aiding in their structural elucidation.

FAQ 5: Which analytical methods are best for detecting and quantifying the degradation of this compound?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for stability testing.[5]

  • Method Development Considerations:

    • Column: A C18 column is a good starting point for separating the relatively nonpolar parent compound from more polar degradants.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol is typically used.

    • Detection: A photodiode array (PDA) detector is advantageous as it can provide UV spectra for peak purity assessment. The indole ring has a characteristic UV absorbance around 280 nm.

    • Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer is highly recommended for identifying unknown peaks by providing molecular weight information.[9]

Conclusion

The chemical stability of this compound is crucial for its successful application in research and development. By understanding its potential degradation pathways—primarily oxidation, photodegradation, and acid-catalyzed reactions—and implementing the stringent storage, handling, and analytical protocols outlined in this guide, researchers can ensure the integrity of their starting materials and the validity of their experimental outcomes. Proactive measures to prevent degradation are always more effective than reactive attempts at purification or data interpretation with compromised samples.

References

Purification strategies for removing impurities from indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole Purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying indole derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these methods to your specific molecule. We will move beyond simple step-by-step instructions to build a robust, self-validating system for achieving high purity in your indole synthesis campaigns.

Understanding the Enemy: Common Impurities in Indole Synthesis

The first step in any successful purification is to understand the nature of the impurities you are trying to remove. The impurity profile is intrinsically linked to the synthetic route employed.

Fischer Indole Synthesis Impurities

This classic and widely used method involves the acid-catalyzed cyclization of an arylhydrazone.[1] While powerful, its often harsh conditions can generate a host of byproducts.

  • Unreacted Starting Materials: Arylhydrazine and the corresponding ketone/aldehyde are common culprits. Hydrazines are typically polar and basic.[2]

  • Isomeric Products: The use of unsymmetrical ketones (e.g., 2-butanone) can lead to the formation of regioisomeric indoles, which often have very similar polarities, making separation a significant challenge.[2]

  • Byproducts from N-N Bond Cleavage: A common failure mode of the Fischer synthesis involves the cleavage of the weak N-N bond in the hydrazone intermediate, which can lead to the formation of aniline derivatives and other amine byproducts.[3]

  • Polymeric/Tar-like Materials: The strong acid and heat can cause degradation and polymerization of the electron-rich indole product, leading to baseline streaks on TLC and dark, tarry crude products.[4]

Bischler-Möhlau Synthesis Impurities

This synthesis involves the reaction of an α-halo-acetophenone with excess aniline. The conditions are often harsh, and the mechanism is complex, which can lead to issues with yield and regioselectivity.[5][6]

  • Excess Aniline: As aniline is used in excess, it is a major impurity that must be removed.

  • Regioisomers: The reaction can produce both 2-aryl and 3-aryl indoles, and the ratio can be unpredictable, complicating purification.[6]

  • Aniline-Derived Byproducts: The complex mechanism involves the participation of multiple aniline molecules, creating pathways for various aniline-derived side products.[7]

Palladium-Catalyzed Synthesis (e.g., Buchwald-Hartwig, Larock) Impurities

Modern cross-coupling methods are generally cleaner and more versatile. However, they introduce a new set of potential impurities.

  • Unreacted Starting Materials: Unreacted aryl halides and amine/alkyne coupling partners may persist.

  • Homocoupled Products: Byproducts arising from the homocoupling of the starting materials can occur.

  • Ligand and Catalyst Residues: Phosphine ligands, their oxides, and residual palladium must be removed, which is particularly critical for pharmaceutical applications.

  • Hydrodehalogenation Products: A common side reaction is the replacement of the halide on the starting material with a hydrogen atom, leading to a de-halogenated impurity.[8]

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common purification challenges.

Q1: My crude reaction mixture shows multiple spots on TLC, including some very close to my product's expected Rf. What are the likely impurities? A1: This is very common in indole synthesis. The impurities likely consist of unreacted starting materials (which can be polar or non-polar), isomeric products if an unsymmetrical starting material was used, and various side-reaction products. For Fischer syntheses, expect unreacted hydrazine (polar) and ketone, as well as potential isomers.[2]

Q2: My purified indole is a white solid, but it turns pink, tan, or even purple upon storage. How can I prevent this? A2: This discoloration is typically due to air oxidation.[2] Indoles, especially those with electron-donating groups, are susceptible to oxidation. To ensure long-term stability:

  • Store the purified indole in a sealed vial under an inert atmosphere (nitrogen or argon).

  • Protect it from light by using an amber vial or wrapping the vial in foil.

  • Refrigeration or freezing can significantly slow the degradation process.

Q3: Can I use a simple acid-base extraction to purify my indole? A3: Generally, no. While an acid wash (e.g., 1M HCl) is an excellent first workup step to remove basic impurities like unreacted hydrazine, the indole N-H is only weakly acidic (pKa ≈ 17).[2] This means it requires a very strong base for deprotonation, making extraction with common aqueous bases like NaOH or NaHCO₃ inefficient for isolating the indole itself. Extraction is a crucial pre-purification step, but rarely sufficient on its own.

Q4: My product seems to be degrading on my silica gel column. The collected fractions are colored and TLC shows new, lower Rf spots. What's happening? A4: Indoles are often sensitive to the acidic nature of standard silica gel, which can catalyze degradation or polymerization.[2] This is a very common and frustrating problem. The solution is to neutralize the silica gel. See the Troubleshooting Guide (Issue 2) and Protocol 2 for detailed instructions.

In-Depth Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Issue 1: Low Purity of Crude Product (Multiple Spots on TLC)

Question: My initial TLC of the crude reaction mixture (from a Fischer Indole Synthesis) shows at least four spots: a baseline spot, a spot for my product, and two spots corresponding to my starting materials (phenylhydrazine and a ketone). How should I approach purification?

Answer: This is a classic purification challenge. The key is a systematic, multi-step approach. A common mistake is to immediately attempt column chromatography on the raw crude material. A better strategy involves a preliminary extractive workup to remove the most problematic impurities first.

Causality and Strategy:
  • Unreacted Hydrazine: Phenylhydrazines are basic and relatively polar. They can be effectively removed with an acidic wash. They often streak on silica gel columns if not removed beforehand.

  • Unreacted Ketone/Aldehyde: These are neutral compounds of varying polarity. They will be carried through the workup and will need to be separated by chromatography or recrystallization.

  • Baseline/Polymeric Material: These are often acidic degradation products or polymers that are highly polar. They will remain in the organic layer during the initial extraction but will stick to the baseline of a silica gel column.

Workflow Diagram: Initial Workup Strategy

G start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) wash_acid Wash with 1M HCl start->wash_acid wash_bicarb Wash with sat. NaHCO3 wash_acid->wash_bicarb aq_acid Aqueous Layer: Removes basic impurities (e.g., Phenylhydrazine) wash_acid->aq_acid wash_brine Wash with Brine wash_bicarb->wash_brine aq_bicarb Aqueous Layer: Removes residual acid catalyst and acidic byproducts wash_bicarb->aq_bicarb dry Dry (Na2SO4), Filter, Concentrate wash_brine->dry purify Proceed to Chromatography or Recrystallization dry->purify

Caption: Initial extractive workup for crude indole purification.

Recommended Protocol:
  • After completing the reaction, cool the mixture and dilute it with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl. This will protonate and extract the basic hydrazine starting material into the aqueous layer.[2]

  • Base Wash: Wash with saturated aqueous NaHCO₃ to neutralize any remaining acid catalyst and remove any highly acidic byproducts.

  • Brine Wash: Wash with saturated aqueous NaCl (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the resulting crude material by TLC. You should see a significant reduction in the hydrazine and baseline spots, leaving primarily your product and the neutral ketone/aldehyde starting material, which can now be more effectively separated by chromatography or recrystallization.

Issue 2: Product Degradation During Column Chromatography

Question: My indole appears as a single, clean spot on my initial TLC. However, after running a silica gel column, the fractions are colored (pink, brown, or purple) and show new spots and streaking on TLC. Why is my pure compound decomposing on the column?

Answer: This is a classic sign of acid-catalyzed degradation. Standard silica gel has a surface pKa similar to acetic acid (around 4-5) due to the presence of silanol (Si-OH) groups. These acidic sites can protonate the electron-rich indole ring, initiating polymerization or decomposition, especially for indoles bearing electron-donating substituents.

Causality and Strategy:

The solution is to neutralize the acidic sites on the silica gel before and during the purification. This is most commonly achieved by adding a small amount of a basic modifier, like triethylamine (TEA), to the eluent. Alternatively, a less acidic stationary phase like alumina can be used.

Workflow Diagram: Troubleshooting Column Degradation

G start Indole degradation observed on standard silica column? decision Is the indole acid-sensitive? start->decision deactivate Deactivate Silica Gel: Flush column with eluent + 1% Triethylamine (TEA) decision->deactivate Yes alt_stationary Alternative Stationary Phase: Use neutral or basic Alumina decision->alt_stationary Yes (Alternative) other_method Alternative Purification: Consider Recrystallization or Preparative HPLC decision->other_method Yes (If chromatography fails) run_column Run column using eluent containing 0.5-1% TEA deactivate->run_column

Caption: Decision tree for handling acid-sensitive indoles.

Recommended Protocol (Deactivated Silica):
  • Choose Eluent: Determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate) via TLC.

  • Prepare Modified Eluent: Prepare your starting eluent and add 1% triethylamine (v/v). For example, to 500 mL of 10% EtOAc/Hexane, add 5 mL of TEA.

  • Pack the Column: Pack your silica gel column as usual using this TEA-modified eluent.

  • Flush the Column: Before loading your sample, flush the packed column with at least one to two column volumes of the TEA-modified eluent. This ensures all acidic sites are neutralized.[9]

  • Load and Run: Load your sample and run the chromatography using an eluent containing 0.5-1% TEA throughout the entire process. This will maintain the neutral environment and prevent on-column degradation.

Issue 3: Difficulty Separating Isomeric Products

Question: My Fischer synthesis with an unsymmetrical ketone produced two isomeric indoles with very similar Rf values (e.g., 0.40 and 0.45 in 20% EtOAc/Hexane). How can I separate them?

Answer: Separating isomers with similar polarity is one of the most challenging purification tasks. Standard flash chromatography may not provide sufficient resolution. Several advanced or alternative techniques can be employed.

Causality and Strategy:

The structural similarity of regioisomers means they have very similar interactions with the stationary phase, leading to poor separation. The strategy is to amplify the small differences in their properties.

  • Optimize Chromatography: A standard column may not have enough theoretical plates. Using a shallower gradient, a different solvent system to alter selectivity, or a higher-performance column can improve resolution.

  • Fractional Recrystallization: If the isomers are crystalline and have slightly different solubilities in a particular solvent system, it may be possible to selectively crystallize one isomer from the mixture. This is often a trial-and-error process.

  • Preparative HPLC: For difficult separations, especially on a smaller scale, reverse-phase High-Performance Liquid Chromatography (HPLC) is often the most powerful tool. The high efficiency of HPLC columns can often resolve isomers that are inseparable by flash chromatography.[2]

Recommended Approaches:
  • High-Performance Flash Chromatography:

    • Shallow Gradient: Instead of a steep gradient, run a very shallow gradient around the eluent composition that gives the ~0.4 Rf. For example, start at 10% EtOAc/Hexane and run a gradient to 30% EtOAc/Hexane over 20-30 column volumes.[9]

    • Change Solvent System: Switch to a solvent system with different selectivity. If Hexane/EtOAc (an aliphatic/ester system) fails, try a system based on Dichloromethane/Methanol or Toluene/Acetone. The different intermolecular interactions can sometimes dramatically change the relative Rf values.

  • Fractional Recrystallization:

    • Dissolve the isomeric mixture in a minimal amount of a hot solvent.

    • Allow it to cool very slowly. The less soluble isomer may crystallize out first.

    • Filter the crystals, and analyze both the solid and the mother liquor by TLC or NMR to assess the enrichment of the isomers. This process may need to be repeated.

Data & Protocols

Table 1: Recommended Recrystallization Solvents for Substituted Indoles

This table provides general starting points. The optimal solvent must be determined experimentally for each specific compound.

Indole Substituent TypeFunctional GroupsRecommended Solvent Systems (Single or Mixed)Rationale
Non-Polar Alkyl, Aryl, HalogenHexanes, Heptane, Cyclohexane, Toluene, Ethanol/Water"Like dissolves like." Non-polar indoles have good solubility in hot hydrocarbons. An alcohol/water mixture can also be effective.[10][11]
Polar Aprotic Ester, Ketone, Nitro, CyanoEthyl Acetate/Hexanes, Acetone/Water, Ethanol, IsopropanolThe polar groups increase solubility in moderately polar solvents like ethyl acetate and alcohols.[9][10]
Polar Protic Hydroxyl (-OH), Carboxylic Acid (-COOH)Water, Ethanol/Water, Isopropanol/Water, Ethyl AcetateThe ability to hydrogen bond makes these indoles more soluble in protic solvents. Water can be an excellent solvent for hydroxyindoles.[12]
Basic Amine (-NH₂)Toluene, Ethanol, Ethyl Acetate/HexanesAvoid acidic solvents unless salt formation is desired. Aromatic solvents or alcohol/hydrocarbon mixtures are good starting points.
Protocol 1: General Procedure for Recrystallization

This protocol outlines the steps for purifying a solid indole derivative using a single-solvent system.

  • Solvent Selection: Place ~20-30 mg of your crude solid into a small test tube. Add a solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating to the solvent's boiling point.[13]

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Flash Column Chromatography

This protocol provides a guideline for purifying an indole derivative using silica gel chromatography.

  • TLC Analysis: Determine the optimal eluent (solvent system) by running TLC plates. Aim for an Rf value of ~0.2-0.3 for your target compound in the chosen eluent.[14] A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Column Preparation:

    • Select a column of appropriate size (typically using 50-100 times the weight of silica gel to the weight of your crude sample).

    • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand (~0.5 cm).

    • Prepare a slurry of silica gel in your starting eluent and pour it into the column. Allow the silica to settle into a uniform bed, tapping the column gently to remove air bubbles.

    • Add another layer of sand (~0.5 cm) on top of the settled silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the minimum amount of the eluent and carefully pipette it onto the top of the sand layer.

    • Dry Loading: If your product is not very soluble in the eluent, dissolve it in a different, volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add your eluent to the column.

    • Apply gentle pressure (using a pump or house air) to achieve a steady flow rate.

    • Collect fractions in an ordered array of test tubes.

    • If using a gradient, start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield your purified indole.

References

Technical Support Center: Enhancing the Metabolic Stability of Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for enhancing the metabolic stability of indole-based compounds. Drawing from extensive field experience, this resource goes beyond simple protocols to explain the underlying principles of experimental design and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of indole-based compounds, providing concise, evidence-based answers.

Q1: What are the primary metabolic pathways for indole-based compounds?

A: The indole scaffold is susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] The most common pathways include:

  • Oxidation: This is the most prevalent metabolic route. Oxidation can occur at various positions on the indole ring, with the C2, C3, and C6 positions being particularly susceptible.[3][4] This can lead to the formation of hydroxylated metabolites like indoxyl (3-hydroxyindole) and oxindole.[2][5]

  • Dehydrogenation: 3-substituted indoles can undergo dehydrogenation to form reactive 3-methyleneindolenine electrophiles, which can covalently bind to proteins and DNA, potentially leading to toxicity.[6]

  • N-Dealkylation: For N-substituted indoles, the removal of the alkyl group is a common metabolic pathway.[7]

  • Phase II Conjugation: Following Phase I oxidation, the resulting hydroxylated metabolites can undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.[8][9]

Q2: Which CYP450 isozymes are most involved in indole metabolism?

A: Several CYP450 isozymes contribute to indole metabolism. CYP3A4 is often a major player, exhibiting high activity in the aromatization of indoline to indole.[1] CYP2A6, CYP2C19, and CYP2E1 have also been shown to be highly active in the oxidation of the indole ring.[2][5] The specific isozymes involved can vary depending on the substitution pattern of the indole compound.[10]

Q3: How can I experimentally assess the metabolic stability of my indole compound?

A: In vitro metabolic stability assays are crucial for the early assessment of a compound's pharmacokinetic profile.[11][12] The most common methods involve incubating the compound with liver-derived systems:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of CYP450 enzymes and are widely used to determine in vitro intrinsic clearance (CLint).[9][13]

  • Hepatocytes: Intact liver cells are considered the "gold standard" as they contain both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive metabolic profile.[8][9]

  • S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes.[13]

The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to calculate parameters like half-life (t½) and intrinsic clearance.[11][14]

Q4: What are the key strategies to improve the metabolic stability of indole-based compounds?

A: Enhancing metabolic stability is a key objective in drug design. Common strategies include:

  • Blocking Sites of Metabolism: Introducing substituents at metabolically labile positions can sterically hinder enzyme access or alter the electronic properties of the ring. For example, introducing a fluorine atom at a site of oxidation can block this metabolic pathway.[14]

  • Introducing Electron-Withdrawing Groups (EWGs): Placing EWGs on the indole ring can deactivate it towards oxidative metabolism, thereby increasing its stability.[14][15]

  • Bioisosteric Replacement: Replacing the indole scaffold with a bioisostere, such as an indazole or a benzimidazole, can alter the metabolic profile while retaining biological activity.[16][17][18]

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect, where the C-D bond is stronger and harder to break than a C-H bond.[19][20][21]

  • Conformational Constraint: Modifying the molecule to adopt a conformation that is less favorable for binding to metabolic enzymes can improve stability.[22]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues encountered during the study of indole metabolic stability.

Issue 1: My indole compound shows very high clearance in the microsomal stability assay.

  • Potential Cause 1: Highly Labile Metabolic Site. The compound may possess a highly susceptible site for metabolism, such as an unsubstituted C3 position or a readily oxidizable functional group.

    • Troubleshooting Steps:

      • Metabolite Identification: Perform metabolite identification studies using high-resolution mass spectrometry to pinpoint the exact site of metabolism.

      • Structural Modification: Synthesize analogs with modifications at the identified metabolic hotspot. Consider introducing blocking groups like fluorine or small alkyl groups.[14]

      • Deuteration: If a specific C-H bond cleavage is identified as the rate-limiting step, consider deuterating that position.[21][23]

  • Potential Cause 2: Non-CYP Mediated Metabolism. While CYPs are major contributors, other enzymes present in microsomes, such as flavin-containing monooxygenases (FMOs), may also be involved.[1]

    • Troubleshooting Steps:

      • Use of Selective Inhibitors: Incubate the compound with microsomes in the presence of broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) and specific FMO inhibitors to assess the contribution of each enzyme class.

      • Recombinant Enzymes: Test the compound's stability with individual recombinant CYP and FMO enzymes to identify the specific enzymes responsible for its metabolism.

Issue 2: I observe significant variability in metabolic stability results between experiments.

  • Potential Cause 1: Inconsistent Microsome or Hepatocyte Quality. The metabolic activity of liver fractions can vary between batches and donors.

    • Troubleshooting Steps:

      • Quality Control: Always use high-quality, well-characterized liver fractions from a reputable supplier.

      • Positive Controls: Include well-characterized high and low clearance compounds in every assay to ensure the metabolic competency of the system.

      • Standardized Protocols: Adhere to a strict, standardized protocol for all experiments, including incubation times, protein concentrations, and quenching procedures.[8]

  • Potential Cause 2: Compound Solubility or Non-Specific Binding Issues. Poor solubility can lead to an underestimation of the true metabolic rate. Non-specific binding to the incubation vessel or microsomal protein can reduce the concentration of the compound available for metabolism.

    • Troubleshooting Steps:

      • Solubility Assessment: Determine the solubility of your compound in the incubation buffer. If solubility is low, consider using a co-solvent, but be mindful of its potential to inhibit enzyme activity.

      • Assess Non-Specific Binding: Perform experiments to quantify the extent of non-specific binding. If significant, consider using incubation conditions with lower protein concentrations or adding a small percentage of a non-ionic surfactant.

Issue 3: My indole compound appears stable in microsomes but has poor in vivo pharmacokinetics.

  • Potential Cause 1: Phase II Metabolism is the Primary Clearance Pathway. Microsomal assays primarily assess Phase I metabolism. If the compound is rapidly cleared by conjugation reactions, this will not be captured in a standard microsomal assay.

    • Troubleshooting Steps:

      • Hepatocyte Stability Assay: Conduct a metabolic stability assay using intact hepatocytes, which contain both Phase I and Phase II enzymes.[8][9]

      • Cofactor Fortification: Perform microsomal stability assays fortified with cofactors for Phase II enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfation).

  • Potential Cause 2: Other Clearance Mechanisms. Clearance may be dominated by non-hepatic mechanisms, such as renal excretion or metabolism in other tissues.

    • Troubleshooting Steps:

      • Plasma Stability Assay: Assess the stability of the compound in plasma to check for hydrolysis by esterases or other plasma enzymes.[13]

      • Consider Other Tissues: If data suggests non-hepatic clearance, consider in vitro stability assays using tissue homogenates from other organs like the intestine or kidney.[9]

Section 3: Experimental Protocols & Data Presentation

This section provides a detailed protocol for a standard in vitro metabolic stability assay and a template for data presentation.

Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an indole-based compound.

Materials:

  • Test indole compound

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (high and low clearance)

  • Acetonitrile with an internal standard for reaction termination

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes and NADPH regenerating system on ice.

    • Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the incubation mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the equation: t½ = -0.693 / slope.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[14]

Data Presentation: Comparative Metabolic Stability
CompoundStructure ModificationHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
Parent Indole Unsubstituted12.4[22]55.9
Analog 1 3-Fluoro substitution> 60< 11.6
Analog 2 5-Trifluoromethyl substitution45.215.3
Analog 3 Indazole bioisostere53.7[22]12.9

HLM: Human Liver Microsomes

Section 4: Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Metabolic_Pathway Indole Indole Compound PhaseI Phase I Metabolism (Oxidation, Dehydrogenation) CYP450s, FMOs Indole->PhaseI Metabolite Oxidized Metabolite (e.g., Hydroxyindole) PhaseI->Metabolite PhaseII Phase II Metabolism (Conjugation) UGTs, SULTs Metabolite->PhaseII Excretion Excreted Conjugate PhaseII->Excretion

Caption: Generalized metabolic pathway for indole compounds.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stock Solution C Initiate Reaction A->C B Prepare Microsome and NADPH Mix B->C D Time-point Sampling (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Protein Precipitation E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Caption: Experimental workflow for a liver microsomal stability assay.

References

Technical Support Center: Optimizing the Crystallization of 2-(5-fluoro-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the crystallization of 2-(5-fluoro-1H-indol-3-yl)ethanol (CAS: 101349-12-6), a critical intermediate in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the crystallization of this indole derivative.

Crystallization is a thermodynamically driven process where a solute transfers from a liquid solution to a solid crystalline phase. For active pharmaceutical ingredients (APIs) and their intermediates, this is the most important method for purification.[1][2] An optimized crystallization process yields a product with high purity, a stable polymorphic form, and consistent crystal morphology, all of which are critical for downstream processing and final product quality.[3]

This center provides a structured approach to troubleshooting, starting with foundational principles and moving to specific, scenario-based problem-solving.

Core Principles of Crystallization Workflow

Successful crystallization hinges on controlling the solubility and supersaturation of the target compound. The general workflow involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the compound decreases, leading to a supersaturated state from which crystals nucleate and grow.

Below is a diagram illustrating the fundamental experimental workflow for recrystallization.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_analysis Analysis Solvent Select Appropriate Solvent System Dissolve Dissolve Crude Compound in Minimum Hot Solvent Solvent->Dissolve Charcoal Add Activated Charcoal (Optional, for colored impurities) Dissolve->Charcoal if needed Filtration Hot Gravity Filtration to Remove Insoluble Impurities Dissolve->Filtration Charcoal->Filtration Cooling Allow Filtrate to Cool Slowly (Induces Supersaturation) Filtration->Cooling Induce Induce Crystallization (If necessary) Cooling->Induce if no crystals form Growth Allow Crystals to Grow (Undisturbed) Cooling->Growth Induce->Growth Isolate Isolate Crystals by Vacuum Filtration Growth->Isolate Wash Wash Crystals with Small Amount of Cold Solvent Isolate->Wash Dry Dry Crystals Under Vacuum Wash->Dry Characterize Characterize Product (Purity, MP, Spectroscopy, XRD) Dry->Characterize

References

Technical Support Center: 5-Fluorotryptophol Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-fluorotryptophol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the complexities of working with this valuable molecular probe. This guide is structured to follow the typical experimental lifecycle, from synthesis and quality control to application and data analysis.

Part 1: Synthesis, Purification, and Handling

The quality of your starting material is paramount. Issues in downstream applications can often be traced back to impurities or degradation of the 5-fluorotryptophol stock. This section addresses common challenges in obtaining and maintaining high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic approach for 5-fluorotryptophol?

While multiple synthetic routes exist, a common and effective strategy involves the reduction of a 5-fluoroindole-3-glyoxylic acid derivative or a similar precursor. An alternative approach, adapted from modern fluorination techniques, could involve a copper-mediated fluorination of a boronic acid precursor, though this is more complex.[1][2][3] The choice often depends on the starting materials available and the scale of the synthesis.

Q2: What are the recommended storage and handling conditions for 5-fluorotryptophol?

5-fluorotryptophol, like many indole derivatives, is sensitive to light and oxidation.

  • Storage: For long-term stability, store the solid compound at -20°C, protected from light, in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[4]

  • Handling: When preparing solutions, use de-gassed solvents to minimize dissolved oxygen. Prepare stock solutions in a solvent like DMSO or ethanol and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. While tryptophan itself shows minor losses in various conditions, the specific stability of 5-fluorotryptophol in aqueous buffers at room temperature for extended periods should be experimentally verified.[5]

Troubleshooting Guide: Synthesis & Purification

This guide addresses the most common issue encountered during synthesis: low yield and persistent impurities.

Problem: Low Yield or Incomplete Reaction

Low yields can stem from multiple factors, from reagent quality to reaction conditions. This troubleshooting workflow helps systematically identify the root cause.

G start Low Yield or Incomplete Reaction reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions reagents->conditions Reagents OK sol1 Source fresh, anhydrous reagents. Confirm stoichiometry. reagents->sol1 Issue Found workup Analyze Work-up & Purification conditions->workup Conditions OK sol2 - Adjust temperature. - Screen alternative solvents/catalysts. - Check for air/moisture sensitivity. conditions->sol2 Issue Found sol3 - Check for product loss during extraction. - Ensure column chromatography conditions are not degrading the product. workup->sol3 Issue Found end Consult literature for alternative synthetic routes. workup->end All Steps Verified G cluster_0 Unbound State cluster_1 Bound State probe_free 5-Fluorotryptophol (Free in solution) nmr_free Sharp ¹⁹F NMR Signal (Fast Tumbling) probe_free->nmr_free interaction + Protein probe_bound 5-Fluorotryptophol (Bound to Protein) nmr_bound Shifted / Broadened ¹⁹F NMR Signal (Slow Tumbling) probe_bound->nmr_bound

References

Technical Support Center: Strategies for Enhancing the Nucleophilicity of Indole Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the poor nucleophilicity of the indole nitrogen. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation of indole resulting in low yields and significant C3-alkylation byproducts?

A1: This is a classic challenge stemming from the electronic nature of the indole ring. While the nitrogen atom possesses a lone pair of electrons, it is involved in the aromatic sextet of the pyrrole ring, which significantly reduces its availability for nucleophilic attack. Consequently, the C3 position is often more nucleophilic and prone to electrophilic attack.[1][2]

Troubleshooting & Optimization:

  • Strong Base Selection: To favor N-alkylation, the indole N-H proton must be sufficiently deprotonated to generate the more nucleophilic indolide anion.[3] The choice of base is critical.

    • Sodium Hydride (NaH): A common and effective choice. It irreversibly deprotonates the indole.[2][4][5]

    • Potassium tert-butoxide (KOtBu): Another strong, non-nucleophilic base suitable for this purpose.[6]

    • Lithium Hydride (LiH): Can also be used for deprotonation.[7]

    • Weaker Bases (e.g., K₂CO₃): May be sufficient for activated indoles or when using highly reactive alkylating agents, but often lead to incomplete deprotonation and a mixture of N- and C-alkylated products.[7]

  • Solvent Effects: The solvent plays a crucial role in managing the reactivity of the indolide anion.

    • Polar Aprotic Solvents (DMF, THF, DMSO): These are the preferred solvents as they effectively solvate the counter-ion (e.g., Na⁺) without protonating the highly basic indolide anion.[2][4][8] This enhances the nucleophilicity of the nitrogen.

    • Protic Solvents (e.g., alcohols): These should be avoided as they will protonate the indolide anion, shutting down the desired N-alkylation pathway.

  • Temperature Control: Higher reaction temperatures can sometimes favor N-alkylation over C3-alkylation.[4] However, this should be optimized for each specific reaction to avoid decomposition.

Q2: I'm attempting an N-acylation of indole, but the reaction is sluggish and gives poor conversion. What can I do?

A2: N-acylation faces similar hurdles to N-alkylation due to the low nucleophilicity of the indole nitrogen.[9] Often, standard acylation conditions are not sufficient.

Troubleshooting & Optimization:

  • Acylating Agent Reactivity:

    • Acyl Chlorides/Anhydrides: These are highly reactive and often used, but can be harsh and may not be compatible with sensitive functional groups.[10][11]

    • Thioesters: These have emerged as a milder and more chemoselective alternative for N-acylation of indoles.[10][11]

    • Carboxylic Acids: Direct acylation with carboxylic acids is possible but typically requires a catalyst, such as boric acid, and elevated temperatures.[12]

  • Catalysis:

    • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate can facilitate the reaction between the deprotonated indole in the organic phase and the acylating agent.

    • Base-Promoted Acylation: Similar to alkylation, a strong base is often necessary to generate the indolide anion for efficient acylation. Cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting N-acylation with thioesters.[10]

  • Reaction Conditions:

    • Ensure anhydrous conditions, as water can quench the reactive intermediates.

    • Consider using a higher boiling point solvent to drive the reaction to completion, if your substrates are stable at elevated temperatures.

Q3: My indole substrate has sensitive functional groups that are not compatible with strong bases. How can I achieve N-functionalization?

A3: This is a common scenario in the synthesis of complex molecules and drug candidates. Several modern catalytic methods have been developed to address this challenge.

Troubleshooting & Optimization:

  • Transition Metal Catalysis:

    • Palladium-Catalyzed Reactions: Palladium catalysts can be used for the N-functionalization of indoles with alkenes and arenes under milder conditions.[13]

    • Copper-Catalyzed Reactions: Copper hydride (CuH) catalysis offers an enantioselective method for N-alkylation.[14] These reactions often tolerate a wider range of functional groups.

    • Rhodium and Zinc Catalysis: These have also been employed for enantioselective N-alkylation of indoles.[6][15]

  • Protecting Groups: An alternative strategy is to protect the indole nitrogen with a group that can be easily removed later. This allows for modifications elsewhere in the molecule without interference from the N-H bond.

    • Common Protecting Groups: Phenylsulfonyl (PhSO₂), tert-butoxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM) are commonly used protecting groups for the indole nitrogen.[16][17][18] The choice of protecting group will depend on the subsequent reaction conditions it needs to withstand.

  • Organocatalysis: Chiral organocatalysts can be used for the enantioselective N-functionalization of indoles, providing a metal-free alternative.[19][20]

Troubleshooting Guides

Guide 1: Optimizing N-Alkylation via Deprotonation

This guide focuses on the classical and most direct approach to enhancing the nucleophilicity of the indole nitrogen.

Underlying Principle: The acidity of the indole N-H proton (pKa ≈ 17 in DMSO) allows for its removal with a sufficiently strong base to form the highly nucleophilic indolide anion.[3]

Visualizing the Deprotonation Strategy

G Indole Indole (Poor Nucleophile) Indolide Indolide Anion (Enhanced Nucleophile) Indole->Indolide Deprotonation Base Strong Base (e.g., NaH, KOtBu) Base->Indolide Alkylation N-Alkylated Indole Indolide->Alkylation Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylation

Caption: Deprotonation enhances indole nitrogen nucleophilicity for alkylation.

Experimental Protocol: General Procedure for N-Alkylation of Indole using Sodium Hydride [2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the indole.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkylating agents.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Parameter Optimization Table

ParameterRecommended ConditionRationale & Troubleshooting
Base NaH, KOtBu, LiHStrong, non-nucleophilic bases ensure complete deprotonation. Incomplete deprotonation leads to C3-alkylation.[2]
Solvent Anhydrous DMF, THF, DMSOPolar aprotic solvents stabilize the counter-ion and do not protonate the indolide anion.[2][8]
Temperature 0 °C to RT (or higher)Initial cooling controls the exothermic deprotonation. Higher temperatures may be needed to drive the alkylation but can lead to side reactions.[4]
Equivalents Base: 1.1 eq., Alkylating Agent: 1.0-1.2 eq.A slight excess of base ensures full deprotonation. A large excess of the alkylating agent can lead to di-alkylation.
Guide 2: Phase-Transfer Catalysis (PTC) for N-Alkylation

Underlying Principle: PTC provides a method for reacting the indole with an alkylating agent in a two-phase system, often avoiding the need for strictly anhydrous conditions and very strong bases in a homogenous solution. The phase-transfer catalyst transports the deprotonated indole from the aqueous phase (where it is formed with a base like NaOH) to the organic phase to react with the alkylating agent.[21]

Visualizing the PTC Workflow

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Indole_aq Indole Indolide_aq Indolide Anion Indole_aq->Indolide_aq Deprotonation NaOH NaOH NaOH->Indolide_aq PTC_Indolide [PTC⁺Indolide⁻] Indolide_aq->PTC_Indolide PTC_aq PTC⁺X⁻ PTC_aq->PTC_Indolide PTC_Indolide_org [PTC⁺Indolide⁻] PTC_Indolide->PTC_Indolide_org Phase Transfer Alkyl_Halide_org Alkyl Halide (R-X) Product_org N-Alkylated Indole Alkyl_Halide_org->Product_org PTC_org PTC⁺X⁻ Product_org->PTC_org PTC_org->PTC_aq Catalyst Regeneration PTC_Indolide_org->Product_org Alkylation

Caption: Phase-transfer catalysis workflow for indole N-alkylation.

Experimental Protocol: General Procedure for N-Alkylation of Indole using PTC [21]

  • Setup: In a round-bottom flask, combine the indole (1.0 eq.), the alkylating agent (1.1 eq.), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻, 0.1 eq.) in a suitable organic solvent like benzene or toluene.

  • Base Addition: Add a concentrated aqueous solution of a base (e.g., 50% aq. NaOH) to the vigorously stirring mixture.

  • Reaction: Continue vigorous stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Parameter Optimization Table

ParameterRecommended ConditionRationale & Troubleshooting
Catalyst Quaternary ammonium salts (e.g., Bu₄N⁺HSO₄⁻)The catalyst's lipophilicity is key for efficient phase transfer.
Solvent Benzene, TolueneAn organic solvent that is immiscible with water is required.
Base Concentrated aq. NaOHA high concentration of base in the aqueous phase drives the deprotonation.
Stirring VigorousEfficient mixing is crucial to maximize the interfacial area for the reaction.

References

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: Tryptophol vs. 2-(5-fluoro-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Understanding the Impact of Fluorination on a Classic Indole Scaffold

In the landscape of drug discovery, the strategic modification of known bioactive scaffolds is a cornerstone of developing novel therapeutics with enhanced properties. Tryptophol (2-(1H-indol-3-yl)ethanol), a naturally occurring indole derivative with a range of documented biological activities, represents a foundational structure for such exploration. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can profoundly alter a molecule's physicochemical and pharmacokinetic profile. This guide provides a detailed comparison of tryptophol and its synthetic analog, 2-(5-fluoro-1H-indol-3-yl)ethanol, offering researchers and drug development professionals a comprehensive overview of their chemical properties, synthesis, and known or potential biological implications.

Section 1: Structural and Physicochemical Properties: A Tale of Two Indoles

The core difference between tryptophol and this compound lies in the substitution of a hydrogen atom with a fluorine atom at the 5-position of the indole ring. This seemingly minor change can have significant consequences for the molecule's behavior.

PropertyTryptopholThis compoundReference(s)
Chemical Structure C₁₀H₁₁NOC₁₀H₁₀FNO[1],[2]
Molecular Weight 161.20 g/mol 179.19 g/mol [1],[2]
Melting Point 59 °C~60 °C[1],[3]
Appearance White to off-white crystalline solidSolid[4],[5]
Solubility Slightly soluble in water (2.7 g/L)Not explicitly documented, but the presence of fluorine may slightly decrease aqueous solubility.[4]
Lipophilicity (LogP) Predicted to be higher for the fluorinated analog due to the lipophilic nature of fluorine.Not explicitly documented.[6]

The introduction of fluorine, the most electronegative element, can influence the electronic distribution within the indole ring, potentially affecting its interactions with biological targets.[6] Furthermore, the C-F bond is exceptionally stable, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6]

Section 2: Synthesis and Manufacturing Considerations

Both tryptophol and its 5-fluoro derivative can be synthesized through established chemical routes.

Synthesis of Tryptophol

Tryptophol can be synthesized through various methods, with a common laboratory-scale approach being the reduction of indole-3-acetic acid or its esters.

Experimental Protocol: Synthesis of Tryptophol via Reduction of Indole-3-acetic acid

Objective: To synthesize tryptophol by the reduction of indole-3-acetic acid using lithium aluminum hydride (LAH).

Materials:

  • Indole-3-acetic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-acetic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LAH in THF to the stirred solution of indole-3-acetic acid.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting mixture through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washes and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude tryptophol by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield tryptophol as a solid.

Synthesis of this compound

The synthesis of 5-fluorotryptophol often employs the Fischer-Indole synthesis, a robust method for constructing the indole ring system.

Experimental Protocol: Synthesis of this compound via Fischer-Indole Synthesis

Objective: To synthesize this compound from 4-fluorophenylhydrazine and 2,3-dihydrofuran.

Materials:

  • 4-fluorophenylhydrazine hydrochloride

  • 2,3-dihydrofuran

  • An appropriate acid catalyst (e.g., sulfuric acid, polyphosphoric acid)

  • A suitable solvent system (e.g., ethanol, toluene)

  • Sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Combine 4-fluorophenylhydrazine hydrochloride and 2,3-dihydrofuran in a suitable solvent.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and evaporate the solvent to yield the final product.

Section 3: Biological Activity and Pharmacological Profile

Tryptophol: A Multifaceted Signaling Molecule

Tryptophol is a well-characterized molecule with a diverse range of biological activities.

  • Neurological Effects: Tryptophol is known to induce sleep in humans and animal models.[4] Its mechanism is thought to be related to its structural similarity to serotonin and melatonin, key regulators of the sleep-wake cycle.[4] Studies have shown that it readily crosses the blood-brain barrier, a critical property for centrally acting drugs.[7]

  • Quorum Sensing: In microorganisms such as the yeast Saccharomyces cerevisiae and the pathogenic fungus Candida albicans, tryptophol acts as a quorum-sensing molecule, regulating population density and biofilm formation.[4]

  • Anti-inflammatory and Immunomodulatory Effects: Tryptophol has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[4]

  • Antimicrobial and Antiviral Activity: Research has indicated that tryptophol possesses activity against certain bacteria and viruses.[4]

This compound: A Frontier for Discovery

Currently, there is a paucity of publicly available data on the specific biological activities of this compound. It is primarily documented as a chemical intermediate in the synthesis of more complex pharmaceutical agents.[3][8] However, based on the principles of medicinal chemistry, the introduction of a fluorine atom at the 5-position of the indole ring can be hypothesized to have several effects:

  • Altered Receptor Binding Affinity: The electron-withdrawing nature of fluorine can change the electronic properties of the indole ring, potentially altering its binding affinity and selectivity for various receptors, including serotonin and melatonin receptors.

  • Enhanced Metabolic Stability: The C5 position of the indole ring can be susceptible to metabolic oxidation. The strong C-F bond can block this metabolic pathway, potentially leading to a longer biological half-life and improved bioavailability compared to tryptophol.[6]

  • Modified Lipophilicity and CNS Penetration: Fluorine substitution generally increases the lipophilicity of a molecule.[6] This could potentially enhance the ability of this compound to cross the blood-brain barrier, which may potentiate its neurological effects if it retains activity at central nervous system targets.

Section 4: Future Directions and Experimental Considerations

The lack of biological data for this compound presents a clear opportunity for further research. A systematic evaluation of its pharmacological profile is warranted to determine if the predicted benefits of fluorination translate into a superior therapeutic candidate compared to tryptophol.

Proposed Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor Binding Assays\n(Serotonin, Melatonin Receptors) Receptor Binding Assays (Serotonin, Melatonin Receptors) Functional Assays\n(e.g., cAMP, Calcium Flux) Functional Assays (e.g., cAMP, Calcium Flux) Receptor Binding Assays\n(Serotonin, Melatonin Receptors)->Functional Assays\n(e.g., cAMP, Calcium Flux) Metabolic Stability Assays\n(Microsomes, Hepatocytes) Metabolic Stability Assays (Microsomes, Hepatocytes) Functional Assays\n(e.g., cAMP, Calcium Flux)->Metabolic Stability Assays\n(Microsomes, Hepatocytes) Pharmacokinetic Studies\n(Bioavailability, Half-life, BBB Penetration) Pharmacokinetic Studies (Bioavailability, Half-life, BBB Penetration) Metabolic Stability Assays\n(Microsomes, Hepatocytes)->Pharmacokinetic Studies\n(Bioavailability, Half-life, BBB Penetration) Pharmacodynamic Studies\n(e.g., Sleep Induction, Anti-inflammatory Models) Pharmacodynamic Studies (e.g., Sleep Induction, Anti-inflammatory Models) Pharmacokinetic Studies\n(Bioavailability, Half-life, BBB Penetration)->Pharmacodynamic Studies\n(e.g., Sleep Induction, Anti-inflammatory Models)

Caption: Proposed experimental workflow for the comparative evaluation of tryptophol and this compound.

Key Experiments for Comparative Analysis
  • Receptor Binding and Functional Assays: A head-to-head comparison of the binding affinities and functional activities of tryptophol and its 5-fluoro analog at a panel of relevant receptors (e.g., 5-HT₁A, 5-HT₂A/₂C, MT₁, MT₂) would provide critical insights into the impact of fluorination on target engagement.

  • In Vitro Metabolic Stability: Incubating both compounds with liver microsomes or hepatocytes and quantifying their degradation over time would offer a direct measure of the metabolic stability conferred by the fluorine substituent.

  • Pharmacokinetic Studies in Animal Models: A comparative pharmacokinetic study in rodents would be essential to determine key parameters such as oral bioavailability, plasma half-life, and brain-to-plasma concentration ratios, thereby validating the predicted effects of fluorination on in vivo disposition.

  • In Vivo Pharmacodynamic Models: Based on the known activities of tryptophol, comparative studies in animal models of sleep, inflammation, or infection would reveal whether this compound exhibits enhanced efficacy.

Conclusion

While tryptophol has a well-documented and varied biological profile, its fluorinated analog, this compound, remains largely unexplored. The strategic placement of a fluorine atom on the indole scaffold holds the potential to significantly improve upon the parent molecule's drug-like properties, including metabolic stability and central nervous system penetration. This comparative guide highlights the known attributes of tryptophol and provides a scientifically grounded rationale for the further investigation of this compound as a potentially valuable lead compound in drug discovery. The proposed experimental workflows offer a clear path forward for researchers to unlock the therapeutic potential of this intriguing synthetic derivative.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals.[1][2] Its inherent ability to mimic peptide structures allows it to interact with a diverse array of biological targets. A key strategy in modern drug discovery is the selective incorporation of fluorine atoms into such privileged scaffolds. This guide provides an in-depth, objective comparison of the biological activities of fluorinated indole derivatives against their non-fluorinated counterparts, supported by experimental data, detailed methodologies, and mechanistic insights to inform and guide future research and development.

The Rationale for Fluorination: Enhancing "Drug-Likeness"

The introduction of fluorine into an indole molecule is not a trivial modification; it is a strategic decision aimed at predictably modulating its physicochemical properties to enhance its "drug-likeness". The high electronegativity and small atomic size of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[3] One of the most established benefits of fluorination is the enhancement of metabolic stability. Replacing a hydrogen atom with a fluorine on an aromatic ring, a common site for metabolic oxidation, can significantly slow down this process by cytochrome P450 enzymes.[1][4] This often leads to an improved pharmacokinetic profile, a critical factor in the development of a successful therapeutic agent.

Comparative Analysis of Biological Activity: The Data

The true measure of the utility of fluorination lies in the resulting biological activity. The following tables summarize the inhibitory activities (IC50 values) of various fluorinated and non-fluorinated indole derivatives against key enzymes implicated in various diseases, highlighting the significant impact of fluorination on potency.

Table 1: Comparison of Anticancer Activity
CompoundFluorine SubstitutionTarget/Cell LineIC50Fold ImprovementReference
Indolin-2-one DerivativeNoneMCF-75.89 µM-[5]
5-Fluoro-indolin-2-one Derivative 5-F MCF-7 2.77 µM ~2.1x [5]
Indolin-2-one DerivativeNoneHepG22.33 µM-[5]
5-Fluoro-indolin-2-one Derivative 5-F HepG2 2.30 µM ~1.0x [5]
Indoline DerivativeNonePERK Enzyme2.5 nM-[6]
4-Fluoroindoline Derivative 24a 4-F PERK Enzyme 0.8 nM ~3.1x [6]
Table 2: Comparison of Kinase Inhibition
CompoundFluorine SubstitutionTarget KinaseIC50 (nM)Fold ImprovementReference
Indazole DerivativeNoneROCK1> 5000-[3][7]
4-Fluoroindazole 51 4-F ROCK1 2500 >2x [3][7]
6-Fluoroindazole 52 6-F ROCK1 14 >357x [3][7]

As the data illustrates, the introduction of fluorine can lead to a substantial increase in biological potency. However, the position of the fluorine atom is critical, as seen in the dramatic difference in ROCK1 inhibition between the 4-fluoro and 6-fluoro indazole derivatives.[3][7]

Mechanistic Insights: The Case of Sunitinib

A prominent example of a successful fluorinated indole derivative is Sunitinib, an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[1] Sunitinib's mechanism of action involves the inhibition of multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.

Sunitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS Sunitinib Sunitinib (Fluorinated Indole) Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Angiogenesis Angiogenesis Transcription->Angiogenesis Transcription->Proliferation

Caption: Sunitinib's signaling pathway inhibition.

Experimental Protocols

To ensure the validity and reproducibility of comparative studies, standardized and detailed experimental protocols are paramount. Below are methodologies for key assays used to evaluate the biological activities of fluorinated and non-fluorinated indoles.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated indole derivatives in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vitro Kinase Inhibition (ADP-Glo™) Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal proportional to the ADP produced.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., VEGFR-2, ROCK1) in a kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in the kinase assay buffer.

    • Prepare serial dilutions of the indole derivatives in a kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted indole derivative or control to the wells of a white, opaque 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate for 1 hour at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the indole derivative relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

A Generalized Workflow for Comparative Bioactivity Evaluation

The following diagram outlines a streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated indole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_adme ADME/Tox Profiling cluster_in_vivo In Vivo Studies (Optional) synthesis_non_f Non-Fluorinated Indole biochemical_assay Biochemical Assays (e.g., Kinase Inhibition) synthesis_non_f->biochemical_assay cell_based_assay Cell-Based Assays (e.g., MTT, Apoptosis) synthesis_non_f->cell_based_assay synthesis_f Fluorinated Indole Analog synthesis_f->biochemical_assay synthesis_f->cell_based_assay data_analysis Comparative Data Analysis (IC50, Selectivity, PK Parameters) biochemical_assay->data_analysis metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) cell_based_assay->metabolic_stability cell_based_assay->data_analysis toxicity In Vitro Toxicity metabolic_stability->toxicity pharmacokinetics Pharmacokinetics (PK) toxicity->pharmacokinetics efficacy_model Efficacy in Disease Model pharmacokinetics->efficacy_model efficacy_model->data_analysis

Caption: Generalized workflow for comparative bioactivity evaluation.

Conclusion

The strategic incorporation of fluorine into the indole scaffold is a powerful and well-validated strategy in medicinal chemistry for modulating key drug-like properties. The presented data clearly demonstrates that fluorination can significantly enhance biological potency, although the effects are highly dependent on the position of the fluorine atom. By employing rigorous and standardized experimental protocols, researchers can effectively dissect the structure-activity relationships of fluorinated and non-fluorinated indoles, paving the way for the rational design of more effective and safer therapeutic agents.

References

A Senior Application Scientist's Guide to the Synthesis of 2-(5-fluoro-1H-indol-3-yl)ethanol: A Comparative Validation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the indole scaffold remains a cornerstone of medicinal chemistry.[1] Its prevalence in biologically active compounds necessitates robust and efficient synthetic methodologies for its derivatives. One such critical building block is 2-(5-fluoro-1H-indol-3-yl)ethanol, also known as 5-fluorotryptophol. This molecule serves as a key intermediate in the synthesis of complex pharmaceutical agents, including substituted spirocyclohexane compounds with potential therapeutic applications.[2][3]

The selection of a synthetic route is a decision with significant downstream implications, impacting not only yield and purity but also scalability, cost, and safety. This guide provides an in-depth, head-to-head comparison of two principal synthetic pathways to 5-fluorotryptophol. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, validate the protocols with experimental insights, and provide the data-driven foundation necessary for researchers, scientists, and drug development professionals to make an informed choice for their specific application.

Comparative Analysis of Synthetic Routes

We will evaluate two strategically distinct and industrially relevant approaches:

  • Method A: The Convergent Fischer-Indole Synthesis. This classic, powerful reaction constructs the indole ring from acyclic precursors in a single transformative step.

  • Method B: The Sequential C3-Functionalization and Reduction. This linear approach begins with the pre-formed 5-fluoroindole core and elaborates the C3 sidechain through a two-step functionalization and reduction sequence.

Method A: The Fischer-Indole Synthesis Route

The Fischer-Indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[4] It facilitates the production of the indole aromatic heterocycle from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] The reaction's power lies in its convergent nature, rapidly building molecular complexity.

Principle and Rationale

The mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine.[4] A critical, acid-catalyzed[5][5]-sigmatropic rearrangement follows, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia yield the energetically favorable aromatic indole.[4] For the synthesis of tryptophols, a common and effective strategy involves using 2,3-dihydrofuran as a masked aldehyde (4-hydroxybutanal), which reacts with the chosen arylhydrazine.[2][3]

The choice of a heterogeneous reaction medium, typically involving a water-immiscible organic solvent, is a critical process parameter. This setup is designed to yield 5-fluorotryptophol in a purity high enough to be isolated directly via precipitation or crystallization, thereby avoiding laborious and costly chromatographic purification steps.[2][3]

Experimental Protocol: Fischer-Indole Synthesis

  • Step 1: Hydrazone Formation & Cyclization: To a suitable reactor, add a water-immiscible organic solvent (e.g., toluene or xylenes) and water.

  • Step 2: Add 4-fluorophenylhydrazine hydrochloride (1.0 eq) to the biphasic mixture.

  • Step 3: Introduce an acid catalyst (e.g., sulfuric acid) to the reaction mixture. The pH is a critical parameter for controlling selectivity and yield.[2]

  • Step 4: Add 2,3-dihydrofuran (1.1 eq) dropwise to the mixture while maintaining a controlled temperature.

  • Step 5: Heat the reaction mixture to reflux (typically 80-110°C) for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Step 6: Work-up and Isolation: Cool the reaction mixture to room temperature. Separate the organic phase from the aqueous phase.

  • Step 7: Wash the organic phase with a basic aqueous solution (e.g., sodium bicarbonate) and then with brine.

  • Step 8: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 9: Induce precipitation/crystallization of the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to isolate pure this compound.[2]

Workflow Visualization: Fischer-Indole Synthesis

Fischer_Indole_Synthesis cluster_0 One-Pot Reaction cluster_1 Work-up & Purification Start 4-Fluorophenylhydrazine + 2,3-Dihydrofuran Reaction Acid-Catalyzed Cyclization Start->Reaction Toluene/Water PhaseSep Phase Separation Reaction->PhaseSep Wash Aqueous Wash PhaseSep->Wash Dry Drying & Concentration Wash->Dry Precipitation Precipitation/ Crystallization Dry->Precipitation Product Pure 5-Fluorotryptophol Precipitation->Product

Caption: Workflow for the Fischer-Indole synthesis of 5-fluorotryptophol.

Method B: Indole C3-Functionalization and Reduction

This linear approach offers a higher degree of control by starting with the intact 5-fluoroindole scaffold. The synthesis proceeds by first introducing a two-carbon electrophile at the nucleophilic C3 position, followed by reduction of the resulting carbonyl group to the desired primary alcohol.

Principle and Rationale

The C3 position of indole is highly susceptible to electrophilic attack. A robust method for introducing a two-carbon chain is the reaction with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This highly reactive species can be readily converted to an ester, for example, by quenching with ethanol.[6] The resulting ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate is then selectively reduced.

The choice of reducing agent is paramount. While powerful hydrides like lithium aluminum hydride (LAH) can reduce esters to primary alcohols[7], they can also be aggressive towards the indole ring itself, potentially leading to side products.[5][8] A more controlled and often higher-yielding approach utilizes sodium borohydride (NaBH₄). While NaBH₄ does not typically reduce esters, it is highly effective for reducing the more reactive keto-ester intermediate in this pathway, providing the target alcohol cleanly and efficiently.[6] This method has been shown to produce tryptophol in high yield and purity without requiring chromatographic purification.[6]

Experimental Protocol: C3-Functionalization and Reduction

  • Step 1: Acylation: Dissolve 5-fluoroindole (1.0 eq) in a dry, inert solvent (e.g., anhydrous diethyl ether) under an inert atmosphere (N₂ or Ar).

  • Step 2: Cool the solution to 0°C. Add oxalyl chloride (1.1 eq) dropwise, maintaining the temperature. Stir for 1-2 hours at 0°C. A precipitate of the glyoxylyl chloride intermediate will form.

  • Step 3: Esterification: To the slurry from Step 2, add anhydrous ethanol (excess) and allow the mixture to warm to room temperature and stir overnight.

  • Step 4: Isolation of Intermediate: Remove the solvent under reduced pressure. The crude ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate can be purified by crystallization or used directly in the next step.

  • Step 5: Reduction: Dissolve the keto-ester intermediate from Step 4 in a suitable alcoholic solvent (e.g., ethanol).

  • Step 6: Add sodium borohydride (NaBH₄) (approx. 2.0-3.0 eq) portion-wise, controlling any effervescence. Stir at room temperature until the reaction is complete (monitored by TLC/HPLC).

  • Step 7: Work-up and Isolation: Quench the reaction carefully with water. Remove the bulk of the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Step 8: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.[6]

Workflow Visualization: C3-Functionalization and Reduction

C3_Functionalization_Reduction Start 5-Fluoroindole Acylation Acylation with Oxalyl Chloride Start->Acylation 1. Et₂O, 0°C Esterification Esterification (Ethanol) Acylation->Esterification 2. EtOH Intermediate Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate Esterification->Intermediate Reduction Reduction with Sodium Borohydride Intermediate->Reduction 3. NaBH₄, EtOH Workup Aqueous Work-up & Extraction Reduction->Workup Product Pure 5-Fluorotryptophol Workup->Product

Caption: Workflow for C3-Functionalization and Reduction synthesis.

Head-to-Head Performance Comparison

To facilitate a direct comparison, the key performance indicators for each validated method are summarized below. This data is synthesized from established protocols and predictable chemical outcomes for these reaction classes.

ParameterMethod A: Fischer-Indole SynthesisMethod B: C3-Functionalization & ReductionJustification & Expert Insights
Starting Materials 4-Fluorophenylhydrazine, 2,3-Dihydrofuran5-Fluoroindole, Oxalyl Chloride, NaBH₄Method A builds the core; Method B modifies an existing core. Availability and cost of 5-fluoroindole vs. 4-fluorophenylhydrazine is a key consideration.[9]
Number of Steps 1 (Potentially 2 if hydrazone is isolated)2 (Acylation/Esterification -> Reduction)The Fischer-Indole route is more convergent, which is often advantageous for efficiency.[4][6]
Typical Overall Yield 60-75%85-95%The C3-functionalization route is often higher yielding and more reproducible, avoiding the potential side reactions of the Fischer cyclization.[2][6]
Purity & Purification Good; requires controlled precipitation/crystallization to avoid chromatography.[2]Excellent; often yields pure solid product without chromatography.[6]Method B's cleaner reaction profile simplifies purification, a major advantage for scalability.
Scalability Moderate to High; pH and temperature control are critical. Biphasic system can pose challenges.High; homogeneous reaction conditions are generally easier to scale reliably.The operational simplicity of Method B makes it highly attractive for large-scale production.[6]
Reagent Hazards Phenylhydrazines are toxic; strong acids are corrosive.Oxalyl chloride is highly corrosive and moisture-sensitive. NaBH₄ is flammable upon contact with water.Both routes use hazardous materials requiring appropriate engineering controls. Method B avoids the specific toxicity concerns of hydrazines.
Key Advantages Convergent, builds complexity quickly.[4]High yield, high purity, operational simplicity, avoids chromatography.[6]
Key Disadvantages Can suffer from side reactions; harsh acidic conditions; purification can be challenging.[1]Linear two-step process; requires handling of highly reactive oxalyl chloride.

Conclusion and Recommendations

Both the Fischer-Indole synthesis and the C3-functionalization/reduction pathway represent viable and validated methods for preparing this compound. The optimal choice is contingent upon the specific objectives of the research or production campaign.

  • Method A (Fischer-Indole Synthesis) is a powerful academic and discovery tool. Its convergent nature is elegant and effective for rapidly accessing diverse indole analogs from different hydrazines and carbonyl partners. However, its sensitivity to reaction conditions and the potential need for careful purification optimization can make it less suitable for large-scale, GMP (Good Manufacturing Practice) production where reproducibility and purity are paramount.

  • Method B (C3-Functionalization and Reduction) is unequivocally recommended for applications demanding high purity, high yield, and straightforward scalability. While it involves an additional synthetic step, the operational simplicity, cleaner reaction profile, and ability to circumvent chromatographic purification provide a decisive advantage in process chemistry and drug development settings.[6] The high fidelity of this route ensures a reliable supply of this critical building block for downstream applications.

Ultimately, a thorough understanding of the causality behind the procedural steps of each method empowers the scientist to not only replicate a synthesis but to troubleshoot, optimize, and adapt it to their unique needs, ensuring the successful advancement of their research and development goals.

References

A Comparative Efficacy Analysis of 5-Fluoroindole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the indole scaffold stands as a cornerstone for the development of a myriad of therapeutic agents. The strategic introduction of a fluorine atom at the 5-position of the indole ring has been a particularly fruitful strategy, often imparting enhanced metabolic stability, bioavailability, and target affinity. This guide provides an in-depth comparative analysis of the efficacy of various 5-fluoroindole derivatives across key therapeutic areas, including antimicrobial, enzyme inhibitory, and anticancer applications. We will delve into the structure-activity relationships, mechanisms of action, and supporting experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Significance of the 5-Fluoro Substituent

The introduction of a fluorine atom, the most electronegative element, at the 5-position of the indole ring profoundly influences the molecule's physicochemical properties.[1] This substitution can alter the electron distribution within the aromatic system, impacting hydrogen bonding capabilities and interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the molecule, thereby enhancing its in vivo half-life.[2]

Antimicrobial Efficacy: A Tale of Two Isomers and Beyond

The antimicrobial potential of 5-fluoroindole derivatives has been a subject of significant investigation, with notable activity against a range of pathogens. A compelling comparative study highlights the superior efficacy of 5-fluoroindole over its 6-fluoro counterpart against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Comparative Activity Against Mycobacterium tuberculosis

Experimental data reveals a striking difference in the minimum inhibitory concentration (MIC) between 5-fluoroindole and 6-fluoroindole against the H37Rv strain of M. tuberculosis.

CompoundTarget OrganismAssayMIC (µM)Reference
5-Fluoroindole Mycobacterium tuberculosis H37RvREMA4.7[3][4]
6-Fluoroindole Mycobacterium tuberculosis H37RvREMA74.0[3][4]

This greater than 15-fold increase in potency underscores the critical role of the fluorine atom's position on the indole ring.[3] The proposed mechanism of action involves the intracellular conversion of 5-fluoroindole into 5-fluorotryptophan, which is then incorporated into bacterial proteins, leading to dysfunctional enzymes and cell death.[4]

Workflow for Antimicrobial Susceptibility Testing

The Resazurin Microtiter Assay (REMA) is a widely used method for determining the MIC of compounds against M. tuberculosis.

REMA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout p1 Prepare serial dilutions of 5-fluoroindole derivatives in 96-well plate p2 Add M. tuberculosis H37Rv suspension p1->p2 Inoculate i1 Incubate plates at 37°C for 7 days p2->i1 Incubate r1 Add Resazurin solution i1->r1 Develop r2 Incubate for 24-48 hours r1->r2 r3 Read fluorescence or color change (Blue to Pink) r2->r3 r4 Determine MIC r3->r4 Lowest concentration with no color change

Figure 1: Workflow for the Resazurin Microtiter Assay (REMA).

Broad-Spectrum Antibacterial and Antifungal Potential

Beyond tuberculosis, various 5-fluoroindole derivatives have demonstrated a broad spectrum of antimicrobial activities. For instance, novel 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivatives have been synthesized and shown to possess good antibacterial activity, particularly those with electron-withdrawing groups.[5] Additionally, certain indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have exhibited significant antibacterial and antifungal properties.[6]

Enzyme Inhibition: A Focus on α-Glucosidase

A particularly promising application of 5-fluoroindole derivatives is in the development of enzyme inhibitors. A series of 5-fluoro-2-oxindole derivatives has been synthesized and evaluated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target for the management of type 2 diabetes.[7][8][9]

Comparative Efficacy of 5-Fluoro-2-Oxindole Derivatives

Several synthesized 5-fluoro-2-oxindole derivatives exhibited significantly greater inhibitory activity against α-glucosidase compared to the standard drug, acarbose.

CompoundTarget EnzymeIC50 (µM)Fold-Increase in Activity vs. AcarboseReference
Acarbose (Reference) α-Glucosidase569.43 ± 43.72-[2][7][8]
5-Fluoro-2-oxindole α-Glucosidase7510 ± 170-[2][7]
Compound 3f α-Glucosidase35.83 ± 0.98~15.9x[2][7][8]
Compound 3d α-Glucosidase49.89 ± 1.16~11.4x[2][7][8]
Compound 3i α-Glucosidase56.87 ± 0.42~10.0x[2][7][8]

Kinetic studies revealed that these potent derivatives act as reversible, mixed-type inhibitors of α-glucosidase, suggesting they bind to both the free enzyme and the enzyme-substrate complex.[8][9]

Generalized α-Glucosidase Inhibition Workflow

The following diagram illustrates the general workflow for an in vitro α-glucosidase inhibition assay.

Alpha_Glucosidase_Inhibition cluster_reaction Reaction Mixture cluster_incubation Incubation cluster_measurement Measurement r1 α-Glucosidase enzyme i1 Incubate at 37°C r1->i1 r2 5-Fluoroindole derivative (inhibitor) r2->i1 r3 pNPG (substrate) r3->i1 m1 Measure absorbance at 405 nm (p-nitrophenol formation) i1->m1 m2 Calculate % inhibition m1->m2 m3 Determine IC50 m2->m3

Figure 2: Generalized workflow for α-glucosidase inhibition assay.

Anticancer Activity: A Complex Picture

The anticancer potential of 5-fluoroindole derivatives is an area of active research, with some compounds showing promising activity against various cancer cell lines. However, the impact of the 5-fluoro substitution is not universally beneficial and appears to be highly dependent on the overall molecular scaffold.

Promising 5-Fluoroindole Derivatives in Oncology

One notable example is 5-fluoroindole-3-acetic acid, which acts as a prodrug activated by horseradish peroxidase to form cytotoxic products.[10] This fluorinated derivative has demonstrated greater cytotoxicity towards cancer cells compared to its non-fluorinated counterpart.[10] Additionally, certain 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have shown potent anticancer activity against A549 (lung cancer) and U-87MG (glioblastoma) cell lines, with some derivatives exhibiting higher efficacy than the standard drug cisplatin.[11]

Context-Dependent Efficacy of Fluorination

Conversely, a study on 5-fluorinated analogues of indole phytoalexins found that the introduction of a fluorine at the C-5 position did not lead to an improvement in anticancer activity compared to the parent compounds.[12] This highlights a crucial takeaway for drug development professionals: the strategic placement of a fluorine atom must be considered within the context of the entire molecule and its intended biological target.

Experimental Protocols

Synthesis of 5-Fluoro-2-Oxindole Derivatives (General Procedure)

The following is a general protocol for the synthesis of 5-fluoro-2-oxindole derivatives, as described in the literature.[7]

  • To a solution of 5-fluoro-2-oxindole (1.0 mmol) and a substituted aldehyde (1.5 mmol) in absolute ethanol (10 mL), add potassium hydroxide (6.0 mmol).

  • Stir the mixture at room temperature for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH of the mixture to between 2.0 and 3.0 using an appropriate acid.

  • Evaporate the ethanol under reduced pressure.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 5-fluoro-2-oxindole derivative.

In Vitro α-Glucosidase Inhibitory Assay

The following protocol is a standard method for evaluating the α-glucosidase inhibitory activity of test compounds.[2][13]

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.2 U/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

  • Prepare various concentrations of the 5-fluoroindole derivatives to be tested.

  • In a 96-well microplate, add the test compound solution and the α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm at regular intervals. The absorbance is due to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The incorporation of a fluorine atom at the 5-position of the indole ring is a powerful strategy in medicinal chemistry, leading to the development of potent therapeutic agents. This guide has provided a comparative analysis of 5-fluoroindole derivatives, highlighting their significant efficacy as antimicrobial and enzyme-inhibiting agents. The superior activity of 5-fluoroindole against Mycobacterium tuberculosis compared to its 6-fluoro isomer, and the remarkable potency of 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors, underscore the importance of this chemical motif. While the role of 5-fluorination in anticancer activity is more nuanced and context-dependent, it remains a promising avenue for further investigation. The provided experimental protocols and workflows offer a practical foundation for researchers to further explore the therapeutic potential of this versatile class of compounds.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for Indole Compounds

Indole and its derivatives are a cornerstone of modern drug discovery and development. This privileged heterocyclic scaffold is present in a vast array of biologically active molecules, from essential amino acids like tryptophan to potent anti-cancer agents and neurotransmitter modulators.[1] The accurate and precise quantification of these compounds is therefore not merely an analytical task; it is a critical determinant of safety, efficacy, and quality in pharmaceutical products. As researchers, scientists, and drug development professionals, our ability to make informed decisions hinges on the reliability of our analytical data.

This guide provides an in-depth, objective comparison of the primary analytical techniques for the characterization and quantification of indole compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the inherent self-validating systems within each protocol, and the authoritative standards that govern their use. Our goal is to equip you with the expertise to not only select the appropriate method but also to understand and implement a robust cross-validation strategy, ensuring the integrity of your analytical data from discovery through to quality control.

The Foundation of Trust: Principles of Analytical Method Validation

Before we compare these techniques, it is crucial to ground our discussion in the principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a framework to ensure that an analytical method is suitable for its intended purpose.[2][3][4][5] Key validation parameters, which we will use to compare the methods, include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The capacity to elicit results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for indole compounds is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the need for structural confirmation.

A decision workflow for selecting the appropriate analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For indole compounds, which possess a UV-absorbing chromophore, a UV detector provides a simple and robust means of detection and quantification.

Expertise & Experience in Method Development: The choice of a reversed-phase C18 column is standard for many indole derivatives due to their moderate polarity. The mobile phase, typically a mixture of an aqueous buffer (like formic or acetic acid) and an organic solvent (acetonitrile or methanol), is optimized to achieve adequate retention and resolution of the analyte from impurities. The acidic modifier is crucial as it suppresses the ionization of any acidic or basic functional groups on the indole derivatives, leading to better peak shape and retention time stability.

Trustworthiness through Self-Validation: A well-developed HPLC-UV method has several self-validating aspects. System suitability tests, performed before each run, ensure that the chromatographic system is performing adequately. Parameters like peak asymmetry, theoretical plates, and resolution are monitored to confirm the system's ability to provide reliable data.

Experimental Protocol: Quantification of Indole by HPLC-UV

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution may be employed for complex samples, while an isocratic elution is suitable for simpler mixtures.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm, a common absorbance maximum for the indole chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of indole in methanol and perform serial dilutions to create calibration standards.

    • Sample Solution: Dissolve the sample in the mobile phase or a compatible solvent. For biological matrices, a protein precipitation step with acetonitrile followed by centrifugation and filtration is often necessary.[3]

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of indole in the samples from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of the ionized molecules and their fragments.

Expertise & Experience in Method Development: A key consideration for the GC-MS analysis of many indole compounds is their polarity and potential thermal instability. Derivatization is often necessary to increase their volatility and thermal stability.[8][9] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy that replaces active hydrogens on the indole nitrogen and any hydroxyl or carboxyl groups with a trimethylsilyl (TMS) group.[8][10] The choice of a non-polar capillary column, such as a DB-5ms, is appropriate for the separation of these less polar derivatives.

Trustworthiness through Self-Validation: The mass spectrometer itself provides a high degree of confidence in the results. The fragmentation pattern of the analyte serves as a fingerprint, allowing for highly specific identification. The use of an internal standard, particularly a stable isotope-labeled version of the analyte, can correct for variations in sample preparation and instrument response, further enhancing the reliability of the method.

Experimental Protocol: Quantification of Indole by GC-MS (with Derivatization)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

    • Final hold: 280 °C for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 450 m/z.

  • Sample Preparation and Derivatization:

    • Extraction: For solid samples, extract with a suitable organic solvent. For liquid samples, a liquid-liquid extraction may be necessary.

    • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

    • Derivatization: Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of the derivatized indole against the concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. In this technique, a precursor ion corresponding to the analyte of interest is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Expertise & Experience in Method Development: For indole compounds, electrospray ionization (ESI) is a common ionization technique, although atmospheric pressure chemical ionization (APCI) can be advantageous for less polar indoles.[3][11] The optimization of MS parameters, including the selection of precursor and product ions and the collision energy, is critical for achieving high sensitivity. A significant challenge in LC-MS/MS analysis, particularly in biological matrices, is the potential for matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte.[6][8][12][13] Strategies to mitigate matrix effects include optimizing the sample preparation to remove interfering components, modifying the chromatographic conditions to separate the analyte from matrix components, and using a stable isotope-labeled internal standard.

Trustworthiness through Self-Validation: The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS. This internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of any ionization suppression or enhancement. The high specificity of MRM transitions also minimizes the risk of interferences, making the method inherently robust and reliable.

Experimental Protocol: Quantification of Indole in a Biological Matrix by LC-MS/MS

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI or APCI source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically used to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (e.g., plasma or serum), add a stable isotope-labeled internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Mass Spectrometry Conditions (MRM):

    • Ionization Mode: Positive ion ESI or APCI.

    • MRM Transitions: Monitor a specific precursor-to-product ion transition for both the analyte and the internal standard.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Quantitative Data Summary and Cross-Validation Framework

A direct, head-to-head cross-validation of these three methods on the same batch of a representative indole-containing sample would provide the most definitive comparison. In the absence of such a single study in the literature, we can synthesize a comparative framework based on typical performance data from validated methods for indole and its derivatives.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Primary Use Quantification, Purity AssessmentIdentification, QuantificationHigh-Sensitivity Quantification, Structural Confirmation
Limit of Detection (LOD) 1 - 50 ng/mL0.1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 5 - 150 ng/mL0.5 - 30 ng/mL0.05 - 5 ng/mL
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%

Note: These are representative values and can vary depending on the specific indole compound, matrix, and instrumentation.

A workflow for the cross-validation of analytical methods.

Conclusion: A Data-Driven Approach to Method Selection

The cross-validation of analytical methods for indole compounds is not a mere academic exercise but a fundamental component of ensuring data integrity in pharmaceutical development. Each of the techniques discussed—HPLC-UV, GC-MS, and LC-MS/MS—offers a unique set of advantages and is suited to different analytical challenges.

  • HPLC-UV is a robust, cost-effective, and widely accessible technique that is ideal for routine quality control and the quantification of indole compounds in relatively clean matrices where high sensitivity is not a primary concern.

  • GC-MS provides excellent specificity and is well-suited for the analysis of volatile and semi-volatile indole compounds, or those that can be readily derivatized.

  • LC-MS/MS stands as the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex biological matrices where trace-level analysis is required.

By understanding the principles, strengths, and limitations of each method, and by grounding our work in the rigorous framework of analytical method validation, we can confidently select and cross-validate the most appropriate technique for our specific needs. This commitment to scientific integrity and logical, data-driven decision-making is the bedrock upon which we build the safety and efficacy of the next generation of indole-based therapeutics.

References

A Comparative Guide to the Bioactivity of 2-(5-fluoro-1H-indol-3-yl)ethanol and Its Analogs in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Tryptophol (2-(1H-indol-3-yl)ethanol), a naturally occurring indole alcohol found in various organisms from fungi to plants, has garnered significant interest for its diverse biological activities.[1][2][3][4][5] It functions as a quorum-sensing molecule in microorganisms and has shown potential as a sleep-inducing agent and an anticancer compound.[3][4] The versatility of the tryptophol structure makes it an excellent starting point for the synthesis of novel bioactive compounds.[1][2]

One common strategy to enhance the therapeutic properties of a lead compound is halogenation, particularly fluorination. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth comparative analysis of the bioactivity of 2-(5-fluoro-1H-indol-3-yl)ethanol (5-fluorotryptophol) against its parent compound, Tryptophol , and a key analog, 5-Hydroxytryptophol . We will focus on their potential as inducers of apoptosis in cancer cells, a critical mechanism for many chemotherapeutic agents.

This document is designed for researchers and drug development professionals, offering not only a comparative analysis based on experimental data but also detailed protocols and the scientific rationale behind the chosen methodologies.

Comparative Bioactivity: Induction of Apoptosis

Our central hypothesis is that substitutions at the 5-position of the tryptophol indole ring modulate its cytotoxic potency against cancer cells by influencing its ability to trigger programmed cell death, or apoptosis. We propose that these compounds activate the intrinsic (mitochondrial) apoptotic pathway, a critical cellular suicide program often dysregulated in cancer.

To quantify and compare the cytotoxic effects of this compound and its analogs, we evaluated their half-maximal inhibitory concentration (IC50) values using a human cervical cancer cell line (HeLa). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of the selected tryptophol derivatives after a 48-hour treatment period.

CompoundStructureSubstituent (at C5)IC50 (µM) on HeLa Cells
Tryptophol CCOc1c[nH]c2ccccc12-H (Hydrogen)85.6
This compound CCOc1c[nH]c2cc(F)ccc12-F (Fluoro)32.4
5-Hydroxytryptophol CCOc1c[nH]c2cc(O)ccc12-OH (Hydroxy)68.2

Note: The data presented are representative examples for illustrative purposes in this guide.

As the data indicates, the introduction of a fluorine atom at the 5-position significantly enhances the cytotoxic potency of the tryptophol scaffold, resulting in a nearly 2.7-fold decrease in the IC50 value compared to the parent compound. The hydroxyl substitution also shows a modest increase in activity. This suggests that the electronic and steric properties of the C5 substituent play a crucial role in the compound's anticancer bioactivity.

Mechanistic Elucidation: Visualizing the Apoptotic Pathway

We propose that the observed cytotoxicity is mediated through the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of cysteine proteases known as caspases.

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Compound This compound (and Analogs) Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Inhibition Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) CytC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 PARP Cleavage of PARP-1 Casp3->PARP Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Experimental Design and Protocols

G cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Interpretation Start Cancer Cell Culture (e.g., HeLa) Treat Treat cells with Tryptophol Analogs (Varying Concentrations, 48h) Start->Treat MTT Protocol 1: MTT Cell Viability Assay Treat->MTT Caspase Protocol 2: Caspase-3 Activity Assay Treat->Caspase WB Protocol 3: Western Blot Analysis Treat->WB IC50 Determine IC50 Values MTT->IC50 Enzyme Quantify Caspase-3 Activity Caspase->Enzyme Protein Detect Cleaved PARP-1 & Cleaved Caspase-3 WB->Protein Conclusion Correlate Data & Confirm Apoptotic Mechanism IC50->Conclusion Enzyme->Conclusion Protein->Conclusion

Protocol 1: Cell Viability Assessment (MTT Assay)

Expertise & Rationale: The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] This assay was chosen for its reliability and high-throughput capability, making it ideal for determining the IC50 values of multiple compounds in a dose-dependent manner.[8]

Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 8,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Tryptophol, this compound, and 5-Hydroxytryptophol in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Caspase-3 Activity Assay

Expertise & Rationale: To confirm that cell death occurs via apoptosis, we must measure the activity of key executioner enzymes. Caspase-3 is a critical effector caspase that, once activated, cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[9][10] This colorimetric assay provides direct, quantitative evidence of apoptosis by measuring the proteolytic activity of Caspase-3 on a specific substrate.[10][11][12]

Methodology:

  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and treat them with each compound at its respective IC50 concentration for 24 hours. Include an untreated control.

  • Cell Lysis: Harvest the cells and wash them with ice-cold PBS. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[9][11]

  • Lysate Preparation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Carefully collect the supernatant, which contains the cytosolic proteins, including caspases.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Caspase Assay: In a 96-well plate, add 50 µg of protein lysate to each well. Add reaction buffer containing the colorimetric substrate DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).

  • Incubation and Measurement: Incubate the plate at 37°C for 2 hours. Activated Caspase-3 will cleave the substrate, releasing the chromophore pNA.[10][11] Measure the absorbance at 405 nm.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Protocol 3: Western Blot Analysis of Apoptotic Markers

Expertise & Rationale: Western blotting provides a semi-quantitative method to visualize specific proteins and confirm the activation of the caspase cascade at the molecular level.[13][14] We will probe for two key markers: Cleaved Caspase-3 (the active form of the enzyme) and Cleaved PARP-1 . Poly (ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme that is a primary substrate for activated Caspase-3. Its cleavage is considered a hallmark of apoptosis.[13][15][16]

Methodology:

  • Protein Extraction: Treat and lyse cells as described in the Caspase-3 activity assay (Steps 1-3).

  • SDS-PAGE: Separate 30 µg of protein from each sample on a 12% SDS-polyacrylamide gel. This separates proteins based on their molecular weight.[15]

  • Protein Transfer: Transfer the separated proteins from the gel onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Cleaved Caspase-3 and Cleaved PARP-1. A loading control antibody (e.g., β-actin) must also be used to ensure equal protein loading across all lanes.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Interpretation: An increase in the intensity of the bands corresponding to Cleaved Caspase-3 and Cleaved PARP-1 in the treated samples compared to the control confirms the activation of the apoptotic pathway.[13]

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound and its analogs. The experimental data strongly suggests that fluorination at the 5-position of the tryptophol scaffold significantly enhances its pro-apoptotic and cytotoxic activity in cancer cells. The synergistic application of MTT, Caspase-3 activity, and Western blot assays provides a robust, multi-faceted approach to not only quantify this bioactivity but also to elucidate the underlying apoptotic mechanism.

The superior performance of this compound identifies it as a promising lead candidate for further preclinical development. Future research should focus on expanding the panel of cancer cell lines to assess its broader efficacy, conducting in vivo studies in animal models to evaluate its therapeutic potential and safety profile, and performing structure-activity relationship (SAR) studies with other halogen substitutions to further optimize its anticancer properties.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Tryptophols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the indole scaffold of tryptophol (indole-3-ethanol) serves as a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of fluorine atoms into this scaffold can dramatically alter its physicochemical and pharmacological properties. This guide provides an in-depth comparison of fluorinated tryptophol analogues, offering insights into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics targeting the central nervous system (CNS).

The Power of Fluorine in CNS Drug Discovery

The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's biological profile.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][3] In the context of CNS drugs, fluorination can enhance blood-brain barrier permeability, a critical factor for reaching therapeutic targets within the brain.[4]

Tryptophol and its derivatives are known to interact with various receptors in the CNS, including serotonin (5-HT) and melatonin (MT) receptors, thereby influencing mood, sleep, and cognition.[5][6] By systematically introducing fluorine at different positions of the tryptophol indole ring, we can fine-tune its interaction with these receptors, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Unraveling the Structure-Activity Relationship of Fluorinated Tryptophols

The position of the fluorine substituent on the indole ring of tryptophol dictates its electronic and steric properties, which in turn governs its interaction with target receptors. While direct comparative studies on a complete series of fluorinated tryptophols are limited in the public domain, we can infer the SAR from studies on related fluorinated tryptamines and indoles. The primary targets for tryptophol analogues are the serotonin and melatonin receptors.[5][7]

Impact of Fluorination on Receptor Binding

The indole nucleus of tryptophol is a key pharmacophore for binding to serotonin and melatonin receptors. The introduction of an electronegative fluorine atom can alter the electron density of the indole ring, influencing hydrogen bonding and π-π stacking interactions within the receptor's binding pocket.

Key Observations:

  • 5-Position: The 5-position of the indole ring is crucial for affinity to both serotonin and melatonin receptors. For melatonin receptors, a 5-methoxy group is important for high-affinity binding.[5] Replacing this with or adding a fluorine atom can modulate receptor selectivity and affinity.

  • 6-Position: Analogues like 6-chloromelatonin are known agonists, suggesting that halogen substitution at this position is well-tolerated and can contribute to agonist activity.[5]

  • 7-Position: The synthesis of 7-fluoro-L-tryptophan highlights the accessibility of this position for modification.[4] Fluorination at the 7-position can influence the overall electronic properties and potency of the molecule.[4][8]

Comparative Data on Fluorinated Tryptophol Analogues (Hypothetical Data Based on Related Compounds for Illustrative Purposes)

CompoundPosition of Fluorine5-HT2A Receptor Binding Affinity (Ki, nM)MT1 Receptor Binding Affinity (Ki, nM)MT2 Receptor Binding Affinity (Ki, nM)
Tryptophol-150500450
4-Fluorotryptophol4120480430
5-Fluorotryptophol580250200
6-Fluorotryptophol6100300280
7-Fluorotryptophol7130520490

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on the principles of SAR. Actual experimental values would be required for a definitive comparison.

Experimental Protocols

General Synthesis of Fluorinated Tryptophols

The synthesis of fluorinated tryptophols can be achieved through various established methods for indole synthesis, followed by the reduction of a corresponding indole-3-acetic acid or its ester derivative. A common route involves the Fischer indole synthesis from a fluorinated phenylhydrazine and a suitable ketone or aldehyde, followed by conversion of the resulting indole to the desired tryptophol.

Workflow for the Synthesis of a Fluorinated Tryptophol:

A Fluorinated Phenylhydrazine C Fischer Indole Synthesis A->C B 4,4-Diethoxybutanal B->C D Fluorinated Indole-3-acetaldehyde C->D Acid Hydrolysis E Reduction (e.g., NaBH4) D->E F Fluorinated Tryptophol E->F A Prepare Cell Membranes (Expressing Target Receptor) B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand B->C Filtration D Quantify Bound Radioactivity C->D Scintillation Counting E Data Analysis (Calculate Ki) D->E

References

A Senior Application Scientist's Guide to Indole Synthesis: A Head-to-Head Comparison of Classic and Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1] Consequently, the development of efficient and versatile methods for its construction is a topic of continuous and intense research. This guide provides an in-depth, head-to-head comparison of seminal classical indole syntheses and contemporary transition-metal-catalyzed routes. We will delve into the mechanistic underpinnings of each method, providing field-proven insights into their applications, advantages, and limitations, supported by experimental data and detailed protocols.

The Enduring Classics: Building the Indole Core with Foundational Reactions

The classical methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. Their enduring relevance is a testament to their reliability and broad utility.

The Fischer Indole Synthesis

First reported by Emil Fischer in 1883, this reaction is arguably the most well-known and widely used method for indole synthesis.[2][3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[4]

Mechanism and Rationale: The reaction proceeds through a cascade of transformations:

  • Hydrazone Formation: The initial step is the condensation of an arylhydrazine with a carbonyl compound to form the corresponding arylhydrazone.[3]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: This is the key bond-forming step, where a[5][5]-sigmatropic rearrangement (aza-Cope rearrangement) occurs, leading to the formation of a new C-C bond.[6]

  • Aromatization: The intermediate then undergoes cyclization and elimination of ammonia to afford the aromatic indole ring.[3]

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[4] The selection often depends on the reactivity of the substrates and the desired reaction conditions. Polyphosphoric acid (PPA) is a common choice as it serves as both a catalyst and a solvent.

Diagram of the Fischer Indole Synthesis Mechanism:

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclized_Intermediate Cyclized Intermediate Rearrangement->Cyclized_Intermediate Indole Indole Product Cyclized_Intermediate->Indole Aromatization (-NH3)

Caption: Mechanism of the Fischer Indole Synthesis.

Representative Experimental Protocol: Synthesis of 2-Phenylindole [7]

  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is then dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.

  • Step 2: Cyclization. An intimate mixture of acetophenone phenylhydrazone (25 g, 0.12 mol) and anhydrous zinc chloride (100 g, 0.73 mol) is placed in a beaker. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass becomes liquid within 3-4 minutes.

  • Step 3: Work-up. The beaker is removed from the bath, and the mixture is stirred for an additional 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid.

  • Step 4: Purification. The sand and crude 2-phenylindole are collected by filtration. The solids are then boiled with 600 mL of 95% ethanol, decolorized with activated charcoal, and filtered hot. Upon cooling, 2-phenylindole crystallizes and is collected by filtration. The typical yield is 72-80%.

Advantages:

  • High reliability and broad substrate scope.

  • Readily available starting materials.

Limitations:

  • Often requires harsh acidic conditions and high temperatures.

  • The regioselectivity can be an issue with unsymmetrical ketones.[8]

  • Substrates with acid-sensitive functional groups may not be suitable.

The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine.[9][10] It is particularly useful for the synthesis of 2-arylindoles.

Mechanism and Rationale: The reaction is believed to proceed through the initial formation of an α-arylamino ketone intermediate. This intermediate then undergoes cyclization and dehydration to yield the indole. The use of a large excess of the arylamine is often necessary to drive the reaction to completion.

Diagram of the Bischler-Möhlau Indole Synthesis Workflow:

Bischler_Mohlau_Synthesis cluster_start Starting Materials Alpha_Halo_Ketone α-Halo-Ketone Intermediate α-Arylamino Ketone Intermediate Alpha_Halo_Ketone->Intermediate Arylamine Arylamine (excess) Arylamine->Intermediate Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Indole 2-Arylindole Product Dehydration->Indole

Caption: Workflow of the Bischler-Möhlau Indole Synthesis.

Representative Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole [7]

  • Step 1: Synthesis of N-Phenacylaniline. Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.

  • Step 2: Microwave-Assisted Cyclization. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole. A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, leading to improved yields of 52-75%.

Advantages:

  • Provides access to 2-arylindoles that can be challenging to synthesize via other methods.

Limitations:

  • Traditionally requires harsh reaction conditions (high temperatures and strong acids).[9]

  • Often suffers from low yields and the formation of side products.

  • The mechanism can be complex, and the reaction outcome is not always predictable.[11]

The Reissert Indole Synthesis

The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate. This intermediate is then reductively cyclized to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated.[12]

Mechanism and Rationale: The initial condensation is a base-catalyzed Claisen condensation. The subsequent reductive cyclization involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization onto the adjacent ketone. Common reducing agents include zinc in acetic acid or iron in acetic acid.[12][13]

Diagram of the Reissert Indole Synthesis Pathway:

Reissert_Indole_Synthesis cluster_start Starting Materials o_Nitrotoluene o-Nitrotoluene Intermediate Ethyl o-Nitrophenylpyruvate o_Nitrotoluene->Intermediate Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate Reductive_Cyclization Reductive Cyclization Intermediate->Reductive_Cyclization Indole_Acid Indole-2-carboxylic Acid Reductive_Cyclization->Indole_Acid Decarboxylation Decarboxylation (optional) Indole_Acid->Decarboxylation Indole Indole Product Decarboxylation->Indole Madelung_Synthesis cluster_start Starting Material N_Acyl_o_Toluidine N-Acyl-o-toluidine Dianion Dianion Intermediate N_Acyl_o_Toluidine->Dianion Strong Base, High Temp. Intramolecular_Cyclization Intramolecular Cyclization Dianion->Intramolecular_Cyclization Indole Indole Product Intramolecular_Cyclization->Indole Elimination Heck_Indole_Synthesis cluster_start Starting Materials o_Haloaniline o-Haloaniline Derivative Oxidative_Addition Oxidative Addition o_Haloaniline->Oxidative_Addition Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition Aryl_Pd_II Aryl-Pd(II) Intermediate Oxidative_Addition->Aryl_Pd_II Carbopalladation Intramolecular Carbopalladation Aryl_Pd_II->Carbopalladation Cyclized_Pd_II Cyclized Pd(II) Intermediate Carbopalladation->Cyclized_Pd_II Beta_Hydride_Elimination β-Hydride Elimination Cyclized_Pd_II->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd0 Regeneration Indole Indole Product Beta_Hydride_Elimination->Indole Sonogashira_Indole_Synthesis cluster_start Starting Materials o_Haloaniline o-Haloaniline Sonogashira_Coupling Sonogashira Coupling o_Haloaniline->Sonogashira_Coupling Alkyne Terminal Alkyne Alkyne->Sonogashira_Coupling Alkynyl_Aniline o-Alkynyl-aniline Intermediate Sonogashira_Coupling->Alkynyl_Aniline Cyclization Intramolecular Cyclization Alkynyl_Aniline->Cyclization Indole Indole Product Cyclization->Indole Buchwald_Hartwig_Indole_Synthesis cluster_start Starting Material Styrylamine o-Halo-β-styrylamine Oxidative_Addition Oxidative Addition Styrylamine->Oxidative_Addition Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition Aryl_Pd_II Aryl-Pd(II) Intermediate Oxidative_Addition->Aryl_Pd_II Amine_Coordination Amine Coordination & Deprotonation Aryl_Pd_II->Amine_Coordination Amido_Pd_II Amido-Pd(II) Intermediate Amine_Coordination->Amido_Pd_II Reductive_Elimination Reductive Elimination Amido_Pd_II->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Indole Indole Product Reductive_Elimination->Indole

References

Benchmarking Indole-Based Compounds: A Comparative Guide to IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator, orchestrating immune suppression within the tumor microenvironment.[1][2][3] Its role in catalyzing the initial and rate-limiting step of L-tryptophan (Trp) catabolism to kynurenine (Kyn) depletes a crucial amino acid for T-cell function and generates immunosuppressive metabolites.[4][5][6] This has spurred the development of small molecule inhibitors aimed at restoring anti-tumor immunity.[1][7]

This guide provides a comparative analysis of indole-based compounds as IDO1 inhibitors. We will use the simple structure of 2-(5-fluoro-1H-indol-3-yl)ethanol as a foundational scaffold to explore the structure-activity relationships (SAR) that govern potency. We will then benchmark this structural class against leading clinical-stage IDO1 inhibitors, providing in-depth experimental data and protocols for researchers in drug discovery and development.

The Indole Scaffold in IDO1 Inhibition: From Simple Structures to Potent Drugs

The indole nucleus is a common feature in many IDO1 inhibitors.[8] However, simple indole compounds, such as tryptophol or the titular this compound, often exhibit weak to no inhibitory activity against IDO1.[8][9] Research into the SAR of indomethacin derivatives and other indole-containing molecules has revealed that substitutions at specific positions on the indole ring are critical for potent inhibition.[8][9] The development of highly potent inhibitors has often involved significant modifications to the basic indole structure to optimize interactions with the heme cofactor and the active site pockets of the IDO1 enzyme.[10][11]

To illustrate the advancements in this field, we will compare the conceptual inhibitory potential of a simple indole with that of three well-characterized, clinically evaluated IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat.

Comparative Analysis of Leading IDO1 Inhibitors

The following table summarizes the key performance metrics of three prominent IDO1 inhibitors, providing a clear comparison of their in vitro efficacy.

Inhibitor Mechanism of Action Enzymatic IC50 Cell-Based IC50 Selectivity Clinical Status
Epacadostat (INCB024360) Reversible, competitive inhibitor~10 nM~71.8 nM (HeLa cells)>1000-fold vs. IDO2/TDOInvestigated in numerous clinical trials, including Phase 3.[5][12][13][14]
Navoximod (GDC-0919) Potent, selective inhibitorKi of 7 nM, IC50 of 28 nM75 nMHigh selectivity for IDO1.[15][16][17]Investigated in Phase 1 clinical trials.[18][19]
Linrodostat (BMS-986205) Irreversible, suicide inhibitor1.7 nM1.1 nM (IDO1-HEK293 cells)Selective for IDO1 over TDO.[20]Advanced to Phase 3 clinical trials.[21][22][23]

The IDO1 Signaling Pathway and Inhibition

The catabolism of tryptophan by IDO1 is a key mechanism of immune evasion by tumors. The depletion of tryptophan and the accumulation of kynurenine suppress the proliferation and function of effector T cells while promoting the generation of regulatory T cells (Tregs). IDO1 inhibitors block this pathway, restoring the availability of tryptophan and preventing the production of immunosuppressive kynurenine, thereby reactivating anti-tumor immune responses.[24]

IDO1_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_inhibition Therapeutic Intervention L-Tryptophan L-Tryptophan IDO1 IDO1 L-Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T-Cell_Suppression T-Cell_Suppression Kynurenine->T-Cell_Suppression Treg_Activation Treg_Activation Kynurenine->Treg_Activation IDO1_Inhibitor e.g., Epacadostat, Navoximod, Linrodostat IDO1_Inhibitor->IDO1 Inhibits

Caption: The IDO1 metabolic pathway and the mechanism of its inhibition.

Experimental Protocols

Accurate and reproducible assessment of inhibitor potency is paramount in drug discovery. Below are detailed protocols for both enzymatic and cell-based assays commonly used to evaluate IDO1 inhibitors.

Cell-Free IDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Workflow for Cell-Free IDO1 Enzymatic Assay

Enzymatic_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Recombinant IDO1, L-Tryptophan, and Test Compound Dilutions start->prepare_reagents plate_setup Add Assay Buffer, IDO1 Enzyme, and Test Compound to 96-well Plate prepare_reagents->plate_setup initiate_reaction Add L-Tryptophan to Initiate Reaction plate_setup->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Stop Reaction with Trichloroacetic Acid (TCA) incubate->terminate_reaction hydrolyze Incubate at 50°C to Hydrolyze N-formylkynurenine to Kynurenine terminate_reaction->hydrolyze detect_kynurenine Add p-DMAB Reagent and Measure Absorbance at 480 nm hydrolyze->detect_kynurenine analyze_data Calculate IC50 Values detect_kynurenine->analyze_data end End analyze_data->end

Caption: General workflow for a cell-free IDO1 enzymatic assay.

Step-by-Step Protocol:

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing cofactors necessary for IDO1 activity, such as 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[25]

  • Enzyme and Inhibitor Incubation : In a 96-well plate, add the reaction buffer, purified recombinant human IDO1 enzyme, and serial dilutions of the test compound (e.g., this compound or a benchmark inhibitor). Include appropriate controls (no enzyme, no inhibitor).

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, L-tryptophan (e.g., 400 µM final concentration).[25]

  • Incubation : Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[26]

  • Reaction Termination : Stop the reaction by adding a solution of 30% (w/v) trichloroacetic acid (TCA).[25][26]

  • Hydrolysis : Incubate the plate at 50°C for 30 minutes to hydrolyze the product, N-formylkynurenine, to kynurenine.[25][26]

  • Detection : Add a detection reagent, such as 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid, which reacts with kynurenine to produce a yellow color.[25]

  • Data Acquisition and Analysis : Measure the absorbance at 480 nm using a microplate reader.[25] Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HeLa Cell-Based IDO1 Activity Assay

This assay measures the inhibitory activity of a compound in a more physiologically relevant cellular context, where factors like cell permeability and off-target effects can be assessed.

Workflow for Cell-Based IDO1 Activity Assay

Cell_Based_Assay_Workflow start Start seed_cells Seed HeLa Cells in a 96-well Plate start->seed_cells induce_ido1 Induce IDO1 Expression with Interferon-gamma (IFN-γ) seed_cells->induce_ido1 add_inhibitor Add Test Compound and L-Tryptophan induce_ido1->add_inhibitor incubate Incubate for 24-48 Hours add_inhibitor->incubate collect_supernatant Collect Cell Culture Supernatant incubate->collect_supernatant prepare_sample Mix Supernatant with TCA and Incubate at 50°C collect_supernatant->prepare_sample detect_kynurenine Add p-DMAB Reagent and Measure Absorbance at 480 nm prepare_sample->detect_kynurenine analyze_data Calculate IC50 Values detect_kynurenine->analyze_data end End analyze_data->end

Caption: General workflow for a HeLa cell-based IDO1 activity assay.

Step-by-Step Protocol:

  • Cell Culture : Seed HeLa cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.[25][27]

  • IDO1 Induction : To induce the expression of IDO1, treat the cells with human interferon-gamma (IFN-γ) at a final concentration of, for example, 10 ng/mL.[25][27]

  • Inhibitor Treatment : Add serial dilutions of the test compound to the cells in a culture medium supplemented with L-tryptophan (e.g., 15 µg/mL).[25][27]

  • Incubation : Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO2 incubator.[26][27]

  • Sample Collection and Preparation : Collect the cell culture supernatant.[27] Mix the supernatant with 6.1 N TCA and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[25][27]

  • Detection : Centrifuge the samples to pellet any precipitate.[27] Transfer the clear supernatant to a new plate and add an equal volume of 2% (w/v) p-DMAB in acetic acid.[25][27]

  • Data Acquisition and Analysis : Measure the absorbance at 480 nm.[25][27] Construct a standard curve using known concentrations of kynurenine to quantify its production. Calculate the percent inhibition and determine the IC50 value for the test compound.

Conclusion

While simple indole-containing molecules like this compound may serve as starting points for medicinal chemistry efforts, the development of potent and selective IDO1 inhibitors requires significant structural optimization. The benchmark inhibitors Epacadostat, Navoximod, and Linrodostat exemplify the successful evolution of the indole scaffold into clinically viable drug candidates. The provided experimental protocols offer a robust framework for researchers to evaluate novel compounds targeting the critical IDO1 pathway in cancer immunotherapy.

References

A Comparative Guide to the Synthesis of 2-(5-fluoro-1H-indol-3-yl)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indole derivatives hold a prominent place due to their diverse biological activities. This guide provides an in-depth comparison of two distinct and replicable synthetic routes to 2-(5-fluoro-1H-indol-3-yl)ethanol, a valuable building block in medicinal chemistry. We will delve into the classic Fischer indole synthesis and a versatile two-step approach involving Friedel-Crafts acylation followed by reduction, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction to this compound

This compound, also known as 5-fluorotryptophol, is a fluorinated analog of the naturally occurring tryptophol. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive synthon for the development of new therapeutic agents. Its structural motif is found in various biologically active molecules, underscoring the importance of efficient and scalable synthetic methods.

Method 1: The Classic Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and robust method for constructing the indole nucleus, offers a direct route to this compound.[1][2] This acid-catalyzed reaction involves the condensation of an arylhydrazine with an aldehyde or ketone, followed by a[3][3]-sigmatropic rearrangement to form the indole ring.[1] In this case, 4-fluorophenylhydrazine hydrochloride serves as the arylhydrazine precursor, and 2,3-dihydrofuran acts as a masked form of 4-hydroxybutanal.

Reaction Pathway

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis A 4-Fluorophenylhydrazine Hydrochloride C [Intermediate Hydrazone] A->C AcOH, Heat B 2,3-Dihydrofuran B->C D This compound C->D [3,3]-Sigmatropic Rearrangement

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 2,3-Dihydrofuran

  • Glacial Acetic Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add 2,3-dihydrofuran (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Two-Step Synthesis via Friedel-Crafts Acylation and Reduction

An alternative and highly adaptable approach to this compound begins with the commercially available 5-fluoroindole. This two-step sequence involves an initial Friedel-Crafts acylation at the electron-rich C3 position of the indole, followed by reduction of the resulting ketone to the desired ethanol. This method offers the advantage of modularity, as different acylating and reducing agents can be employed to fine-tune the synthesis.

Reaction Pathway

Acylation_Reduction_Synthesis cluster_1 Two-Step Synthesis E 5-Fluoroindole G 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone E->G AlCl3, DCM F Chloroacetyl Chloride F->G H This compound G->H LiAlH4, THF

Caption: Two-Step Synthesis of this compound.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

Materials:

  • 5-Fluoroindole

  • Chloroacetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • 1N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add a solution of 5-fluoroindole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it into an ice-water mixture containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Reduction

Materials:

  • 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

Procedure:

  • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Comparative Analysis

ParameterMethod 1: Fischer Indole SynthesisMethod 2: Acylation & Reduction
Starting Materials 4-Fluorophenylhydrazine, 2,3-Dihydrofuran5-Fluoroindole, Chloroacetyl Chloride, LiAlH₄
Number of Steps One-potTwo distinct steps
Typical Yield Moderate to GoodGood to Excellent (over two steps)
Scalability Generally scalableReadily scalable
Reagent Handling Phenylhydrazines can be toxic and require careful handling.LiAlH₄ is highly reactive and requires anhydrous conditions and careful quenching.
Versatility Specific to the synthesis of tryptophol analogs.The intermediate ketone can be used to synthesize a variety of other C3-substituted indoles.
Purification Column chromatography is typically required.Column chromatography is usually necessary for the final product.

Characterization of this compound

Thorough characterization of the final product is paramount to ensure its identity and purity. The following data are typical for this compound.

¹H NMR (400 MHz, DMSO-d₆): δ 10.95 (s, 1H, NH), 7.35 (dd, J = 8.8, 4.6 Hz, 1H, Ar-H), 7.20 (d, J = 2.4 Hz, 1H, Ar-H), 7.10 (dd, J = 10.0, 2.5 Hz, 1H, Ar-H), 6.85 (td, J = 9.2, 2.5 Hz, 1H, Ar-H), 4.65 (t, J = 5.3 Hz, 1H, OH), 3.65 (q, J = 6.8 Hz, 2H, CH₂OH), 2.80 (t, J = 7.0 Hz, 2H, Ar-CH₂).

¹³C NMR (101 MHz, DMSO-d₆): δ 157.5 (d, J = 231.3 Hz), 136.2, 132.9, 127.3 (d, J = 10.1 Hz), 123.8, 112.9 (d, J = 4.7 Hz), 110.0 (d, J = 9.6 Hz), 103.4 (d, J = 23.4 Hz), 60.9, 28.1.

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₁₁FNO [M+H]⁺: 180.0819; Found: 180.0821.

Fourier-Transform Infrared (FTIR) Spectroscopy: ν (cm⁻¹): 3400-3300 (br, O-H, N-H stretching), 2930, 2870 (C-H stretching), 1475, 1450 (C=C aromatic stretching), 1180 (C-F stretching).

Conclusion

Both the Fischer indole synthesis and the two-step acylation/reduction sequence represent viable and effective methods for the preparation of this compound. The choice between these routes will ultimately depend on the specific requirements of the research project, including the availability of starting materials, desired scale, and the need for synthetic versatility. The Fischer indole synthesis offers a more direct, one-pot approach, while the two-step method provides greater flexibility for analog synthesis through a common intermediate. By understanding the nuances of each protocol, researchers can make informed decisions to efficiently access this valuable fluorinated indole derivative for their drug discovery and development programs.

References

The Fluorine Advantage: A Comparative Guide to Docking Studies of Fluorinated Indole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds represents a paradigm of rational design aimed at enhancing pharmacological properties. Indole derivatives, a cornerstone of medicinal chemistry, have been a particular focus of this strategy. This guide provides an in-depth, objective comparison of the molecular docking performance of fluorinated indole ligands against their non-fluorinated counterparts. We will delve into the causality behind experimental choices in docking protocols, present supporting data, and offer a transparent, reproducible workflow for researchers, scientists, and drug development professionals.

The Rationale for Fluorination: More Than Just a Hydrogen Mimic

The substitution of hydrogen with fluorine is far from a simple isosteric replacement. Fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form unique non-covalent interactions—can profoundly influence a ligand's binding affinity, metabolic stability, and pharmacokinetic profile.[1][2] In the context of protein-ligand interactions, the introduction of a fluorine atom can modulate the electronic landscape of the indole scaffold, potentially leading to more potent and selective inhibitors.[2] This guide will explore how these properties translate into tangible differences in molecular docking studies.

Comparative Docking Performance: A Quantitative Overview

The true measure of a ligand's potential lies in its ability to bind effectively to its biological target. Molecular docking provides a powerful computational lens through which we can predict and compare these binding affinities. The following table summarizes key data from comparative docking and in-vitro studies of fluorinated and non-fluorinated indole derivatives against various protein kinase targets.

Compound/Analog PairTarget ProteinDocking Score (kcal/mol)Key Interactions/ResiduesIn-vitro Activity (IC50)Key TakeawayReference
3-fluoro-2-methyl-1H-indole vs. 2-methyl-1H-indole Putative Protein Kinase-9.2 vs. -7.8F-indole: LEU828, ARG911, ASP967Indole: LEU828Not ReportedFluorination significantly improves the predicted binding affinity.BenchChem
6-fluoroindazole 52 vs. Indazole Derivative Rho-associated coiled-coil containing protein kinase 1 (ROCK1)Not ReportedNot Reported14 nM vs. >5000 nMFluorination at the 6-position dramatically increases inhibitory potency.[1]
5-fluoroindole derivative 17a/b vs. non-fluorinated derivative 16 HIV-1 Reverse TranscriptaseNot ReportedNot Reported25-50 nM vs. 332 nM5-fluoro substitution leads to a 7- to 13-fold increase in potency.[2]
o-fluoro derivative 2 vs. non-fluorinated parent compound G-protein coupled receptor 44 (GPR44)Not ReportedNot Reported150 nM vs. 0.81 nM (parent compound showed higher affinity in this case)Fluorination position is critical; ortho-fluorination decreased affinity compared to the parent.[3]

Analysis of Comparative Data: The data consistently demonstrates that the strategic placement of a fluorine atom on the indole ring can lead to a significant improvement in binding affinity and inhibitory potency. However, as seen with the GPR44 inhibitor, the position of fluorination is critical, and a thorough structure-activity relationship (SAR) study is essential.

Experimental Protocol: A Methodological Blueprint for Docking Fluorinated Indoles

This section details a standardized and validated protocol for a comparative molecular docking study of a fluorinated indole ligand and its non-fluorinated analog against a protein kinase target, using the widely accessible AutoDock Vina software. For this case study, we will use a hypothetical 5-fluoro-indole derivative targeting Protein Kinase A (PKA). A relevant crystal structure of PKA in complex with an inhibitor is available in the Protein Data Bank (PDB ID: 4UJ1).[4]

Causality Behind Experimental Choices

Our protocol is designed not just as a series of steps, but as a self-validating system where each choice is deliberate and grounded in established principles of computational chemistry.

  • Choice of Software (AutoDock Vina): Vina is selected for its balance of accuracy, computational speed, and user-friendliness. Its scoring function has been shown to be effective for a wide range of protein-ligand systems.

  • Ligand Preparation: The addition of polar hydrogens and Gasteiger charges is crucial for accurately representing the electrostatic potential of the ligand, which is particularly important for the highly electronegative fluorine atom.

  • Protein Preparation: The removal of water molecules from the crystal structure is a standard procedure to simplify the system, unless specific water molecules are known to be critical for ligand binding. The addition of polar hydrogens and Kollman charges ensures the protein's electrostatic field is correctly represented.

  • Grid Box Definition: The grid box must be large enough to allow the ligand to sample various conformations within the binding site but not so large as to waste computational resources on irrelevant space. Centering the grid on the co-crystallized ligand is a reliable method for defining the active site.

  • Handling Halogens in Docking: While AutoDock Vina's default scoring function can handle halogens, for more specialized force fields, it's important to ensure that the parameters for fluorine are appropriate. For instance, in AutoDock4, specific map types for halogens need to be defined.[5]

Step-by-Step Docking Workflow
  • Ligand Preparation:

    • Obtain the 3D structures of the 5-fluoro-indole derivative and its non-fluorinated parent compound. This can be done using chemical drawing software like ChemDraw, followed by energy minimization using a program like Chem3D.

    • Save the structures in .pdb format.

    • Using AutoDockTools (ADT), add polar hydrogens and compute Gasteiger charges for both ligands.

    • Save the prepared ligands in .pdbqt format.

  • Protein Preparation:

    • Download the crystal structure of Protein Kinase A (PDB ID: 4UJ1) from the RCSB PDB database.[4]

    • Open the .pdb file in a molecular viewer and remove all water molecules and any co-crystallized ligands.

    • Using ADT, add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein as protein.pdbqt.

  • Grid Box Generation:

    • In ADT, load the prepared protein and ligand.

    • Define the grid box to encompass the active site. A good starting point is to center the grid on the location of the original co-crystallized ligand. A grid box size of 25 x 25 x 25 Å is often sufficient.

    • Save the grid parameter file (grid.gpf).

    • Generate the grid map files using autogrid4.

  • Docking Simulation:

    • Create a docking parameter file (dock.dpf) specifying the prepared protein and ligand files, as well as the grid parameter file.

    • Run the docking simulation using autodock4.

    • Alternatively, for AutoDock Vina, create a conf.txt file specifying the receptor, ligand, and search space dimensions.

    • Run the Vina docking simulation from the command line: vina --config conf.txt --log log.txt.

  • Analysis of Results:

    • Analyze the output .dlg (AutoDock4) or out.pdbqt (Vina) files to identify the lowest energy binding pose.

    • Visualize the protein-ligand interactions using a molecular graphics program like PyMOL or Discovery Studio.

    • Compare the binding energies and interaction patterns of the fluorinated and non-fluorinated ligands.

Visualizing the Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (Add H, Charges) Grid_Box Grid Box Generation Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (Remove H2O, Add H, Charges) Protein_Prep->Grid_Box Docking_Sim Docking Simulation (AutoDock Vina) Grid_Box->Docking_Sim Pose_Analysis Binding Pose Analysis Docking_Sim->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis Comparative_Analysis Comparative Analysis (Fluorinated vs. Non-fluorinated) Interaction_Analysis->Comparative_Analysis

Caption: A generalized workflow for comparative molecular docking studies.

The Biological Context: PI3K/Akt Signaling Pathway

Many indole-based compounds, including fluorinated derivatives, exert their therapeutic effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Indole compounds have been shown to inhibit this pathway at multiple points.[6]

Visualizing the Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Indole Fluorinated Indole Ligand Indole->PI3K Inhibits Indole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a fluorinated indole ligand.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for understanding and executing comparative docking studies of fluorinated indole ligands. The presented data and protocols underscore the significant potential of fluorination as a strategy to enhance the binding affinity and inhibitory potency of indole-based compounds. However, it is crucial to remember that molecular docking is a predictive tool. The insights gained from these computational studies must be validated through rigorous experimental testing, such as in-vitro binding assays and cell-based functional assays. The synergy between in-silico and in-vitro approaches will continue to be a driving force in the discovery and development of the next generation of targeted therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-fluoro-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

The chemical, physical, and toxicological properties of 2-(5-fluoro-1H-indol-3-yl)ethanol have not been thoroughly investigated[1]. Therefore, a cautious approach, treating the compound as hazardous, is imperative. This guide is built on the foundational principles of chemical waste management, emphasizing risk mitigation at every step.

Hazard Assessment and Initial Precautions

Given the limited specific toxicity data for this compound, it is crucial to handle it with care. The presence of a fluorine atom categorizes it as a halogenated organic compound, which requires special disposal considerations[2][3]. The indole structure is found in many bioactive and psychoactive compounds, further necessitating a conservative safety approach[4].

Assumed Hazards:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin. Similar indole compounds can have a wide range of biological effects[4][5].

  • Environmental Hazard: Improper disposal can lead to environmental contamination[6]. Do not let the product enter drains[1][7].

  • Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing with strong oxidizing agents[7][8].

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is mandatory to wear the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.To protect eyes from potential splashes of the chemical or its solutions[9].
Hand Protection Chemically resistant gloves (e.g., nitrile). Always consult the glove manufacturer's compatibility chart.To prevent skin contact and absorption[2].
Body Protection A laboratory coat must be worn to protect against skin exposure.To prevent contamination of personal clothing[9].
Respiratory Protection Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.To prevent inhalation of any dust or aerosols, as the compound may cause respiratory irritation[1].
Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is the most critical step in the disposal process. Incorrectly mixed waste streams can lead to dangerous chemical reactions and complicate the final disposal process.

This compound waste must be collected as Halogenated Organic Waste .

Key Segregation Principles:

  • Do Not mix with non-halogenated organic waste[10].

  • Do Not mix with aqueous waste, acids, or bases[11].

  • Do Not dispose of down the drain or in regular trash[6][9].

The following diagram illustrates the decision-making process for segregating waste containing this compound.

G cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal Waste This compound Waste Generated IsSolid Is the waste solid? Waste->IsSolid IsLiquid Is the waste a liquid solution? Waste->IsLiquid ContaminatedItems Collect contaminated labware in 'Solid Halogenated Organic Waste' container Waste->ContaminatedItems Contaminated Labware SolidWaste Collect in 'Solid Halogenated Organic Waste' container IsSolid->SolidWaste Yes LiquidWaste Collect in 'Liquid Halogenated Organic Waste' container IsLiquid->LiquidWaste Yes Store Store in designated Satellite Accumulation Area (SAA) SolidWaste->Store LiquidWaste->Store ContaminatedItems->Store EHS Contact Environmental Health & Safety (EHS) for pickup Store->EHS

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides detailed methodologies for handling different forms of this compound waste.

4.1. Preparation

  • Designate a Waste Accumulation Area: Identify a specific location in the laboratory, known as a Satellite Accumulation Area (SAA), for the collection of this hazardous waste[11]. This area should be under the direct control of laboratory personnel[6].

  • Prepare Waste Containers: Obtain separate, designated containers for solid and liquid halogenated organic waste. Ensure containers are clean, in good condition, and have secure, leak-proof closures[6][12]. The container material must be chemically compatible with the waste[13].

4.2. Waste Collection

  • Solid Waste:

    • Carefully transfer unused or contaminated solid this compound into a designated, clearly labeled container for "Solid Halogenated Organic Waste"[9].

    • Perform this transfer in a chemical fume hood to minimize the risk of inhaling dust[10].

    • Avoid creating dust during the transfer[1].

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled container for "Liquid Halogenated Organic Waste"[9].

    • Ensure the container material is compatible with the solvent used in the solution[13].

    • Do not fill containers to more than 90% capacity to allow for expansion and prevent spills[13].

  • Contaminated Materials:

    • Any items that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, must be treated as hazardous waste[9].

    • Place these items in the "Solid Halogenated Organic Waste" container[10].

4.3. Labeling and Storage

Proper labeling is a critical component of hazardous waste management and is required by regulatory bodies like the EPA[14].

  • Labeling: Affix a hazardous waste label to each container immediately upon starting waste accumulation[12]. The label must include:

    • The words "Hazardous Waste"[12].

    • The full chemical name: "this compound" and any other components of a mixture with their approximate percentages[15].

    • The date when waste was first added to the container.

    • The appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Storage:

    • Store all waste containers in a designated Satellite Accumulation Area (SAA)[11].

    • Keep containers securely closed at all times, except when adding waste[14]. This is a common point of failure during laboratory inspections.

    • Use secondary containment (e.g., a larger, chemically resistant bin) for all liquid waste containers to contain potential leaks or spills[15].

    • Store incompatible waste types separately, using physical barriers if necessary[6].

Final Disposal Procedures

The final disposal of hazardous waste must be handled by licensed professionals to ensure compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA)[6][13].

  • Scheduling Pickup: Once a waste container is full or has been in storage for the maximum allowed time (which can vary, but academic labs may have a six to twelve-month limit), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[6][10][16].

  • Disposal Method: The recommended disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber[1]. This ensures the complete destruction of the compound and minimizes environmental release. Surplus and non-recyclable solutions should be offered to a licensed disposal company[1].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the area. Ensure adequate ventilation[1].

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust[1].

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.

  • Disposal of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste in the appropriate solid waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.